Karacoline
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C22H35NO4 |
|---|---|
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
(1S,4S,5S,6S,8S,9S,13R,16S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol |
InChI |
InChI=1S/C22H35NO4/c1-4-23-10-20(2)6-5-16(24)22-12-7-11-14(27-3)9-21(26,17(12)18(11)25)13(19(22)23)8-15(20)22/h11-19,24-26H,4-10H2,1-3H3/t11-,12?,13+,14+,15?,16+,17?,18+,19?,20+,21+,22-/m1/s1 |
Clave InChI |
HKQZUYOVMYOFIT-DAKPKMGASA-N |
SMILES isomérico |
CCN1C[C@@]2(CC[C@@H]([C@@]34C2C[C@@H](C31)[C@]5(C[C@@H]([C@H]6CC4C5[C@H]6O)OC)O)O)C |
SMILES canónico |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)O)C |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Karacoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Karacoline, a C20-diterpenoid alkaloid, is a naturally occurring compound predominantly isolated from plants of the Aconitum genus, particularly Aconitum karacolicum. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties, spectroscopic data, and detailed experimental methodologies for its isolation and characterization. The document also explores its known biological activities, with a focus on its interaction with the NF-κB signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound possesses a complex polycyclic structure characteristic of the aconitane (B1242193) skeleton. Its chemical identity is defined by the following identifiers and properties:
| Property | Value | Reference |
| Chemical Formula | C₂₂H₃₅NO₄ | [1][2] |
| Molecular Weight | 377.52 g/mol | [1][2] |
| IUPAC Name | (1α,14α,16β)-20-Ethyl-16-methoxy-4-methylaconitane-1,8,14-triol | [1] |
| CAS Number | 39089-30-0 | |
| SMILES Notation | CCN1C[C@@]2(C)CC--INVALID-LINK--[C@@]34[C@@H]2C[C@@H]1[C@H]3[C@@]5(O)C--INVALID-LINK--[C@@H]6C[C@H]4[C@@H]56 | |
| Appearance | White solid | |
| Melting Point | 185-186 °C | |
| Density | 1.30±0.1 g/cm³ (Predicted) |
Spectroscopic Data for Structural Elucidation
The definitive structure of this compound has been elucidated through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, publicly available, and fully assigned high-resolution 1H and 13C NMR spectrum for this compound is not readily found in the searched literature, typical chemical shifts for related diterpenoid alkaloids provide a reference for its structural confirmation. The complex polycyclic structure results in a highly detailed spectrum with numerous overlapping signals, requiring advanced 2D NMR techniques such as COSY, HSQC, and HMBC for complete assignment.
Expected 1H NMR Features:
-
Aliphatic Protons: A complex region of signals between 1.0 and 4.0 ppm corresponding to the numerous methine, methylene, and methyl groups of the aconitane skeleton.
-
Ethyl Group Protons: A characteristic triplet and quartet pattern for the N-ethyl group.
-
Methoxyl Group Protons: A singlet around 3.3-3.5 ppm.
-
Hydroxyl Protons: Broad singlets that may be exchangeable with D₂O.
Expected 13C NMR Features:
-
A wide range of signals corresponding to the 22 carbon atoms.
-
Signals for the N-ethyl and O-methyl groups.
-
Several signals in the region of 60-90 ppm, indicative of carbons attached to oxygen and nitrogen atoms.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its structural identification.
-
Electrospray Ionization (ESI-MS): In positive ion mode, this compound typically forms a protonated molecule [M+H]⁺ at m/z 378.3.
-
Fragmentation Pattern: Diterpenoid alkaloids exhibit characteristic fragmentation patterns involving the loss of water (H₂O), carbon monoxide (CO), methanol (B129727) (CH₃OH), and cleavage of the ester groups, if present. The fragmentation of the polycyclic core can also provide valuable structural information. While a detailed fragmentation analysis for this compound is not available in the provided search results, the general fragmentation behavior of aconitine-type alkaloids serves as a guide.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 (broad) | O-H | Stretching |
| ~2930, ~2870 | C-H (aliphatic) | Stretching |
| ~1450, ~1380 | C-H (aliphatic) | Bending |
| ~1100 | C-O | Stretching |
Experimental Protocols
Isolation and Purification of this compound from Aconitum karacolicum
While a specific, detailed protocol for the isolation of this compound was not found, a general procedure for the extraction of diterpenoid alkaloids from Aconitum species can be outlined as follows. This protocol is based on methods used for similar compounds from the same genus.
Caption: General workflow for the isolation of this compound.
Methodology:
-
Extraction: The dried and powdered roots of Aconitum karacolicum are extracted with a suitable organic solvent, typically methanol or ethanol, using methods like maceration or Soxhlet extraction.
-
Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the basic alkaloids from neutral and acidic components. The extract is dissolved in an acidic solution (e.g., 5% HCl), washed with an organic solvent (e.g., diethyl ether or chloroform) to remove neutral compounds, and then the aqueous layer is basified (e.g., with NaOH or NH₄OH) to precipitate the alkaloids. The alkaloids are then extracted into an organic solvent.
-
Chromatographic Purification: The enriched alkaloid fraction is further purified using a combination of chromatographic techniques.
-
Column Chromatography: Initial separation is often performed on a silica (B1680970) gel or alumina (B75360) column with a gradient elution system of solvents like chloroform-methanol or ethyl acetate-hexane.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is typically achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase.
-
UPLC-MS/MS Method for Quantification
A validated UPLC-MS/MS method has been developed for the quantification of this compound in biological matrices.
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: m/z 378.3 → specific daughter ions (to be determined based on fragmentation studies).
Caption: Workflow for UPLC-MS/MS quantification of this compound.
Biological Activity and Signaling Pathway
This compound has been reported to exhibit biological activities, notably its role in reducing the degradation of the extracellular matrix (ECM) in intervertebral disc degeneration by modulating the NF-κB signaling pathway.
Inhibition of the NF-κB Signaling Pathway
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that can induce the degradation of the ECM by activating the NF-κB pathway. This compound has been shown to counteract the effects of TNF-α. The proposed mechanism involves the inhibition of the phosphorylation and nuclear translocation of the p65 subunit of NF-κB. This, in turn, downregulates the expression of matrix metalloproteinases (MMPs), such as MMP-14, which are responsible for degrading ECM components like collagen II and aggrecan.
Caption: this compound's inhibitory effect on the NF-κB pathway.
Experimental Protocols for Biological Assays
Cell Viability Assay (CCK-8):
-
Seed nucleus pulposus cells in a 96-well plate.
-
Treat cells with varying concentrations of this compound for 24 hours.
-
Add CCK-8 solution to each well and incubate for 2 hours.
-
Measure the absorbance at 450 nm to determine cell viability.
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Culture nucleus pulposus cells with or without TNF-α and in the presence of different concentrations of this compound.
-
Collect the cell culture supernatant.
-
Use commercial ELISA kits to quantify the levels of MMP-14, collagen II, and aggrecan in the supernatant according to the manufacturer's instructions.
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from treated and untreated nucleus pulposus cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qRT-PCR using specific primers for MMP-14, COL2A1 (collagen II), and ACAN (aggrecan) to measure their mRNA expression levels.
Conclusion
This technical guide has provided a detailed overview of the chemical structure of this compound, supported by available physicochemical and spectroscopic data. While comprehensive high-resolution NMR data remains to be fully published, the provided information, along with general characteristics of diterpenoid alkaloids, offers a solid foundation for its identification and characterization. The detailed experimental protocols for isolation, quantification, and biological evaluation will be of significant value to researchers. The elucidation of its role in modulating the NF-κB signaling pathway highlights its potential as a lead compound for the development of novel therapeutics, particularly for inflammatory and degenerative diseases. Further research is warranted to fully explore the pharmacological profile and therapeutic applications of this complex natural product.
References
- 1. Targeted Enrichment and Characterization of Diester Diterpenoid Alkaloids in Aconitum Herbs Using Gas–Liquid Microextraction Coupled with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
Isolating Karacoline from Aconitum kusnezoffii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for the isolation of the diterpenoid alkaloid Karacoline from the roots of Aconitum kusnezoffii. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow and the relevant biological signaling pathway.
Introduction
Aconitum kusnezoffii, a member of the Ranunculaceae family, is a perennial herb with a long history of use in traditional medicine. Its roots are a rich source of various diterpenoid alkaloids, including the biologically active compound this compound.[1] this compound has garnered significant interest within the scientific community for its potential therapeutic applications, notably its inhibitory effects on the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses.[2] This guide details the essential procedures for the extraction, separation, and characterization of this compound for research and drug development purposes.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the isolation and characterization of this compound.
Table 1: Extraction Yield of Total Alkaloids from Aconitum kusnezoffii
| Plant Material | Extraction Method | Solvent | Yield of Total Alkaloids | Reference |
| Dried roots of Aconitum kusnezoffii | Maceration and Ultrasonic Extraction | 70% Methanol (B129727) | Not explicitly stated for this compound, but a general yield of 3.8 g of total alkaloids from 10 g of powdered root has been reported. | [3] |
| Dried roots of Aconitum coreanum | Heat Reflux Extraction | 95% Ethanol (B145695) with HCl | 0.93% | [3] |
Table 2: Mass Spectrometry Data for this compound
| Compound | Molecular Formula | Molecular Weight | Mass-to-Charge Ratio (m/z) [M+H]⁺ | Fragmentation Ion (m/z) | Analytical Method | Reference |
| This compound | C₂₁H₃₅NO₄ | 377.51 | 378.5 | 360.6 | UPLC-MS/MS | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the isolation and characterization of this compound.
Extraction of Total Alkaloids
This protocol is a representative method based on established procedures for extracting alkaloids from Aconitum species.
-
Plant Material Preparation: Air-dry the roots of Aconitum kusnezoffii and grind them into a coarse powder (approximately 60 mesh).
-
Maceration and Ultrasonic Extraction:
-
Soak 100 g of the powdered plant material in 500 mL of 70% methanol for 1 hour.
-
Perform ultrasonic extraction for 30 minutes at 40 kHz and 250 W.
-
Filter the extract and repeat the ultrasonic extraction on the residue two more times with 300 mL of 70% methanol each.
-
Combine all the filtrates.
-
-
Acid-Base Extraction:
-
Evaporate the combined methanol extract under reduced pressure to obtain a concentrated residue.
-
Dissolve the residue in 250 mL of water and adjust the pH to 1-2 with dilute hydrochloric acid.
-
Extract the acidic solution with an equal volume of dichloromethane (B109758) three times to remove non-alkaloidal components. Discard the organic layer.
-
Adjust the pH of the aqueous layer to 9-10 with ammonia (B1221849) water.
-
Extract the alkaline solution with an equal volume of dichloromethane three times.
-
Combine the dichloromethane extracts, which now contain the total alkaloids.
-
-
Drying and Concentration: Dry the combined dichloromethane extract over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.
Chromatographic Separation and Purification of this compound
The following is a general procedure for the isolation of this compound from the crude alkaloid extract using column chromatography. The specific conditions may require optimization.
-
Macroporous Resin Chromatography (Optional Pre-purification):
-
Dissolve the crude alkaloid extract in an appropriate solvent and apply it to a pre-treated macroporous resin column.
-
Wash the column with deionized water to remove impurities.
-
Elute the alkaloids with a gradient of ethanol in water.
-
-
Silica (B1680970) Gel Column Chromatography:
-
Prepare a silica gel column packed in a non-polar solvent (e.g., a mixture of cyclohexane (B81311) and ethyl acetate).
-
Dissolve the pre-purified alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of ethanol or methanol in a cyclohexane-ethyl acetate (B1210297) mixture.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Pool the fractions containing this compound (identified by TLC comparison with a standard, if available).
-
Further purify the pooled fractions using a C18 reverse-phase preparative HPLC column.
-
Use a mobile phase consisting of a gradient of acetonitrile (B52724) in water or methanol in water, often with a modifier like formic acid or triethylamine (B128534) to improve peak shape.
-
Monitor the elution with a UV detector and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Spectroscopic Analysis
-
Mass Spectrometry (MS):
-
Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol).
-
Analyze the sample using an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system equipped with an electrospray ionization (ESI) source in positive ion mode.
-
Acquire the full scan mass spectrum and the product ion spectrum to confirm the molecular weight and fragmentation pattern of this compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified this compound in a deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The resulting spectra will be used to elucidate and confirm the chemical structure of this compound.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Aconitum kusnezoffii.
Caption: Workflow for this compound Isolation and Analysis.
NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB signaling pathway. The following diagram provides a simplified representation of the canonical NF-κB pathway, indicating the potential point of inhibition by this compound.
Caption: this compound's Inhibition of the NF-κB Pathway.
References
Biosynthesis pathway of Karacoline in plants
An In-Depth Technical Guide on the Biosynthesis Pathway of Karacoline in Plants
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a C20-diterpenoid alkaloid of the atisine (B3415921) class, predominantly found in plants of the Aconitum genus, such as Aconitum karacolicum and Aconitum kusnezoffii Reichb[1][2]. These alkaloids are known for their complex structures and significant pharmacological activities, which also contribute to the toxicity of Aconitum species[2]. Despite their long history in traditional medicine and potential for modern drug development, the intricate biosynthetic pathways of these compounds are only beginning to be unraveled[3][4]. The structural complexity of diterpenoid alkaloids makes their total chemical synthesis challenging, highlighting the importance of understanding their biosynthesis for potential production in heterologous systems. This guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, focusing on the initial enzymatic steps that form the core atisine skeleton. The information is primarily based on studies of related diterpenoid alkaloids in Aconitum and Delphinium species, which lay the foundation for understanding this compound formation.
The Biosynthetic Pathway of the Atisine Skeleton
The biosynthesis of this compound, like other diterpenoid alkaloids, originates from the general isoprenoid pathway. The initial steps involve the formation of a diterpene scaffold, which is subsequently modified through oxidation and nitrogen incorporation to form the characteristic alkaloid structure. The early stages of the pathway leading to the atisinium intermediate, a potential precursor to more complex alkaloids like this compound, have been elucidated in Aconitum plicatum and Delphinium grandiflorum.
The proposed pathway begins with geranylgeranyl diphosphate (B83284) (GGPP), the universal precursor for diterpenes, which is produced via the methylerythritol 4-phosphate (MEP) pathway in plastids. The key steps are as follows:
-
Cyclization of GGPP: The pathway initiates with the cyclization of GGPP. This two-step process is catalyzed by a pair of terpene synthases (TPS).
-
First, a class II TPS, ent-copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form an ent-copalyl diphosphate (ent-CPP) intermediate.
-
Next, a class I TPS, an ent-atiserene synthase, converts ent-CPP into the tricyclic diterpene scaffold, ent-atiserene. This scaffold forms the foundational ring pattern for atisine-type alkaloids.
-
-
Oxidation of the Diterpene Scaffold: Following the formation of the ent-atiserene skeleton, a series of oxidative modifications occur, catalyzed by cytochrome P450 monooxygenases (CYPs).
-
ent-atiserene is oxidized to form ent-atiserene-19-al. This reaction is catalyzed by a CYP701A subfamily member, tentatively identified as an ent-atiserene oxidase.
-
Further oxidation likely occurs to prepare the molecule for the subsequent nitrogen incorporation step.
-
-
Nitrogen Incorporation and Ring Formation: A crucial step in alkaloid biosynthesis is the incorporation of a nitrogen atom.
-
Studies have shown that ethanolamine (B43304) is the preferred nitrogen source for the majority of detected diterpenoid alkaloids in Aconitum.
-
A reductase enzyme, with little homology to other known enzymes, catalyzes a key reaction that supports the formation of atisinium, a bioactive diterpenoid alkaloid and a plausible intermediate in the biosynthesis of more complex alkaloids. This step involves the reductive amination of an aldehyde intermediate with ethanolamine, followed by cyclization to form the characteristic piperidine (B6355638) ring of the atisine skeleton.
-
The atisine skeleton, once formed, is believed to undergo a series of further modifications, including oxidations, acylations, and methylations, to produce the vast diversity of Aconitum diterpenoid alkaloids, including this compound. However, the specific enzymes and intermediates in these late-stage modifications leading from the atisine core to this compound remain largely uncharacterized.
Caption: Proposed biosynthetic pathway for this compound, starting from GGPP.
Quantitative Data
Currently, detailed quantitative data such as enzyme kinetic parameters (Kcat, Km), absolute metabolite concentrations, or precise gene expression levels for the this compound biosynthetic pathway are not extensively available in the public domain. Research has focused on identifying the genes and enzymes involved and elucidating the general sequence of reactions. The data presented in foundational studies are primarily qualitative or semi-quantitative, focusing on the identification of products and the confirmation of enzyme function.
| Finding | Organism(s) Studied | Key Observation | Reference |
| Enzyme Identification | Delphinium grandiflorum, Aconitum plicatum | Six enzymes identified for the entry steps: two terpene synthases, three cytochromes P450, and one reductase. | , |
| Substrate Preference | Aconitum plicatum | Isotopic labeling demonstrates a preference for ethanolamine over ethylamine (B1201723) as the nitrogen source for the reductase enzyme. | , |
| Tissue-Specific Accumulation | Aconitum and Delphinium genera | Diterpenoid alkaloids primarily accumulate in root tissues, correlating with the expression of biosynthetic genes. |
The lack of comprehensive quantitative data represents a significant knowledge gap and a key area for future research. Such data will be crucial for metabolic engineering efforts aimed at enhancing the production of this compound or other valuable diterpenoid alkaloids.
Experimental Protocols
The elucidation of the diterpenoid alkaloid pathway has relied on a combination of modern molecular biology and analytical chemistry techniques. The following protocols are representative of the key experiments cited in the literature.
Gene Identification via Transcriptome Analysis
-
Objective: To identify candidate genes for the biosynthetic pathway.
-
Methodology:
-
RNA Sequencing: Total RNA is extracted from different plant tissues (e.g., roots, where alkaloids accumulate, and leaves, where they do not) of an Aconitum species.
-
Transcriptome Assembly: High-throughput sequencing reads are assembled de novo to create a comprehensive transcriptome for the organism.
-
Comparative Transcriptomics: Gene expression levels are compared between the high-alkaloid (root) and low-alkaloid (leaf) tissues. Genes showing significantly higher expression in the roots are considered strong candidates.
-
Co-expression Analysis: The expression patterns of candidate genes are analyzed across different conditions or tissues. Genes involved in the same pathway often exhibit correlated expression patterns. Candidate terpene synthases, CYPs, and other enzyme-class genes are prioritized based on these analyses.
-
Functional Characterization of Enzymes via Heterologous Expression
-
Objective: To determine the specific function of candidate genes.
-
Methodology:
-
Gene Cloning: Candidate genes identified from transcriptome analysis are cloned into suitable expression vectors.
-
Heterologous Expression: The gene constructs are transiently expressed in a host system, typically Nicotiana benthamiana leaves, via Agrobacterium tumefaciens-mediated infiltration. For multi-step parts of the pathway, several genes are co-expressed in the same tissue.
-
Substrate Feeding (for CYPs/Reductases): For characterizing modifying enzymes, the product of the previous enzymatic step (e.g., ent-atiserene for CYPs) is co-infiltrated or the host's endogenous precursors are utilized.
-
Metabolite Extraction: After a period of incubation (e.g., 5-7 days), metabolites are extracted from the leaf tissue using an appropriate organic solvent like ethyl acetate (B1210297) or hexane.
-
Product Analysis: The extracted metabolites are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic products by comparing their mass spectra and retention times to authentic standards or published data.
-
Isotopic Labeling Studies
-
Objective: To confirm substrate-product relationships and identify precursors.
-
Methodology:
-
Substrate Preparation: Isotopically labeled substrates (e.g., ¹³C- or ¹⁵N-labeled ethanolamine) are synthesized or procured.
-
Infiltration: The labeled substrate is infiltrated into N. benthamiana leaves that are co-expressing the relevant biosynthetic enzymes (e.g., the reductase and preceding pathway enzymes).
-
Metabolite Extraction and Analysis: Metabolites are extracted and analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Confirmation: The incorporation of the isotopic label into the final product is confirmed by observing the expected mass shift in the product's mass spectrum, thereby verifying the substrate's role in the pathway.
-
Caption: A typical experimental workflow for pathway elucidation.
Conclusion and Future Outlook
The biosynthesis of this compound is a complex process rooted in the broader pathway of diterpenoid alkaloid formation. While significant progress has been made in identifying the initial enzymes that construct the foundational atisine skeleton, the late-stage tailoring enzymes that convert this intermediate into the final this compound structure remain to be discovered. Future research should focus on:
-
Identifying Late-Stage Enzymes: Utilizing the established transcriptomics and functional characterization workflows to identify the specific oxidases, acyltransferases, and methyltransferases responsible for the final structural modifications.
-
Quantitative Pathway Analysis: Generating detailed kinetic data for the known enzymes and quantifying metabolite fluxes to understand pathway bottlenecks and regulatory control points.
-
Metabolic Engineering: Leveraging the identified genes to reconstruct the this compound pathway in microbial or plant chassis systems, which could provide a sustainable source for this and other related alkaloids for pharmacological research and development.
The continued elucidation of this pathway will not only deepen our understanding of plant specialized metabolism but also unlock the potential for biotechnological production of valuable medicinal compounds.
References
- 1. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Karacoline
An In-depth Technical Guide to the Physical and Chemical Properties of Karacoline (B108831)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a diterpenoid alkaloid. The information is compiled from various scientific sources to support research, drug discovery, and development activities. This document includes key physicochemical data, detailed experimental protocols, and a description of its biological activity, including its role in the NF-κB signaling pathway.
Physicochemical Properties of this compound
This compound is a complex diterpenoid alkaloid with a polycyclic structure.[1] Its key physical and chemical properties are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | [2] |
| Melting Point | 185-186 °C (from acetone) | [1][3] |
| Boiling Point (Predicted) | 540.2 ± 50.0 °C | [3] |
| Density (Predicted) | 1.30 ± 0.1 g/cm³ (at 20 °C, 760 Torr) | |
| pKa (Predicted) | 13.80 ± 0.70 |
Table 2: Molecular and Spectroscopic Properties
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₅NO₄ | |
| Molecular Weight | 377.52 g/mol | |
| InChI Key | HKQZUYOVMYOFIT-ZPHHXVHGSA-N | |
| SMILES | O[C@@H]1C23C4C([C@]5(O)[C@]6([H])[C@@]3([H])C--INVALID-LINK--C5">C@@([H])[C@@H]6O)C[C@]2([H])--INVALID-LINK--(C)CC1 | |
| CAS Number | 39089-30-0 |
Table 3: Solubility Data
| Solvent System | Solubility | Source |
| DMSO | ≥ 25 mg/mL (66.22 mM) (Requires ultrasonic treatment) | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.62 mM) | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.62 mM) | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.62 mM) |
Experimental Protocols
This section details the methodologies for the isolation, purification, and preparation of this compound solutions.
Isolation and Purification of this compound
This compound is naturally found in plant species such as Aconitum karacolicum and Aconitum kusnezoffii. The isolation and purification process from these plant sources is a multi-step procedure.
Methodology:
-
Collection and Preparation of Plant Material: The plant material (e.g., roots) is collected, dried, and ground into a fine powder.
-
Solvent Extraction: The powdered plant material is extracted with an organic solvent, typically methanol (B129727) or ethanol, to produce a crude extract containing a mixture of alkaloids and other plant constituents.
-
Purification: The purification of this compound from the crude extract is challenging due to the presence of other structurally similar alkaloids and involves multiple chromatographic steps.
Caption: Workflow for the Isolation and Purification of this compound.
Preparation of Stock and Working Solutions
For in vitro and in vivo studies, specific solvent systems are required to achieve the desired concentration of this compound.
Protocol 1: High Concentration Stock Solution
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure: Dissolve this compound in DMSO to a concentration of 25 mg/mL (66.22 mM). Ultrasonic treatment is necessary to aid dissolution. Due to the hygroscopic nature of DMSO, it is recommended to use a newly opened container.
Protocol 2: In Vivo Formulation 1
-
Solvents: DMSO, PEG300, Tween-80, Saline.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of Saline to reach the final volume of 1 mL.
-
This results in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Protocol 3: In Vivo Formulation 2
-
Solvents: DMSO, SBE-β-CD in Saline.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Add the DMSO stock solution to a solution of 20% SBE-β-CD in Saline to achieve the desired final concentration. The final solvent ratio is 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
Protocol 4: In Vivo Formulation 3
-
Solvents: DMSO, Corn Oil.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Add the DMSO stock solution to corn oil to achieve the desired final concentration. The final solvent ratio is 10% DMSO and 90% Corn Oil.
-
Storage of Solutions:
-
Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
-
It is important to protect the solutions from light.
Biological Activity and Signaling Pathway
This compound has been identified as a potential therapeutic agent for intervertebral disc degeneration (IDD). Its mechanism of action involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.
Mechanism of Action in Intervertebral Disc Degeneration
Intervertebral disc degeneration is characterized by the degradation of the extracellular matrix (ECM). Tumor necrosis factor-alpha (TNF-α) is a key inflammatory cytokine that promotes this degradation.
The therapeutic effect of this compound is mediated through the following steps:
-
Inhibition of NF-κB Pathway: this compound inhibits the NF-κB signaling pathway, which is activated by TNF-α.
-
Reduction of MMP-14 Expression: By inhibiting the NF-κB pathway, this compound reduces the expression of matrix metalloproteinase-14 (MMP-14), an enzyme responsible for degrading components of the ECM.
-
Increased Collagen II and Aggrecan Expression: The inhibition of ECM degradation leads to an increase in the expression of collagen II and aggrecan, which are essential components for maintaining the integrity of the intervertebral disc.
Studies have shown that this compound, at concentrations of 1.25 µM and 12.88 µM, can antagonize the apoptotic effects of TNF-α on rat nucleus pulposus cells and inhibit the degradation of the extracellular matrix.
Caption: this compound's Mechanism of Action in IDD via the NF-κB Pathway.
Other Reported Biological Activities
In addition to its effects on intervertebral disc degeneration, this compound has demonstrated other biological activities:
-
Anti-tumor Activity: this compound and other C19-diterpenoid alkaloids have shown moderate anti-tumor activities against human non-small-cell lung cancer cell lines (A549 and H460), with IC50 values ranging from 7.97 to 28.42 μM.
-
Feeding Deterrent Activity: this compound exhibited feeding deterrent activity against Tribolium castaneum adults with an EC₅₀ value of 395.3 ppm.
Toxicology
Diterpenoid alkaloids, the class of compounds to which this compound belongs, are known to be highly toxic. While this compound has shown therapeutic potential, its potential toxicity is a significant consideration. Improper use of plants containing these alkaloids can lead to poisoning. A high concentration of this compound has been shown to be cytotoxic to nucleus pulposus cells. Further research is needed to fully characterize the toxicological profile of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Karacoline, a C19-diterpenoid alkaloid derived from plants of the Aconitum genus, has demonstrated a range of biological activities. This technical guide provides an in-depth overview of the primary molecular targets of this compound, with a focus on its mechanism of action in the context of intervertebral disc degeneration (IDD). The information presented herein is intended to support further research and drug development efforts.
Core Molecular Interactions
Network pharmacology studies, subsequently validated by in vitro experiments, have identified key molecular targets of this compound involved in the modulation of the extracellular matrix (ECM).[1][2] These targets are central to the pathogenesis of IDD.
The primary molecular targets of this compound are:
-
Matrix Metalloproteinase-14 (MMP-14): this compound reduces the expression of this enzyme, which is implicated in the degradation of the ECM.[2]
-
Collagen II: this compound increases the expression of this essential structural component of the intervertebral disc.[1][2]
-
Aggrecan: This proteoglycan, crucial for the hydration and compressive resistance of the intervertebral disc, is also upregulated by this compound.
The therapeutic effects of this compound on these targets are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activity of this compound.
Table 1: Cytotoxicity of this compound
| Cell Line/Model | IC50 Value (µM) | Reference |
| Rat Nucleus Pulposus Cells | 6.444 | |
| Human Non-small-cell Lung Cancer (A549 & H460) | 7.97 - 28.42 |
Table 2: Effective Concentrations of this compound in In Vitro IDD Model
| Cell Model | Treatment | This compound Concentration (µM) | Observed Effect | Reference |
| TNF-α-induced Rat Nucleus Pulposus Cells | This compound | 1.25 | Significant reversal of degenerative effects | |
| TNF-α-induced Rat Nucleus Pulposus Cells | This compound | 12.88 | Significant reversal of degenerative effects |
Signaling Pathway
The mechanism of action of this compound in mitigating ECM degradation in IDD involves the modulation of the NF-κB signaling pathway. The following diagram illustrates this pathway.
Caption: this compound inhibits the TNF-α-induced NF-κB signaling pathway.
Experimental Protocols
The following outlines the key experimental methodology used to elucidate the molecular targets of this compound in the context of IDD.
In Vitro Model of Intervertebral Disc Degeneration
-
Cell Culture: Rat nucleus pulposus cells are isolated and cultured.
-
Induction of Degeneration: To mimic the degenerative conditions of IDD, the cultured nucleus pulposus cells are treated with Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 100 ng/mL.
-
This compound Treatment: Following the induction of degeneration, the cells are treated with varying concentrations of this compound, typically 1.25 µM and 12.88 µM. A control group with no this compound treatment is also maintained.
-
Analysis of Gene and Protein Expression: The expression levels of MMP-14, collagen II, and aggrecan are quantified using techniques such as quantitative real-time PCR (qRT-PCR) for gene expression and Western blotting or ELISA for protein expression.
-
Assessment of NF-κB Pathway Activation: The activation of the NF-κB pathway is assessed by measuring the levels of key pathway components, such as phosphorylated IκBα and the nuclear translocation of p65, typically via Western blotting.
Workflow Diagram
Caption: Experimental workflow for evaluating this compound's effects.
Conclusion
The primary molecular targets of this compound in the context of intervertebral disc degeneration are MMP-14, collagen II, and aggrecan. Its mechanism of action is centered on the inhibition of the NF-κB signaling pathway. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies could focus on elucidating the precise binding interactions of this compound with components of the NF-κB pathway and on evaluating its efficacy and safety in in vivo models.
References
Karacoline's Modulation of the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the molecular interactions between Karacoline, a diterpenoid alkaloid, and the nuclear factor-kappa B (NF-κB) signaling pathway. It has been demonstrated that this compound exerts inhibitory effects on this critical inflammatory pathway, suggesting its potential as a therapeutic agent for inflammatory and degenerative diseases. This document synthesizes the current understanding of this compound's mechanism of action, presents quantitative data from key studies, and provides detailed experimental protocols for researchers seeking to investigate this compound further. All signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate comprehension.
Introduction to the NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1][2] Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous chronic inflammatory diseases, autoimmune disorders, and various types of cancer.[1][3]
The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1).[4] In an unstimulated state, NF-κB dimers, most commonly a heterodimer of p65 (RelA) and p50, are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs), with IκBα being a key regulator. Upon stimulation, the IκB kinase (IKK) complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ), is activated. IKKβ then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, leading to its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, thereby activating the transcription of pro-inflammatory cytokines, chemokines, adhesion molecules, and enzymes involved in tissue degradation, such as matrix metalloproteinases (MMPs).
This compound: An Inhibitor of the NF-κB Signaling Pathway
This compound is a C19-diterpenoid alkaloid found in plants of the Aconitum genus, such as Aconitum kusnezoffii Reichb. While historically recognized for its analgesic properties, recent research has highlighted its potential as a modulator of inflammatory pathways. Specifically, studies have demonstrated that this compound can effectively inhibit the NF-κB signaling cascade, thereby mitigating the downstream inflammatory response.
Mechanism of Action
Research indicates that this compound exerts its inhibitory effect on the NF-κB pathway by interfering with key activation steps induced by inflammatory stimuli like TNF-α. The primary mechanism identified is the suppression of p65 acetylation, a critical post-translational modification for NF-κB activation. By reducing the levels of acetylated-p65, this compound effectively curtails the transcriptional activity of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory and matrix-degrading genes.
The following diagram illustrates the canonical NF-κB signaling pathway and the proposed point of intervention by this compound.
Quantitative Data on this compound's Effects
The inhibitory effects of this compound on the NF-κB pathway and its downstream targets have been quantified in studies using rat nucleus pulposus cells stimulated with TNF-α. The following tables summarize the key quantitative findings.
Table 1: Cytotoxicity of this compound
| Parameter | Value | Cell Type | Assay |
| IC50 | 6.444 µM | Rat Nucleus Pulposus Cells | CCK-8 Assay |
| Maximum Non-Cytotoxic Dose | 1.25 µM | Rat Nucleus Pulposus Cells | CCK-8 Assay |
Table 2: Effect of this compound on Gene Expression in TNF-α-Stimulated Cells
| Gene | Treatment | Concentration of this compound | Fold Change vs. TNF-α alone |
| MMP-14 | TNF-α (100 ng/mL) | 1.25 µM | Decreased (P < 0.05) |
| MMP-14 | TNF-α (100 ng/mL) | 12.88 µM | Decreased (P < 0.05) |
| Collagen II | TNF-α (100 ng/mL) | 1.25 µM | Increased (P < 0.05) |
| Collagen II | TNF-α (100 ng/mL) | 12.88 µM | Increased (P < 0.05) |
| Aggrecan | TNF-α (100 ng/mL) | 1.25 µM | Increased (P < 0.05) |
Table 3: Effect of this compound on Protein Levels in TNF-α-Stimulated Cells
| Protein | Treatment | Concentration of this compound | Effect on Protein Level |
| Acetylated-p65 | TNF-α (100 ng/mL) | 1.25 µM | Decreased |
| Acetylated-p65 | TNF-α (100 ng/mL) | 12.88 µM | Decreased |
| MMP-14 | TNF-α (100 ng/mL) | 1.25 µM | Decreased (P < 0.05) |
| Collagen II | TNF-α (100 ng/mL) | 1.25 µM | Increased |
| Aggrecan | TNF-α (100 ng/mL) | 1.25 µM | Increased |
Detailed Experimental Protocols
The following section provides detailed methodologies for the key experiments used to elucidate the effects of this compound on the NF-κB signaling pathway.
Cell Viability Assay (CCK-8)
This protocol is used to determine the cytotoxicity of this compound and to establish a non-toxic working concentration for subsequent experiments.
Materials:
-
Rat Nucleus Pulposus Cells
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell adherence.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as acetylated-p65, MMP-14, Collagen II, and Aggrecan.
Materials:
-
Treated cell samples
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetylated-p65, anti-MMP-14, anti-Collagen II, anti-Aggrecan, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL detection reagent and visualize bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is employed to measure the concentration of secreted proteins like MMP-14, Collagen II, and Aggrecan in the cell culture supernatant.
Materials:
-
Cell culture supernatants
-
ELISA kits for Rat MMP-14, Collagen II, and Aggrecan
-
96-well ELISA plates
-
Wash buffer
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare standards and samples according to the ELISA kit manufacturer's instructions.
-
Add standards and samples to the pre-coated ELISA plate.
-
Incubate as per the kit protocol.
-
Wash the plate multiple times with wash buffer.
-
Add the detection antibody and incubate.
-
Wash the plate.
-
Add the HRP-conjugated secondary antibody/reagent and incubate.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark.
-
Add stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm.
-
Generate a standard curve and calculate the concentration of the target protein in the samples.
Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR)
RT-qPCR is used to quantify the mRNA expression levels of target genes, including MMP-14, Collagen II, and Aggrecan.
Materials:
-
Treated cell samples
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green qPCR master mix
-
Primers for target genes and a reference gene (e.g., GAPDH)
-
RT-qPCR instrument
Procedure:
-
Extract total RNA from cell samples.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up qPCR reactions with SYBR Green master mix, primers, and cDNA.
-
Run the qPCR program on an RT-qPCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to the reference gene.
Conclusion
This compound has emerged as a promising natural compound with the ability to modulate the NF-κB signaling pathway. Its mechanism of action, centered on the inhibition of p65 acetylation, provides a clear rationale for its anti-inflammatory and tissue-protective effects. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for further research into the therapeutic potential of this compound. Future studies should aim to further elucidate the precise molecular interactions of this compound within the NF-κB pathway and to evaluate its efficacy and safety in preclinical and clinical settings for the treatment of NF-κB-driven diseases.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. worthe-it.co.za [worthe-it.co.za]
- 3. Peptides of type II collagen can induce the cleavage of type II collagen and aggrecan in articular cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypo-phosphorylation leads to nuclear retention of NF-κB p65 due to impaired IκBα gene synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Toxicological Profile of Karacoline: A Technical Guide for Researchers
Disclaimer: The following document summarizes the currently available toxicological information on Karacoline. It is critical to note that comprehensive toxicological data for this compound is largely unavailable in publicly accessible scientific literature. The information presented herein is primarily derived from a single study investigating its therapeutic potential and is supplemented with general knowledge of related alkaloids. This guide is intended for research and drug development professionals and underscores the significant need for further investigation into the safety profile of this compound.
Introduction
This compound is a diterpene alkaloid isolated from plants of the Aconitum genus, notably Aconitum kusnezoffii Reichb.[1]. Alkaloids from Aconitum species, commonly known as aconites, have a long history of use in traditional medicine for their analgesic and anti-inflammatory properties[2]. However, they are also notoriously toxic, with a narrow therapeutic window, primarily due to the presence of highly potent cardiotoxic and neurotoxic diester diterpene alkaloids like aconitine[3][4].
This compound, in contrast, is a de-esterified diterpenoid alkaloid, which is a class of compounds generally considered to be non-toxic or significantly less toxic than their diester counterparts[5]. Despite this classification, the potential toxicity of this compound has been cited as a reason for the limited research into its therapeutic applications[1][6]. This document aims to collate and present the existing toxicological data on this compound to guide future research and development.
In Vitro Toxicity
The majority of the available toxicological data for this compound is derived from in vitro cytotoxicity studies.
Cytotoxicity Data
A study by Zhou et al. (2020) investigated the effects of this compound on rat nucleus pulposus cells in the context of intervertebral disc degeneration. The study determined the half-maximal inhibitory concentration (IC50) of this compound in these cells.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| Rat Nucleus Pulposus Cells | CCK8 | 6.444 | [7] |
The same study also identified a non-cytotoxic concentration, which was used to investigate the compound's therapeutic effects.
| Cell Line | Assay Type | Maximum Non-Cytotoxic Dose (µM) | Reference |
| Rat Nucleus Pulposus Cells | CCK8 | 1.25 | [7] |
Experimental Protocol: Cell Viability Assay (CCK8)
The following protocol is based on the methodology described by Zhou et al. (2020)[7][8].
Objective: To determine the cytotoxicity of this compound on rat nucleus pulposus cells.
Materials:
-
Rat Nucleus Pulposus Cells
-
Complete medium (90% RPMI 1640 medium and 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK8)
-
Microplate reader
Procedure:
-
Seed rat nucleus pulposus cells into a 96-well plate at a specified density in complete medium and incubate until cells adhere.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations.
-
Remove the culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control group.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
After the incubation period, add CCK8 solution to each well according to the manufacturer's instructions.
-
Incubate the plate for a further 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control group and determine the IC50 value.
Caption: Workflow for determining the cytotoxicity of this compound using a CCK8 assay.
Genotoxicity, Acute, and Chronic Toxicity
There is currently no available data on the genotoxicity, acute toxicity (e.g., LD50), or chronic toxicity of this compound from published studies. The toxicity of Aconitum alkaloids is generally attributed to their action on voltage-gated sodium channels, leading to cardiotoxicity and neurotoxicity[3][9]. While this compound is a de-esterified diterpenoid alkaloid and presumed to be less toxic, its potential to induce these or other toxic effects has not been systematically evaluated.
Effects on Organ Systems
Specific studies on the effects of this compound on major organ systems are absent. The general toxicity profile of Aconitum alkaloids suggests that the primary target organs are the heart and the central nervous system[9]. However, without specific data for this compound, any discussion on its organ-specific toxicity remains speculative.
Mechanism of Action and Signaling Pathways
The study by Zhou et al. (2020) provides evidence that this compound interacts with the Nuclear Factor-kappa B (NF-κB) signaling pathway[1].
Inhibition of the NF-κB Signaling Pathway
In the context of intervertebral disc degeneration, Tumor Necrosis Factor-alpha (TNF-α) is a key inflammatory cytokine that activates the NF-κB pathway, leading to the expression of matrix metalloproteinases (MMPs) that degrade the extracellular matrix. The study demonstrated that this compound could inhibit the TNF-α-induced activation of the NF-κB pathway in rat nucleus pulposus cells. This inhibition resulted in a downstream reduction of MMP-14 expression[1].
Caption: this compound's inhibitory effect on the TNF-α-induced NF-κB signaling pathway.
Conclusion and Future Directions
The current toxicological profile of this compound is incomplete. The available data is limited to in vitro cytotoxicity in a single cell type. While its chemical classification as a de-esterified diterpenoid alkaloid suggests lower toxicity compared to other Aconitum alkaloids, this cannot be assumed without empirical evidence.
To establish a comprehensive safety profile for this compound and support its potential development as a therapeutic agent, the following studies are essential:
-
Acute Toxicity Studies: Determination of LD50 values through various routes of administration in animal models.
-
Sub-chronic and Chronic Toxicity Studies: Evaluation of the effects of repeated dosing on animal models, including hematology, clinical chemistry, and histopathology of major organs.
-
Genotoxicity Assays: A battery of tests, including the Ames test, chromosome aberration test, and micronucleus test, to assess the mutagenic and clastogenic potential of this compound.
-
Safety Pharmacology Studies: Investigation of the effects of this compound on vital functions, such as the cardiovascular, respiratory, and central nervous systems.
A thorough understanding of the toxicological profile of this compound is a prerequisite for any further clinical development. The information presented in this guide highlights the significant knowledge gaps and provides a framework for the necessary future investigations.
References
- 1. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 2. A review on phytochemistry, pharmacology and toxicology studies of Aconitum [pubmed.ncbi.nlm.nih.gov]
- 3. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Karacoline (CAS No. 39089-30-0)
This technical guide provides a comprehensive overview of this compound (CAS No. 39089-30-0), a diterpenoid alkaloid with significant therapeutic potential. This document consolidates key information on its chemical properties, biological activity, mechanism of action, and experimental data, presented in a structured format to support research and development efforts.
Chemical and Physical Properties
This compound is a complex diterpenoid alkaloid isolated from plants of the Aconitum genus, such as Aconitum kusnezoffii and Aconitum episcopale.[1][2][3] Its rigid, polycyclic structure with multiple stereocenters is fundamental to its specific biological activities.[1]
| Property | Value | Reference |
| CAS Number | 39089-30-0 | [1] |
| Molecular Formula | C₂₂H₃₅NO₄ | |
| Molecular Weight | 377.52 g/mol | |
| Melting Point | 185-186 °C | |
| Appearance | Solid | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its primary mechanism of action revolving around the modulation of inflammatory pathways and ion channels.
Anti-inflammatory and Chondroprotective Effects
The most well-documented activity of this compound is its ability to protect the extracellular matrix (ECM) in the context of intervertebral disc degeneration (IDD). This is achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
In degenerative conditions, pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) activate the NF-κB pathway, leading to the upregulation of matrix-degrading enzymes. This compound intervenes in this cascade, resulting in:
-
Reduced Expression of Matrix Metalloproteinase-14 (MMP-14): MMP-14 is a key enzyme responsible for the degradation of ECM components.
-
Increased Biosynthesis of Collagen II (COL2A1) and Aggrecan (ACAN): These are essential structural proteins for cartilage integrity and compressive strength.
This chondroprotective effect has been demonstrated in in vitro models using rat nucleus pulposus cells.
Analgesic Properties
Diterpenoid alkaloids, including this compound, are known for their analgesic properties. The proposed mechanism involves the inhibition of voltage-gated sodium channels (VGSCs) and delayed rectifier potassium channels, which are crucial for the transmission of pain signals. Molecular docking studies suggest that this compound interacts with the voltage-gated sodium channel NaV1.5, modulating nerve impulse propagation.
Anti-tumor Activity
This compound and other C19-diterpenoid alkaloids have demonstrated moderate anti-tumor activities against human non-small-cell lung cancer cell lines, specifically A549 and H460 cells. Structure-activity relationship (SAR) studies indicate that the C-8, C-10, and C-14 positions, along with the nitrogen atom in the alkaloid skeleton, are crucial for these effects.
Feeding Deterrent Activity
This compound has also been identified as a significant feeding deterrent against certain insect pests, such as the red flour beetle (Tribolium castaneum). This activity was discovered through bioassay-guided fractionation of Aconitum episcopale root extracts.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound's biological activities.
Table 1: In Vitro Chondroprotective Activity
| Cell Line | Treatment | This compound Concentration | Outcome | Reference |
| Rat Nucleus Pulposus Cells | TNF-α (100 ng/mL) | 1.25 µM | Significant reversal of degenerative effects | |
| Rat Nucleus Pulposus Cells | TNF-α (100 ng/mL) | 12.88 µM | Significant reversal of degenerative effects |
Table 2: Anti-tumor Activity
| Cell Lines | Activity | IC₅₀ Value Range | Reference |
| A549 and H460 (Human non-small-cell lung cancer) | Anti-tumor | 7.97 to 28.42 µM |
Table 3: Feeding Deterrent Activity
| Organism | Activity | EC₅₀ Value | Reference |
| Tribolium castaneum (Red flour beetle) | Feeding Deterrent | 395.3 ppm |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
In Vitro Model of Intervertebral Disc Degeneration
This protocol describes the induction of a degenerative state in rat nucleus pulposus cells and treatment with this compound to assess its protective effects.
-
Cell Culture: Rat nucleus pulposus cells are isolated and cultured in a suitable medium (e.g., RPMI 1640 with 10% FBS).
-
Induction of Degeneration: To mimic a degenerative state, cells are treated with Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 100 ng/mL.
-
This compound Treatment: Concurrently or subsequently, cells are treated with varying concentrations of this compound (e.g., 1.25 µM and 12.88 µM). A control group with no this compound treatment is also maintained.
-
Incubation: The treated cells are incubated for a specified period (e.g., 48 hours).
-
Analysis: Following incubation, the expression levels of MMP-14, collagen II, and aggrecan are quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or quantitative Polymerase Chain Reaction (qPCR).
Feeding Deterrent Bioassay
This protocol outlines a method for evaluating the feeding deterrent activity of this compound against Tribolium castaneum.
-
Preparation of Test Diet: A standard diet for T. castaneum is prepared. This compound, dissolved in a suitable solvent, is mixed into the diet to achieve the desired concentrations (e.g., in ppm). A control diet with only the solvent is also prepared.
-
Bioassay Setup: A specified number of adult T. castaneum beetles are placed in a container with a pre-weighed amount of the treated or control diet.
-
Incubation: The containers are maintained under controlled environmental conditions (temperature and humidity) for a set period.
-
Data Collection: After the incubation period, the amount of diet consumed is measured.
-
Calculation of EC₅₀: The half-maximal effective concentration (EC₅₀), the concentration that deters feeding by 50%, is calculated from the dose-response data.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Signaling Pathway of this compound in Chondroprotection
References
The Diterpene Alkaloid Karacoline: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Karacoline is a C19-diterpenoid alkaloid found within the plant kingdom, specifically in species of the genus Aconitum. Diterpenoid alkaloids are a class of structurally complex natural products known for their wide range of biological activities, from potent toxicity to significant therapeutic effects. This guide provides an in-depth overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its isolation, and an examination of its known biological signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound has been identified and isolated from several species of the genus Aconitum, which is a member of the Ranunculaceae family. These herbaceous plants are predominantly found in the mountainous regions of the Northern Hemisphere. The primary documented botanical sources of this compound are:
The roots and tubers of these plants are the primary plant parts used for the isolation of this compound and other diterpenoid alkaloids. It is important to note that Aconitum species are notoriously toxic due to their high alkaloid content, and handling of these plant materials should be conducted with extreme caution.
Quantitative Analysis of this compound and Related Alkaloids
Precise quantitative data for this compound content across different Aconitum species is not extensively documented in the available literature. However, some studies provide insights into its abundance relative to other alkaloids. For instance, in Aconitum karacolicum, this compound is considered a major alkaloidal component. One study on Aconitum carmichaeli reported the isolation of 12 mg of this compound, though the initial quantity of plant material was not specified, precluding a yield calculation.[1]
To provide a comparative context, the following table summarizes the quantitative data available for other major diterpenoid alkaloids found in the same Aconitum species known to contain this compound. These values can vary significantly based on the plant's geographic origin, harvesting time, and the analytical methods employed.
| Plant Species | Alkaloid | Concentration / Yield | Method of Analysis | Reference |
| Aconitum carmichaeli | Aconitine | 0.31 mg/g | HPLC-MS/MS | [3] |
| Mesaconitine | 1.32 mg/g | HPLC-MS/MS | [3] | |
| Hypaconitine | 0.18 mg/g | HPLC-MS/MS | ||
| Aconitum kusnezoffii | Aconitine | Varies | HPLC/UPLC-MS | |
| Mesaconitine | Varies | HPLC/UPLC-MS | ||
| Hypaconitine | Varies | HPLC/UPLC-MS | ||
| Aconitum karacolicum | Aconitine | ~0.8-1% | Not specified |
Note: The lack of specific quantitative data for this compound highlights an area for future research. The development of validated analytical methods, such as HPLC-MS/MS, for the quantification of this compound is crucial for the standardization of extracts and the advancement of pharmacological studies.
Experimental Protocols for Isolation and Purification
The isolation of this compound from Aconitum species generally involves a multi-step process of extraction and chromatographic purification. Below is a synthesized, detailed protocol based on established methods for diterpenoid alkaloid isolation.
Extraction of Total Alkaloids
-
Plant Material Preparation: Air-dried and powdered roots of the selected Aconitum species are used as the starting material.
-
Alkalinization and Extraction:
-
The powdered plant material (e.g., 1 kg) is moistened with an aqueous ammonia (B1221849) solution (e.g., 5-10%) and allowed to stand for a few hours. This process liberates the free alkaloid bases from their salt forms within the plant tissue.
-
The alkalinized material is then subjected to extraction with an organic solvent. Common solvents for this purpose include 95-96% ethanol (B145695) or a chloroform (B151607)/methanol (B129727) mixture. The extraction can be performed by maceration, percolation, or Soxhlet extraction. For efficient extraction, the process is typically repeated three times.
-
The solvent from the combined extracts is evaporated under reduced pressure to yield a crude extract.
-
-
Acid-Base Partitioning:
-
The crude extract is dissolved in an acidic aqueous solution (e.g., 2-5% hydrochloric acid or sulfuric acid).
-
This acidic solution is then washed with a non-polar organic solvent, such as diethyl ether or hexane, to remove neutral and acidic impurities, which will remain in the organic phase.
-
The acidic aqueous phase, containing the protonated alkaloids, is then made alkaline by the addition of a base, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate, to a pH of 9-10.
-
The free alkaloid bases are then extracted from the alkaline aqueous solution using a water-immiscible organic solvent, such as chloroform or dichloromethane. This extraction is typically performed multiple times to ensure complete recovery of the alkaloids.
-
The combined organic extracts are then dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the total alkaloid fraction.
-
Chromatographic Purification of this compound
-
Column Chromatography:
-
The total alkaloid fraction is subjected to column chromatography on silica (B1680970) gel or alumina.
-
A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the methanol concentration being gradually increased.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol, 95:5 v/v) and a suitable visualization agent (e.g., Dragendorff's reagent).
-
Fractions containing compounds with similar TLC profiles are combined.
-
-
Further Purification:
-
Fractions enriched with this compound may require further purification steps. This can be achieved through repeated column chromatography, preparative TLC, or more advanced techniques like counter-current chromatography.
-
For instance, a study on Aconitum carmichaeli utilized a silica gel column with a dichloromethane-methanol gradient to yield a fraction containing this compound, which was then further purified.
-
The following diagram illustrates a general workflow for the isolation of this compound.
Biological Activity and Signaling Pathways
Recent pharmacological studies have begun to elucidate the molecular mechanisms underlying the biological effects of this compound. A significant finding is its role in the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Inhibition of the NF-κB Signaling Pathway
In the context of intervertebral disc degeneration, Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that promotes the degradation of the extracellular matrix. TNF-α achieves this, in part, by activating the NF-κB signaling pathway. This compound has been shown to counteract the effects of TNF-α by inhibiting this pathway.
The canonical NF-κB signaling cascade involves the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing the p50/p65 NF-κB dimer. The liberated NF-κB dimer then translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of target genes, including those encoding matrix metalloproteinases (MMPs), such as MMP-14. MMPs are enzymes that degrade components of the extracellular matrix, like collagen and aggrecan.
This compound has been demonstrated to inhibit the TNF-α-induced activation of the NF-κB pathway. This inhibition leads to a downstream cascade of effects, including:
-
Reduced expression of MMP-14: By inhibiting NF-κB, this compound prevents the upregulation of MMP-14 gene expression, thus reducing the enzymatic degradation of the extracellular matrix.
-
Increased expression of Collagen II and Aggrecan: Consequently, the levels of key extracellular matrix components, collagen II and aggrecan, are preserved or even increased.
The following diagram illustrates the inhibitory effect of this compound on the TNF-α-induced NF-κB signaling pathway.
Conclusion
This compound, a diterpene alkaloid from Aconitum species, presents an interesting subject for phytochemical and pharmacological research. While its natural sources have been identified, there is a clear need for more extensive quantitative analysis to establish a reliable profile of its concentration in various plant species. The outlined isolation protocols provide a solid foundation for obtaining pure this compound for further studies. The elucidation of its inhibitory activity on the NF-κB signaling pathway opens avenues for investigating its therapeutic potential in inflammatory conditions and diseases involving extracellular matrix degradation. Further research into the specific molecular interactions of this compound with components of the NF-κB pathway will be crucial for a comprehensive understanding of its mechanism of action and for the development of potential therapeutic applications.
References
Karacoline: A Diterpenoid Alkaloid from Traditional Chinese Medicine with Therapeutic Potential for Intervertebral Disc Degeneration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Karacoline, a diterpenoid alkaloid derived from the roots of Aconitum kusnezoffii Reichb. (Cao Wu), a plant with a long history of use in Traditional Chinese Medicine (TCM) for pain and inflammatory conditions, is emerging as a compound of significant pharmacological interest. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a particular focus on its recently elucidated mechanism of action in the context of intervertebral disc degeneration (IDD). This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved, offering a valuable resource for researchers, scientists, and professionals in drug development.
Introduction
Aconitum kusnezoffii Reichb., commonly known as Cao Wu in Traditional Chinese Medicine, has been historically utilized for its potent analgesic and anti-inflammatory properties. In TCM theory, it is characterized as hot, pungent, and sour, targeting the Spleen, Kidney, and Liver meridians to disperse cold, wind, and dampness, thereby alleviating pain.[1] However, the inherent toxicity of Aconitum species, primarily due to diester diterpenoid alkaloids, necessitates careful processing and dosage control.[2] this compound is one of the active alkaloids present in this plant.[1]
Recent research has begun to unravel the specific molecular mechanisms underlying the therapeutic effects of this compound, moving beyond its traditional applications. A pivotal study has identified its potential in mitigating the pathology of intervertebral disc degeneration (IDD), a major cause of chronic low back pain.[1] This guide will delve into the scientific evidence supporting this application, presenting the data in a structured and actionable format for the scientific community.
Traditional Chinese Medicine (TCM) Profile of Aconitum kusnezoffii (Cao Wu)
| Property | Description |
| Category | Herbs that Warm the Interior and Expel Cold[1] |
| Taste | Pungent, Sour[1] |
| Nature | Hot[1] |
| Target Meridians | Spleen, Kidney, Liver[1] |
| Primary Actions | Disperses Coldness, Wind, and Dampness; Relieves obstruction pain in muscles and joints.[1] |
| Key Ingredient In | Xiao Huo Luo Dan[1] |
| Contraindications | Highly toxic; must be used under professional guidance. Contraindicated in patients with heart conditions and during pregnancy.[2] |
Pharmacological Effects and Mechanism of Action
The most well-documented pharmacological effect of this compound is its protective role in intervertebral disc degeneration.[1] Research has shown that this compound can reduce the degradation of the extracellular matrix (ECM) in nucleus pulposus cells, which is a key pathological feature of IDD.[1]
The primary mechanism of action identified for this compound is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[1] In degenerative conditions of the intervertebral disc, pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) activate the NF-κB pathway. This leads to the upregulation of matrix-degrading enzymes, such as Matrix Metalloproteinase-14 (MMP-14), and the downregulation of essential ECM components like Collagen II and Aggrecan.[1] this compound has been shown to counteract these TNF-α-induced changes, thereby preserving the integrity of the extracellular matrix.[1]
Signaling Pathway
The inhibitory effect of this compound on the TNF-α-induced NF-κB pathway in nucleus pulposus cells is illustrated below.
Caption: this compound inhibits the TNF-α-induced NF-κB signaling pathway.
Quantitative Data
In Vitro Efficacy and Cytotoxicity
The following table summarizes the key quantitative findings from in vitro studies on rat nucleus pulposus cells.
| Parameter | Value | Cell Type | Condition | Reference |
| IC₅₀ (Cytotoxicity) | 6.444 µM | Rat Nucleus Pulposus Cells | Cell Viability (CCK8 Assay) | [3] |
| Effective Concentration | 1.25 µM | Rat Nucleus Pulposus Cells | Inhibition of MMP-14, Upregulation of Collagen II & Aggrecan | [1][3] |
| High Concentration Tested | 12.88 µM | Rat Nucleus Pulposus Cells | Inhibition of MMP-14, Upregulation of Collagen II | [1][3] |
| Inducer Concentration | 100 ng/mL | Rat Nucleus Pulposus Cells | TNF-α induced degeneration | [1] |
Pharmacokinetic Parameters
Pharmacokinetic properties of this compound have been determined in mice following intravenous and oral administration.
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) | Units | Reference |
| T ½ (Half-life) | 1.8 ± 0.4 | 2.1 ± 0.6 | h | [3] |
| T max (Time to peak) | 0.08 ± 0.00 | 0.5 ± 0.2 | h | [3] |
| C max (Peak concentration) | 1025.3 ± 153.6 | 136.7 ± 33.8 | ng/mL | [3] |
| AUC₀₋t (Area under the curve) | 1146.2 ± 189.5 | 425.8 ± 112.7 | ng·h/mL | [3] |
| AUC₀₋∞ | 1184.6 ± 195.3 | 458.9 ± 123.4 | ng·h/mL | [3] |
| MRT₀₋t (Mean residence time) | 1.4 ± 0.2 | 2.5 ± 0.5 | h | [3] |
| MRT₀₋∞ | 1.5 ± 0.2 | 2.8 ± 0.6 | h | [3] |
| CL (Clearance) | 0.9 ± 0.2 | - | L/h/kg | [3] |
| Vz (Volume of distribution) | 1.8 ± 0.4 | - | L/kg | [3] |
| F (Bioavailability) | - | 7.7 ± 2.6 | % | [3] |
Experimental Protocols
This section provides an overview of the methodologies used in the key studies of this compound. These are representative protocols and may require optimization for specific laboratory conditions.
Cell Viability Assay (CCK8 Assay)
This protocol is used to determine the cytotoxicity of this compound.
-
Cell Seeding: Plate rat nucleus pulposus cells in 96-well plates at a density of 5 x 10³ cells/well and culture for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-20 µM).
-
Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
CCK8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
Quantitative Real-Time PCR (qPCR)
This protocol is for quantifying the gene expression of MMP-14, Collagen II, and Aggrecan.
-
Cell Treatment: Treat nucleus pulposus cells with TNF-α (100 ng/mL) in the presence or absence of this compound (1.25 µM and 12.88 µM) for 24 hours.
-
RNA Extraction: Extract total RNA from the cells using a suitable kit (e.g., TRIzol reagent).
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using SYBR Green master mix and primers specific for MMP-14, Collagen II, Aggrecan, and a housekeeping gene (e.g., GAPDH). A representative thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 10 s and 60°C for 60 s.[4]
-
Data Analysis: Calculate the relative gene expression using the 2⁻ΔΔCt method.[4]
Western Blotting
This protocol is for detecting protein levels of MMP-14, Collagen II, Aggrecan, and NF-κB pathway components (e.g., phospho-p65).
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MMP-14, Collagen II, Aggrecan, phospho-p65, or a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Analyze band intensities using densitometry software.
UPLC-MS/MS for Pharmacokinetic Analysis
This protocol details the quantification of this compound in plasma.[3]
-
Sample Preparation: Precipitate protein from plasma samples (e.g., 50 µL) by adding acetonitrile. Centrifuge and collect the supernatant.
-
Chromatography: Inject the supernatant onto a UPLC system equipped with an HSS T3 column. Use a gradient elution with a mobile phase consisting of methanol (B129727) and 0.1% formic acid in water.
-
Mass Spectrometry: Perform quantification using a tandem mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) with transitions of m/z 378.5→360.6 for this compound.
-
Data Analysis: Construct a calibration curve using standards of known concentrations and calculate the concentration of this compound in the unknown samples.
Experimental Workflow Visualization
Caption: Workflow for in vitro and in vivo evaluation of this compound.
Future Perspectives and Conclusion
The existing research on this compound provides a strong foundation for its development as a therapeutic agent for intervertebral disc degeneration. Its clear mechanism of action, involving the inhibition of the pro-inflammatory NF-κB pathway, positions it as a promising candidate for further investigation. However, the field is still in its nascent stages.
Future research should focus on:
-
Expanding Pharmacological Profiling: Investigating the analgesic and anti-inflammatory effects of this compound in other preclinical models to understand its broader therapeutic potential, aligning with the traditional uses of its source plant.
-
Toxicology Studies: Conducting comprehensive acute and subchronic toxicity studies to establish a clear safety profile, which is crucial given the known toxicity of Aconitum alkaloids.
-
In Vivo Efficacy: Evaluating the efficacy of this compound in animal models of intervertebral disc degeneration to validate the in vitro findings.
-
Structural Optimization: Exploring medicinal chemistry approaches to optimize the structure of this compound to enhance its efficacy and reduce potential toxicity.
References
- 1. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desumoylation of aggrecan and collagen II facilitates degradation via aggrecanases in IL-1β-mediated osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Karacoline Experimental Protocol for In Vitro Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Karacoline, a compound derived from the plant Aconitum kusnezoffii Reichb, has demonstrated potential therapeutic effects in in vitro studies, particularly in the context of intervertebral disc degeneration.[1] This document provides detailed application notes and experimental protocols for in vitro studies involving this compound, focusing on its role in modulating the NF-κB signaling pathway and its subsequent effects on the extracellular matrix. The protocols outlined below are based on established methodologies and findings from published research.[1][2]
Mechanism of Action
This compound has been identified to exert its effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, such as those induced by tumor necrosis factor-alpha (TNF-α), the activation of the NF-κB pathway leads to the upregulation of matrix metalloproteinases (MMPs), which are enzymes responsible for the degradation of the extracellular matrix. This compound intervenes in this cascade, reducing the expression of key catabolic enzymes like MMP-14 and promoting the expression of crucial extracellular matrix components such as collagen II and aggrecan.[1][2]
Data Presentation
The following tables summarize the quantitative effects of this compound on gene and protein expression in rat nucleus pulposus cells stimulated with TNF-α (100 ng/mL).
Table 1: Effect of this compound on Gene Expression (RT-qPCR)
| Target Gene | Treatment Group | Fold Change vs. TNF-α alone | P-value |
| MMP-14 | TNF-α + this compound (1.25 μM) | Decreased | < 0.05[1] |
| TNF-α + this compound (12.88 μM) | Decreased | < 0.05[1] | |
| Collagen II | TNF-α + this compound (1.25 μM) | Increased | < 0.05[1] |
| TNF-α + this compound (12.88 μM) | Increased | < 0.05[1] | |
| Aggrecan | TNF-α + this compound (1.25 μM) | Increased | < 0.05[1] |
| TNF-α + this compound (12.88 μM) | Not specified |
Table 2: Effect of this compound on Protein Expression (ELISA & Western Blot)
| Target Protein | Treatment Group | Change in Protein Level vs. TNF-α alone | P-value |
| MMP-14 | TNF-α + this compound (1.25 μM) | Decreased | < 0.05[1] |
| TNF-α + this compound (12.88 μM) | Decreased | Not specified | |
| Collagen II | TNF-α + this compound (1.25 μM) | Increased | < 0.05 |
| TNF-α + this compound (12.88 μM) | Increased | Not specified | |
| Aggrecan | TNF-α + this compound (1.25 μM) | Increased | < 0.05 |
| TNF-α + this compound (12.88 μM) | Not specified | ||
| Acetylated-p65 | TNF-α + this compound (1.25 μM) | Decreased | Not specified |
| TNF-α + this compound (12.88 μM) | Decreased | Not specified |
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of rat nucleus pulposus cells and their subsequent treatment with this compound and/or TNF-α.
Materials:
-
Rat nucleus pulposus cells
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Recombinant rat TNF-α (stock solution in sterile water)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture rat nucleus pulposus cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Prepare the treatment media:
-
Control Group: Standard culture medium.
-
TNF-α Group: Culture medium containing 100 ng/mL TNF-α.
-
This compound + TNF-α Groups: Culture medium containing 100 ng/mL TNF-α and varying concentrations of this compound (e.g., 1.25 μM and 12.88 μM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the prepared treatment media to the respective wells.
-
Incubate the cells for the desired experimental duration (e.g., 24 hours for gene expression analysis, 48 hours for protein analysis).
Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR)
This protocol details the measurement of MMP-14, collagen II, and aggrecan gene expression.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for target genes (MMP-14, collagen II, aggrecan) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Following treatment, lyse the cells directly in the culture wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR using a thermal cycler with the following typical conditions: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
Include no-template controls for each primer set.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is for the quantification of secreted MMP-14, collagen II, and aggrecan in the cell culture supernatant.
Materials:
-
Commercial ELISA kits for rat MMP-14, collagen II, and aggrecan
-
Cell culture supernatant from treated cells
-
Microplate reader
Procedure:
-
Sample Collection: After the treatment period, collect the cell culture supernatant from each well.
-
Centrifugation: Centrifuge the supernatant to remove any cellular debris.
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions provided with the specific kits.
-
This typically involves adding standards and samples to a pre-coated microplate, followed by incubation with detection antibodies and a substrate for color development.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve and calculate the concentration of the target proteins in the samples.
Western Blot Analysis
This protocol is for the detection of acetylated-p65, a marker for NF-κB activation.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetylated-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash the treated cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-p65 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with an anti-β-actin antibody as a loading control.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the expression of acetylated-p65 to the loading control.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the TNF-α-induced NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for in vitro analysis of this compound's effects.
References
- 1. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Karacoline in Nucleus Pulposus Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intervertebral disc degeneration (IDD) is a primary contributor to low back pain, a condition that affects a significant portion of the global population. The pathological changes in IDD are characterized by the progressive degradation of the extracellular matrix (ECM) of the nucleus pulposus (NP), primarily composed of collagen II and aggrecan. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), play a crucial role in this degenerative cascade by promoting the expression of matrix-degrading enzymes like matrix metalloproteinases (MMPs).
Karacoline, a C20-diterpenoid alkaloid isolated from Aconitum kusnezoffii Reichb., has emerged as a promising therapeutic agent for IDD.[1][2] Research has demonstrated that this compound can protect NP cells from TNF-α-induced ECM degradation and apoptosis by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] These application notes provide detailed protocols for utilizing this compound in rat nucleus pulposus cell culture to study its effects on ECM metabolism and cell survival.
Data Summary
The following tables summarize the key quantitative data regarding the use of this compound in rat nucleus pulposus cell culture experiments.
Table 1: this compound and TNF-α Concentrations for In Vitro Studies
| Compound | Recommended Concentration(s) | Notes |
| This compound | 1.25 µM, 12.88 µM | 1.25 µM is the maximum non-cytotoxic dose. Higher concentrations may exhibit cytotoxicity.[1] |
| TNF-α | 100 ng/mL | Used to induce an inflammatory and catabolic response in nucleus pulposus cells. |
Table 2: Cytotoxicity and Efficacy of this compound
| Parameter | Value | Cell Type |
| IC50 of this compound | 6.444 µM | Rat Nucleus Pulposus Cells |
Table 3: Summary of this compound's Effects on Gene and Protein Expression in TNF-α-treated NP Cells
| Target Molecule | Effect of this compound | Method of Analysis |
| MMP-14 (Gene) | Down-regulation | qPCR |
| Collagen II (Gene) | Up-regulation | qPCR |
| Aggrecan (Gene) | Up-regulation (at 1.25 µM) | qPCR |
| MMP-14 (Protein Secretion) | Down-regulation (at 1.25 µM) | ELISA |
| Collagen II (Protein Secretion) | Up-regulation (at 1.25 µM) | ELISA |
| Aggrecan (Protein Secretion) | Up-regulation | ELISA |
| p-p65 (Protein) | Down-regulation | Western Blot |
| Acetylated-p65 (Protein) | Down-regulation | Western Blot |
| Apoptosis | Inhibition | Flow Cytometry |
Visualized Pathways and Workflows
Caption: Experimental workflow for studying this compound in NP cells.
References
- 1. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Karacoline: Application Notes and Protocols for Intervertebral Disc Degeneration Research
A Promising Aconitum Alkaloid for Mitigating Extracellular Matrix Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Karacoline in preclinical research models of intervertebral disc degeneration (IVDD). This compound, a compound derived from the plant Aconitum kusnezoffii Reichb, has demonstrated significant potential in protecting against the degradation of the extracellular matrix (ECM), a key pathological feature of IVDD.[1] This document outlines the effective dosages, detailed experimental protocols, and the underlying mechanism of action of this compound, offering a valuable resource for investigators in this field.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies investigating the effects of this compound on nucleus pulposus (NP) cells, the central cell type of the intervertebral disc.
Table 1: this compound Dosage and Effects on Rat Nucleus Pulposus Cells [1][2]
| Parameter | Concentration | Observation |
| IC50 | 6.444 μM | Half-maximal inhibitory concentration, indicating cytotoxicity at higher doses. |
| Non-cytotoxic Dose | 1.25 μM | Maximum concentration without significant cytotoxicity. |
| Test Concentrations | 1.25 μM, 12.88 μM | Concentrations used to evaluate the protective effects against TNF-α-induced damage. |
Table 2: Effect of this compound on Gene and Protein Expression in TNF-α-stimulated Rat Nucleus Pulposus Cells [1][2]
| Target Molecule | This compound Concentration | Outcome |
| MMP-14 (Gene Expression) | 1.25 μM and 12.88 μM | Significantly inhibited TNF-α-induced upregulation. |
| Collagen II (Gene Expression) | 1.25 μM and 12.88 μM | Significantly upregulated expression. |
| Aggrecan (Gene Expression) | 1.25 μM | Significantly increased expression. |
| MMP-14 (Protein Secretion) | 1.25 μM and 12.88 μM | Reduced secretion in culture supernatant. |
| Collagen II (Protein Secretion) | 1.25 μM and 12.88 μM | Increased secretion in culture supernatant. |
| Aggrecan (Protein Secretion) | 1.25 μM and 12.88 μM | Increased secretion in culture supernatant. |
| Phospho-p65 (Protein Level) | 1.25 μM and 12.88 μM | Reduced levels, indicating NF-κB pathway inhibition. |
| Acetylated-p65 (Protein Level) | 1.25 μM and 12.88 μM | Reduced levels, indicating NF-κB pathway inhibition.[2] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its protective effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a key inflammatory cascade implicated in IVDD.[1][2] Tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, activates the NF-κB pathway, leading to the upregulation of matrix-degrading enzymes like MMP-14 and the downregulation of essential ECM components such as Collagen II and Aggrecan.[1][2] this compound treatment effectively counters these detrimental effects by suppressing the activation of the NF-κB pathway.[1]
Caption: this compound's inhibition of the NF-κB pathway.
Experimental Protocols
The following are detailed protocols based on the methodologies used in the foundational research on this compound for IVDD.
Cell Culture of Rat Nucleus Pulposus (NP) Cells
-
Isolation: Isolate nucleus pulposus tissue from the intervertebral discs of Sprague-Dawley rats.
-
Digestion: Digest the tissue with 0.25% trypsin for 30 minutes, followed by 0.2% collagenase II for 4 hours.
-
Culture Medium: Culture the isolated NP cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (CCK-8)
-
Cell Seeding: Seed NP cells in a 96-well plate at a density of 5 x 10³ cells/well.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.001 to 100 μM) for 24 hours.[3]
-
CCK-8 Addition: Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate cell viability using the formula: Cell viability (%) = (OD treatment group - OD blank group) / (OD control group - OD blank group).[2]
Caption: Workflow for assessing this compound cytotoxicity.
In Vitro Model of IVDD
-
Cell Seeding: Seed NP cells in the desired culture plates (e.g., 6-well plates for RNA/protein extraction, plates with coverslips for immunofluorescence).
-
Stimulation: Treat the NP cells with 100 ng/mL of TNF-α to induce a degenerative-like state.[1][2]
-
Co-treatment: Concurrently treat the cells with this compound at the desired concentrations (1.25 μM and 12.88 μM).[1][2]
-
Incubation: Incubate the cells for the desired time points (e.g., 24 hours for gene expression, 48 hours for protein analysis).[2]
Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction: Extract total RNA from the treated NP cells using a suitable RNA isolation kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green master mix and primers specific for the target genes (MMP-14, Collagen II, Aggrecan) and a housekeeping gene (e.g., GAPDH).
-
Cycling Conditions: A typical protocol includes an initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 12 seconds and 62°C for 40 seconds.[2]
-
Analysis: Analyze the relative gene expression using the 2^-ΔΔCt method.
Western Blot Analysis
-
Protein Extraction: Lyse the treated NP cells in RIPA buffer to extract total protein.
-
Quantification: Determine the protein concentration using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MMP-14, Collagen II, Aggrecan, phospho-p65, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Collect the cell culture supernatant after 48 hours of treatment.[2]
-
Centrifugation: Centrifuge the supernatant at 300 x g for 20 minutes to remove cellular debris.[2]
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific kits (Rat MMP-14, Col II, and AGG ELISA Kits).[2]
-
Standard Curve: Generate a standard curve using the provided standards.
-
Quantification: Determine the concentration of the target proteins in the supernatant by comparing their absorbance to the standard curve.
Immunofluorescence
-
Cell Seeding: Seed NP cells on microscope slides or coverslips in a 12-well plate at a density of 2 x 10⁴/mL.[2]
-
Treatment: Treat the cells with TNF-α and this compound as described in the in vitro IVDD model for 4 days.[2]
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.[2]
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 for 20 minutes.[2]
-
Blocking: Block with goat serum for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Incubate with the primary antibody (e.g., anti-MMP-14) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the slides and visualize the fluorescence using a fluorescence microscope.
Conclusion
This compound presents a compelling therapeutic candidate for the treatment of intervertebral disc degeneration. The provided data and protocols offer a solid foundation for further research into its efficacy and mechanism of action. Future studies should aim to validate these in vitro findings in animal models of IVDD to pave the way for potential clinical applications. It is important to note the potential toxicity of this compound at higher concentrations, underscoring the need for careful dose-response studies.[1][2]
References
- 1. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of the NF-κB Pathway in Response to Karacoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Karacoline, a diterpenoid alkaloid found in plants of the Aconitum genus, has demonstrated potential as a modulator of inflammatory signaling pathways. A key target of its action is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of immune and inflammatory responses. Dysregulation of the NF-κB pathway is implicated in a variety of inflammatory diseases and cancers, making it a significant target for therapeutic intervention.
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of target genes involved in inflammation.
Western blot analysis is a fundamental technique for elucidating the effects of compounds like this compound on the NF-κB pathway. This method allows for the sensitive and specific detection of key protein modifications, such as phosphorylation and acetylation, which are indicative of pathway activation. These application notes provide a comprehensive guide to utilizing Western blot analysis for investigating the impact of this compound on the NF-κB signaling cascade.
Data Presentation: Effects of this compound on NF-κB Pathway Proteins
The following tables summarize the quantitative effects of this compound on key proteins in the NF-κB signaling pathway in TNF-α-stimulated rat nucleus pulposus cells. This data is derived from densitometric analysis of Western blot results from published research.[1][2][3]
Table 1: Effect of this compound on Acetylated-p65 Levels
| Treatment | Concentration (µM) | Relative Acetylated-p65 Level (Normalized to Control) |
| Control | 0 | 1.00 |
| TNF-α | 100 ng/mL | Increased |
| TNF-α + this compound | 1.25 | Decreased |
| TNF-α + this compound | 12.88 | Decreased |
Table 2: Effect of this compound on MMP-14 Expression (Downstream target of NF-κB)
| Treatment | Concentration (µM) | Relative MMP-14 Protein Level (Normalized to Control) |
| Control | 0 | 1.00 |
| TNF-α | 100 ng/mL | Significantly Increased |
| TNF-α + this compound | 1.25 | Significantly Reduced |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the TNF-α-induced NF-κB signaling pathway.
Caption: Experimental workflow for Western blot analysis of the NF-κB pathway.
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess the effect of this compound on the NF-κB pathway.
1. Cell Culture and Treatment
-
Cell Line: Rat nucleus pulposus cells (or other relevant cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in 6-well plates and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat cells with desired concentrations of this compound (e.g., 1.25 µM, 12.88 µM) for a specified duration (e.g., 2 hours).
-
Stimulate the cells with 100 ng/mL of TNF-α for the appropriate duration (e.g., 30 minutes for phosphorylation events).
-
2. Protein Extraction
-
Whole-Cell Lysates:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the whole-cell protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
3. SDS-PAGE and Membrane Transfer
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer.
-
Boil the samples for 5-10 minutes.
-
-
Electrophoresis:
-
Load the samples onto a 10-12% SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
4. Immunoblotting
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Suggested Primary Antibodies:
-
Phospho-NF-κB p65
-
NF-κB p65
-
Phospho-IκBα
-
IκBα
-
β-actin or GAPDH (as a loading control)
-
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted according to the manufacturer's recommendation) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane again three times for 10 minutes each with TBST to remove unbound secondary antibody.
-
5. Detection and Data Analysis
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensity from the Western blot image using densitometry software (e.g., ImageJ).
-
Normalize the signal of the protein of interest to a loading control (e.g., β-actin or GAPDH) to account for loading differences. For phosphorylated proteins, normalize to the total protein levels.
-
Conclusion
The protocols and data presented in these application notes provide a framework for the investigation of this compound's effects on the NF-κB signaling pathway using Western blot analysis. This approach allows for the detailed characterization of the compound's mechanism of action and its potential as an anti-inflammatory agent. The provided methodologies can be adapted for the screening and characterization of other novel compounds targeting the NF-κB pathway in various cell types and disease models.
References
Application Notes and Protocols for Gene Expression Analysis Following Karacoline Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing gene expression changes in response to treatment with Karacoline, a diterpenoid alkaloid derived from plants of the Aconitum genus. The protocols outlined below are based on established molecular biology techniques and findings from studies on this compound and related compounds.
Introduction
This compound is a natural compound that has demonstrated significant biological activity, notably in the modulation of inflammatory processes and extracellular matrix degradation.[1] Research indicates that this compound exerts its effects by influencing key signaling pathways, leading to downstream changes in gene expression.[1] Understanding these changes is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
This document provides detailed protocols for investigating the impact of this compound on gene expression, including methods for cell treatment, RNA analysis, and protein validation. Additionally, it presents a summary of known quantitative data and visual representations of the implicated signaling pathways.
Data Presentation: Quantitative Effects of this compound on Gene Expression
The following tables summarize the known quantitative effects of this compound on gene expression in rat nucleus pulposus cells stimulated with Tumor Necrosis Factor-alpha (TNF-α).
Table 1: Effect of this compound on mRNA Expression of Key Genes [2]
| Gene | Treatment Group | Fold Change vs. TNF-α Control |
| MMP-14 | 1.25 µM this compound + 100 ng/mL TNF-α | ↓ (Inhibited expression) |
| 12.88 µM this compound + 100 ng/mL TNF-α | ↓ (Inhibited expression) | |
| Collagen II | 1.25 µM this compound + 100 ng/mL TNF-α | ↑ (Upregulated expression) |
| 12.88 µM this compound + 100 ng/mL TNF-α | ↑ (Upregulated expression) | |
| Aggrecan | 1.25 µM this compound + 100 ng/mL TNF-α | ↑ (Upregulated expression) |
| 12.88 µM this compound + 100 ng/mL TNF-α | No significant change |
Table 2: Effect of this compound on Protein Secretion [2]
| Protein | Treatment Group | Change in Secretion vs. TNF-α Control |
| MMP-14 | 1.25 µM this compound + 100 ng/mL TNF-α | ↓ (Reduced secretion) |
| Collagen II | 1.25 µM this compound + 100 ng/mL TNF-α | ↑ (Increased secretion) |
| Aggrecan | 1.25 µM this compound + 100 ng/mL TNF-α | ↑ (Increased secretion) |
| 12.88 µM this compound + 100 ng/mL TNF-α | ↑ (Increased secretion) |
Signaling Pathways Modulated by this compound
This compound has been shown to primarily target the NF-κB signaling pathway. Additionally, studies on related Aconitum alkaloids suggest a potential role for the Nrf2 pathway.
NF-κB Signaling Pathway
dot
Caption: this compound inhibits the TNF-α-induced NF-κB signaling pathway.
Proposed Nrf2 Signaling Pathway Involvement
dot
Caption: Proposed activation of the Nrf2 pathway by Aconitum alkaloids.
Experimental Workflows
Overall Gene Expression Analysis Workflow
Caption: A standard workflow for RNA sequencing and data analysis.
The results from RNA-seq can identify novel genes and pathways affected by this compound, providing a broader understanding of its molecular effects and potential therapeutic applications.
Disclaimer: These protocols provide a general framework. Researchers should consult relevant literature and optimize conditions for their specific experimental setup.
References
- 1. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Karacoline's Impact on MMP-14 Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the effects of Karacoline on Matrix Metalloproteinase-14 (MMP-14) expression, compiling quantitative data and outlining experimental protocols based on published research. The information presented is intended to guide further investigation into the therapeutic potential of this compound, particularly in contexts where MMP-14-mediated extracellular matrix degradation is a key pathological feature.
Introduction
This compound is a natural compound that has been identified for its potential therapeutic effects, including the modulation of extracellular matrix components.[1][2][3] One of the key mechanisms underlying these effects is its ability to influence the expression of matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of extracellular matrix proteins.[1][2][3] MMP-14, a membrane-anchored MMP, is particularly significant in tissue remodeling, both in physiological and pathological processes such as cancer metastasis and degenerative diseases.[4][5][6] This document focuses on the specific inhibitory effect of this compound on MMP-14 expression.
Recent studies have demonstrated that this compound can reduce the expression of MMP-14 in rat nucleus pulposus cells, suggesting its potential in mitigating the degradation of the extracellular matrix.[1][2][3] This effect is mediated, at least in part, through the inhibition of the nuclear factor (NF)-κB signaling pathway.[1][2]
Quantitative Data Summary
The following table summarizes the quantitative data on the effect of this compound on MMP-14 expression as observed in rat nucleus pulposus cells stimulated with Tumor Necrosis Factor-alpha (TNF-α).
| Cell Type | Treatment | This compound Concentration (μM) | Incubation Time | Change in MMP-14 Gene Expression | Change in MMP-14 Protein Distribution | Reference |
| Rat Nucleus Pulposus Cells | TNF-α (100 ng/mL) | 0 | Not Specified | Upregulated | Increased | [2] |
| Rat Nucleus Pulposus Cells | TNF-α (100 ng/mL) | 1.25 | Not Specified | Decreased (P < 0.05) | Decreased | [1][2] |
| Rat Nucleus Pulposus Cells | TNF-α (100 ng/mL) | 12.88 | Not Specified | Decreased (P < 0.05) | Decreased | [1][2] |
Signaling Pathway
This compound has been shown to inhibit the TNF-α-induced activation of the NF-κB signaling pathway, which in turn leads to a reduction in MMP-14 expression.[1][2] TNF-α typically promotes the activation of the NF-κB pathway, leading to the translocation of p65 into the nucleus and subsequent upregulation of target genes, including MMP-14. This compound curtails this effect by reducing the levels of acetylated-p65, an indicator of NF-κB pathway activation.[2]
Experimental Protocols
The following are detailed protocols based on the methodologies described in the cited literature for investigating the effect of this compound on MMP-14 expression.
Cell Culture and Treatment
-
Cell Line: Rat nucleus pulposus cells are a suitable model.[1][2]
-
Culture Conditions: Culture cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours prior to treatment.
-
Treat the cells with TNF-α (100 ng/mL) to induce MMP-14 expression.
-
Concurrently, treat designated cell groups with varying concentrations of this compound (e.g., 1.25 μM and 12.88 μM).[1][2]
-
Include a control group with no treatment and a TNF-α only group.
-
Incubate for the desired period (e.g., 24 or 48 hours).
-
Quantitative Real-Time PCR (qRT-PCR) for MMP-14 Gene Expression
-
RNA Extraction: Following treatment, wash cells with PBS and extract total RNA using a suitable kit (e.g., TRIzol reagent) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR:
-
Perform qRT-PCR using a suitable real-time PCR system and SYBR Green master mix.
-
Use specific primers for rat MMP-14 and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative expression of MMP-14 can be calculated using the 2-ΔΔCt method.
-
Western Blotting for MMP-14 Protein Expression
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MMP-14 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., β-actin) for loading control.
-
Immunofluorescence for MMP-14 Protein Distribution
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells as described in section 4.1.
-
Fixation and Permeabilization:
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with the primary antibody against MMP-14 overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Visualization:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear staining.
-
Visualize the fluorescence using a confocal microscope.
-
Experimental Workflow
The following diagram outlines the general workflow for investigating the effect of this compound on MMP-14 expression.
Conclusion
The available evidence strongly suggests that this compound is an inhibitor of MMP-14 expression, acting through the NF-κB signaling pathway.[1][2] These findings open avenues for the development of this compound-based therapeutics for diseases characterized by excessive extracellular matrix degradation. The protocols and data presented herein provide a foundation for researchers to further explore and validate the therapeutic potential of this compound.
References
- 1. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of matrix metalloproteinase 14 (MMP-14)-mediated cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix metalloproteinase 14 modulates signal transduction and angiogenesis in the cornea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of membrane type 1 matrix metalloproteinase (MMP-14) in epithelial ovarian cancer: high level expression in clear cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring collagen II and aggrecan levels with Karacoline
An in-depth analysis of Karacoline reveals its role as a promising compound for researchers in the fields of osteoarthritis, rheumatology, and regenerative medicine. Derived from the plant Aconitum kusnezoffii Reichb, this compound is a diterpenoid alkaloid that has been identified as a modulator of extracellular matrix components, specifically collagen II and aggrecan.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound to study its effects on these crucial cartilage components.
Application Notes
Product Name: this compound
Chemical Name: this compound (C₂₂H₃₅NO₄)
CAS Number: 39089-30-0
Molecular Weight: 377.5 g/mol [2]
Description: this compound is a natural compound that has been shown to increase the expression of both collagen II and aggrecan in rat nucleus pulposus cells.[1] Its mechanism of action involves the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation and catabolic processes in chondrocytes and other cell types.[1][3] By suppressing this pathway, this compound reduces the expression of matrix metalloproteinases (MMPs), such as MMP-14, which are enzymes responsible for the degradation of the extracellular matrix.[1][4] This makes this compound a valuable tool for in vitro studies aimed at understanding cartilage protection and regeneration.
Applications:
-
Investigation of potential therapeutic agents for intervertebral disc degeneration and osteoarthritis.[1][3]
-
In vitro studies of the NF-κB signaling pathway in cartilage-producing cells.[1]
-
Analysis of the anabolic and anti-catabolic effects of compounds on extracellular matrix synthesis.
Storage and Handling: For research use only. Not for human or veterinary use.[2] Store at -20°C. Avoid repeated freeze-thaw cycles. Refer to the Material Safety Data Sheet (MSDS) for detailed handling and safety information.
Data Summary
The following table summarizes the quantitative effects of this compound on gene expression in TNF-α-stimulated rat nucleus pulposus cells, as documented in published research.[3] The data demonstrates this compound's ability to counteract the negative effects of TNF-α on key extracellular matrix genes.
| Target Gene | Treatment Group | Fold Change in Gene Expression (Relative to Control) |
| Collagen II | TNF-α (100 ng/mL) | Down-regulated |
| TNF-α + this compound (1.25 µM) | Up-regulated (P < 0.05) | |
| TNF-α + this compound (12.88 µM) | Up-regulated (P < 0.05) | |
| Aggrecan | TNF-α (100 ng/mL) | Down-regulated |
| TNF-α + this compound (1.25 µM) | Up-regulated (P < 0.05) | |
| TNF-α + this compound (12.88 µM) | No significant change | |
| MMP-14 | TNF-α (100 ng/mL) | Up-regulated |
| TNF-α + this compound (1.25 µM) | Down-regulated (P < 0.05) | |
| TNF-α + this compound (12.88 µM) | Down-regulated (P < 0.05) |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated.
References
- 1. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Research Grade|C22H35NO4|CAS 39089-30-0 [benchchem.com]
- 3. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
Application Notes and Protocols: Animal Models for Studying Karacoline's Effects on Intervertebral Disc Degeneration (IDD)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Intervertebral disc degeneration (IDD) is a primary contributor to low back pain, characterized by the progressive degradation of the extracellular matrix (ECM) of the intervertebral disc. Karacoline, a natural compound, has demonstrated potential therapeutic effects by mitigating ECM degradation in in-vitro studies.[1][2] This document provides detailed application notes and protocols for utilizing animal models to investigate the in-vivo efficacy of this compound for the treatment of IDD.
Recent research has shown that this compound can inhibit the degradation of the extracellular matrix in rat nucleus pulposus cells by targeting the NF-κB signaling pathway.[1][2][3] Specifically, in an in-vitro model where IDD was induced using Tumor Necrosis Factor-α (TNF-α), this compound treatment led to a decrease in the expression of matrix metalloproteinase-14 (MMP-14) and an increase in the expression of collagen II and aggrecan.[1][2] These findings suggest that this compound could be a promising candidate for halting or reversing the degenerative cascade in IDD. To translate these promising in-vitro results into a clinical context, robust preclinical evaluation using appropriate animal models is essential.
Recommended Animal Models
The selection of an appropriate animal model is critical for the translational relevance of the study. Based on a review of current literature, the following models are recommended for studying the effects of this compound on IDD.
| Animal Model | Key Characteristics | Advantages | Limitations |
| Rat | Small animal model, commonly used in IDD research. The rat tail model is particularly accessible.[4] | Cost-effective, easy to handle, and well-established protocols for inducing IDD.[4][5] | Presence of notochordal cells in adult rats, which are absent in adult humans. Different mechanical loading in the tail compared to the human lumbar spine.[4] |
| Rabbit | Larger than rats, with a spinal anatomy that more closely resembles humans, including facet joints.[4] | Larger disc size allows for easier surgical manipulation and analysis.[4] | Persistence of notochordal cells.[4] |
| Sheep/Goat | Large animal models with spinal biomechanics and disc characteristics highly similar to humans.[4][6] | Absence of notochordal cells in adulthood, similar to humans.[4] Similar disc size and response to mechanical loading.[4][6] | Higher cost and more complex housing and surgical requirements. |
Recommendation: For initial in-vivo efficacy and dose-ranging studies of this compound, the rat model of needle puncture-induced IDD is recommended due to its cost-effectiveness and the wealth of comparative data available. For more advanced preclinical studies aiming to validate findings in a more translationally relevant model, the rabbit or sheep model should be considered.
Experimental Protocols
Rat Model of Puncture-Induced Intervertebral Disc Degeneration
This protocol describes the induction of IDD in rats via needle puncture, a widely used and validated method.[6][7]
Materials:
-
Male Sprague-Dawley rats (12-16 weeks old, 300-350g)
-
Anesthesia: Isoflurane or a combination of ketamine/xylazine
-
Surgical instruments: Scalpel, forceps, retractors
-
Microneedle: 21G or 23G needle
-
Imaging system: X-ray or MRI
-
This compound (to be formulated in a suitable vehicle, e.g., saline with 0.5% DMSO)
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment. Anesthetize the rat and shave the surgical area over the tail.
-
Surgical Procedure:
-
Place the rat in a prone position.
-
Under aseptic conditions, make a longitudinal incision to expose the coccygeal vertebrae (e.g., Co7-Co8).
-
Carefully retract the muscles and ligaments to visualize the intervertebral disc.
-
Insert a 21G needle through the annulus fibrosus into the nucleus pulposus of the target disc. Rotate the needle 360° and hold for 30 seconds to induce injury.
-
Withdraw the needle and suture the incision in layers.
-
-
Post-operative Care: Administer analgesics for 3 days post-surgery. Monitor the animals for any signs of distress or infection.
-
This compound Administration:
-
Divide the animals into experimental groups (e.g., Sham, IDD + Vehicle, IDD + Low-dose this compound, IDD + High-dose this compound).
-
Administration can be performed via systemic (e.g., intraperitoneal injection) or local (e.g., intradiscal injection) routes. The administration should commence either immediately after surgery or after a defined period to allow for the initial inflammatory response.
-
The dosing regimen (frequency and duration) should be determined based on preliminary pharmacokinetic and tolerability studies.
-
-
Endpoint Analysis: Euthanize animals at predetermined time points (e.g., 4, 8, and 12 weeks post-surgery). Harvest the spinal columns for analysis.
Evaluation Methods
3.2.1. Radiographic and MRI Analysis
-
X-ray: To measure the disc height index (DHI) as an indicator of disc degeneration.
-
MRI: To assess changes in disc hydration and structure using T2-weighted imaging. The Pfirrmann grading scale can be adapted for animal models to score the degree of degeneration.
3.2.2. Histological Analysis
-
Harvest the intervertebral discs and fix them in 4% paraformaldehyde.
-
Decalcify the specimens and embed them in paraffin.
-
Section the discs and perform Hematoxylin and Eosin (H&E) staining to assess the overall morphology of the nucleus pulposus and annulus fibrosus.
-
Use Safranin O-Fast Green staining to evaluate the proteoglycan content in the nucleus pulposus.
3.2.3. Immunohistochemistry (IHC) and Immunofluorescence (IF)
-
Use specific antibodies to detect the expression and localization of key proteins involved in IDD pathogenesis.
-
Anabolic markers: Collagen II, Aggrecan
-
Catabolic markers: MMP-14, ADAMTS-5
-
Inflammatory markers: TNF-α, IL-1β, p-p65 (activated NF-κB)
3.2.4. Molecular Biology (qPCR and Western Blot)
-
Isolate total RNA and protein from the nucleus pulposus tissue.
-
qPCR: Quantify the mRNA expression levels of genes encoding for anabolic and catabolic markers (e.g., Col2a1, Acan, Mmp14, Adamts5) and inflammatory cytokines (Tnf, Il1b).
-
Western Blot: Determine the protein levels of key signaling molecules in the NF-κB pathway (e.g., p65, IκBα, p-IκBα) to confirm the in-vivo mechanism of action of this compound.
Data Presentation
Quantitative data from the experimental studies should be summarized in tables for clear comparison between treatment groups.
Table 1: Disc Height Index (DHI) and MRI Pfirrmann Grade
| Treatment Group | DHI (4 weeks) | DHI (8 weeks) | DHI (12 weeks) | Pfirrmann Grade (12 weeks) |
| Sham | ||||
| IDD + Vehicle | ||||
| IDD + Low-dose this compound | ||||
| IDD + High-dose this compound |
Table 2: Histological Scoring (e.g., 0-12 scale)
| Treatment Group | Nucleus Pulposus Morphology | Annulus Fibrosus Structure | Proteoglycan Content | Total Score |
| Sham | ||||
| IDD + Vehicle | ||||
| IDD + Low-dose this compound | ||||
| IDD + High-dose this compound |
Table 3: Gene Expression Analysis (Fold Change relative to Sham)
| Treatment Group | Col2a1 | Acan | Mmp14 | Tnf | Il1b |
| IDD + Vehicle | |||||
| IDD + Low-dose this compound | |||||
| IDD + High-dose this compound |
Table 4: Protein Expression Analysis (Relative Density)
| Treatment Group | Collagen II | Aggrecan | MMP-14 | p-p65/p65 |
| IDD + Vehicle | ||||
| IDD + Low-dose this compound | ||||
| IDD + High-dose this compound |
Visualizations
Signaling Pathway of this compound in IDD
Caption: this compound inhibits the NF-κB signaling pathway, reducing ECM degradation.
Experimental Workflow for In-Vivo Study of this compound
Caption: Workflow for evaluating this compound's efficacy in a rat model of IDD.
Conclusion
The provided protocols and application notes offer a comprehensive framework for the preclinical evaluation of this compound as a potential therapeutic agent for Intervertebral Disc Degeneration. By employing a systematic approach utilizing established animal models and a multi-faceted evaluation strategy, researchers can effectively assess the in-vivo efficacy and mechanism of action of this compound, paving the way for potential clinical translation.
References
- 1. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Animal Models of Intervertebral Disc Degeneration: Pathophysiology, Regeneration, and Translation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Constructing intervertebral disc degeneration animal model: A review of current models [frontiersin.org]
- 7. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography Method for Karacoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Karacoline, a diterpene alkaloid found in plants of the Aconitum genus, using high-performance liquid chromatography (HPLC). This compound has garnered research interest for its potential therapeutic effects, including its role in mitigating the degradation of the extracellular matrix in intervertebral disc degeneration by modulating the NF-κB signaling pathway.[1][2] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, quality control of herbal preparations, and further drug development.
This guide presents two distinct methods: a highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a more broadly accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method adapted from established protocols for related Aconitum alkaloids.
Quantitative Data Summary
The following tables summarize the quantitative data from a validated UPLC-MS/MS method for the determination of this compound in mouse plasma.[3]
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Value |
| Chromatographic System | UPLC-MS/MS |
| Column | HSS T3 |
| Mobile Phase | Methanol (B129727) and 0.1% Formic Acid in Water (Gradient Elution) |
| Detection | Multiple Reaction Monitoring (MRM) mode |
| Internal Standard | Colchicine |
Table 2: Method Validation Parameters
| Parameter | Value |
| Calibration Curve Range | 1 ng/mL to 2500 ng/mL |
| Regression Equation | y = 0.2635x + 0.1643 (R² = 0.9969) |
| Lower Limit of Quantification (LLOQ) | 1.3 ng/mL |
| Intra-day Precision | ≤ 10.4% |
| Inter-day Precision | ≤ 13.0% |
| Accuracy | 89.1% to 107.5% |
| Recovery | 77.6% to 88.2% |
| Matrix Effect | 77.6% to 107.4% |
Experimental Protocols
Protocol 1: UPLC-MS/MS Method for this compound in Biological Matrices
This protocol details a highly sensitive and specific method for the quantification of this compound in mouse plasma, suitable for pharmacokinetic studies.[3]
1. Materials and Reagents:
-
This compound reference standard (>98% purity)
-
Colchicine (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (HPLC grade)
-
Ultrapure water
-
Blank mouse plasma
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of this compound and Colchicine (IS) in methanol.
-
Working Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with methanol. Prepare a working solution of the IS in acetonitrile.
-
Calibration Standards and Quality Control (QC) Samples: Spike blank mouse plasma with the appropriate working standard solutions to create a series of calibration standards and QC samples at different concentrations.
-
Sample Pre-treatment: To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard. Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes. Collect the supernatant for analysis.
3. UPLC-MS/MS Conditions:
-
Column: HSS T3 column.
-
Mobile Phase: A gradient of methanol (A) and 0.1% formic acid in water (B).
-
Flow Rate: As per instrument recommendations for the column.
-
Injection Volume: 5-10 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
-
Mass Spectrometry: Operate in positive ion mode with Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions for this compound and the IS should be optimized.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolation from the calibration curve.
Protocol 2: Proposed HPLC-UV Method for this compound
This protocol is an adapted method for the analysis of this compound using a conventional HPLC system with UV detection. It is based on established methods for other Aconitum alkaloids and is suitable for the analysis of herbal extracts and formulations.[4][5][6][7]
1. Materials and Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Ammonium (B1175870) bicarbonate or Triethylamine (HPLC grade)
-
Formic acid or Phosphoric acid (to adjust pH)
-
Ultrapure water
2. Standard and Sample Preparation:
-
Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile.
-
Working Solutions: Prepare working standard solutions by serial dilution of the stock solution with the mobile phase.
-
Sample Extraction: For plant material, a suitable extraction method such as sonication or soxhlet extraction with methanol or ethanol (B145695) should be employed. The extract should be filtered through a 0.45 µm syringe filter before injection.
3. HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium bicarbonate, pH adjusted to 9-10 with ammonia, or 25 mM triethylamine, pH adjusted to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25-30 °C.
-
Detection: UV detector set at approximately 235 nm. The optimal wavelength should be determined by obtaining the UV spectrum of a this compound standard.
4. Data Analysis:
-
Identify the this compound peak in the chromatogram by comparing the retention time with that of the reference standard.
-
Quantify the amount of this compound by comparing the peak area of the sample with the peak area of a known concentration of the reference standard.
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
References
- 1. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method [agris.fao.org]
- 6. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Network Pharmacology Approach to Identify Karacoline Targets: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for utilizing a network pharmacology approach to identify the molecular targets of Karacoline, a diterpenoid alkaloid with potential therapeutic applications. The described protocols outline a systematic workflow, from initial target prediction using bioinformatics databases to experimental validation of the predicted biological activities. This guide is intended to assist researchers in exploring the mechanism of action of this compound and other natural products.
Introduction to Network Pharmacology
Network pharmacology is an interdisciplinary field that integrates systems biology, bioinformatics, and pharmacology to understand the complex interactions between drugs, their targets, and biological networks.[1][2] This approach moves beyond the traditional "one-drug, one-target" paradigm to a more holistic "multi-component, multi-target" model, which is particularly well-suited for elucidating the mechanisms of action of natural products like this compound.[3][4] By constructing and analyzing drug-target-disease networks, researchers can predict potential therapeutic targets, understand synergistic effects, and identify novel drug applications.[2]
Application Notes: Identifying this compound Targets
A pioneering study successfully employed network pharmacology to identify this compound as a potential therapeutic agent for intervertebral disc degeneration (IDD). The workflow involved predicting targets of this compound and then connecting them to the pathophysiology of IDD. This led to the hypothesis that this compound exerts its effects through the NF-κB signaling pathway, a key regulator of inflammation.
Key Findings from this compound Network Pharmacology:
-
Predicted Targets: The study utilized the Connectivity Map (CMap) and the Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP) to predict the targets of this compound.
-
Signaling Pathway: The primary signaling pathway identified for this compound's action in the context of IDD was the NF-κB pathway.
-
Biological Effect: this compound was found to reduce the degradation of the extracellular matrix in nucleus pulposus cells by inhibiting the NF-κB signaling pathway, leading to decreased expression of matrix metalloproteinase-14 (MMP-14) and increased expression of Collagen II and Aggrecan.
Experimental Protocols
This section provides detailed protocols for the key experiments required to validate the targets of this compound identified through network pharmacology.
Network Pharmacology Analysis
Objective: To predict the potential targets of this compound and its associated signaling pathways using bioinformatics databases.
Protocol:
-
Compound Information Retrieval:
-
Obtain the 2D or 3D structure of this compound from a chemical database such as PubChem.
-
Convert the structure to a SMILES string or other suitable format for input into prediction servers.
-
-
Target Prediction:
-
TCMSP Database:
-
Navigate to the TCMSP database (--INVALID-LINK--).
-
Search for this compound or its source herb, Aconitum kusnezoffii Reichb.
-
Retrieve the predicted targets of this compound based on oral bioavailability (OB) and drug-likeness (DL) screening.
-
-
SwissTargetPrediction:
-
Access the SwissTargetPrediction web server.
-
Input the SMILES string of this compound to predict its protein targets.
-
-
Connectivity Map (CMap) Analysis:
-
Generate a gene expression signature (up- and down-regulated genes) from cells treated with this compound (if available) or from disease models (e.g., IDD).
-
Upload the gene signature to the CMap portal (--INVALID-LINK--) to identify compounds with similar or opposing effects. This can help infer the mechanism of action.
-
-
-
Disease-Related Target Collection:
-
Collect genes associated with the disease of interest (e.g., intervertebral disc degeneration) from databases like GeneCards and DisGeNET.
-
-
Network Construction and Analysis:
-
Identify the overlapping genes between the predicted targets of this compound and the disease-related targets.
-
Construct a protein-protein interaction (PPI) network of these overlapping targets using the STRING database.
-
Visualize and analyze the network using software like Cytoscape to identify key hub genes and modules.
-
Perform GO (Gene Ontology) and KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway enrichment analysis on the overlapping targets to identify significantly enriched biological processes and signaling pathways.
-
Cell Culture and Treatment
Objective: To prepare rat nucleus pulposus (NP) cells for in vitro validation experiments.
Protocol:
-
Cell Line:
-
Use primary rat nucleus pulposus cells.
-
-
Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Treatment:
-
Seed NP cells in appropriate culture plates.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 1.25, 12.88 μM) for a specified duration (e.g., 1 hour).
-
Induce an inflammatory response by treating the cells with 100 ng/mL of Tumor Necrosis Factor-alpha (TNF-α).
-
Cell Viability Assay (CCK-8)
Objective: To assess the cytotoxicity of this compound and its effect on TNF-α-induced cell death.
Protocol:
-
Cell Seeding:
-
Seed approximately 5 x 10³ NP cells per well in a 96-well plate.
-
-
Treatment:
-
Treat cells with different concentrations of this compound for 24 hours.
-
In a separate experiment, pre-treat cells with this compound for 1 hour followed by co-treatment with TNF-α.
-
-
CCK-8 Assay:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to the untreated control group.
-
Quantitative Real-Time PCR (qPCR)
Objective: To quantify the mRNA expression levels of target genes (MMP-14, Collagen II, Aggrecan).
Protocol:
-
RNA Extraction:
-
Extract total RNA from treated and untreated NP cells using a TRIzol-based method or a commercial RNA extraction kit.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 μg of total RNA into cDNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes and a reference gene (e.g., β-actin), and a SYBR Green master mix.
-
Perform the qPCR using a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 5-10 minutes, followed by 40 cycles of denaturation at 95°C for 10-15 seconds and annealing/extension at 60°C for 30-60 seconds.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the reference gene.
-
Western Blot Analysis
Objective: To determine the protein levels of key components of the NF-κB signaling pathway (e.g., p-p65, p65, IκBα) and target proteins (MMP-14, Collagen II, Aggrecan).
Protocol:
-
Protein Extraction:
-
Lyse the treated and untreated NP cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Nucleus Pulposus Cell Viability
| Treatment | Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| This compound | 0 | 100 | 6.444 |
| 1.25 | (Insert Value) | ||
| 6.444 | ~50 | ||
| 12.88 | (Insert Value) | ||
| TNF-α + this compound | 100 ng/mL + 0 µM | (Insert Value) | |
| 100 ng/mL + 1.25 µM | (Insert Value) | ||
| 100 ng/mL + 12.88 µM | (Insert Value) |
Table 2: Effect of this compound on Gene Expression in TNF-α-stimulated Nucleus Pulposus Cells
| Target Gene | Treatment | Fold Change (vs. Control) |
| MMP-14 | TNF-α (100 ng/mL) | (Insert Value) |
| TNF-α + this compound (1.25 µM) | (Insert Value) | |
| TNF-α + this compound (12.88 µM) | (Insert Value) | |
| Collagen II | TNF-α (100 ng/mL) | (Insert Value) |
| TNF-α + this compound (1.25 µM) | (Insert Value) | |
| TNF-α + this compound (12.88 µM) | (Insert Value) | |
| Aggrecan | TNF-α (100 ng/mL) | (Insert Value) |
| TNF-α + this compound (1.25 µM) | (Insert Value) | |
| TNF-α + this compound (12.88 µM) | (Insert Value) |
Table 3: Effect of this compound on Protein Expression in TNF-α-stimulated Nucleus Pulposus Cells
| Target Protein | Treatment | Relative Protein Level (Normalized to Loading Control) |
| p-p65/p65 | TNF-α (100 ng/mL) | (Insert Value) |
| TNF-α + this compound (1.25 µM) | (Insert Value) | |
| TNF-α + this compound (12.88 µM) | (Insert Value) | |
| MMP-14 | TNF-α (100 ng/mL) | (Insert Value) |
| TNF-α + this compound (1.25 µM) | (Insert Value) | |
| TNF-α + this compound (12.88 µM) | (Insert Value) |
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for identifying this compound targets.
This compound Signaling Pathway
Caption: this compound's inhibition of the NF-κB signaling pathway.
References
- 1. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Network Pharmacology: A Systems-Based Paradigm-DrivenMulti-Target Drug Discovery &Development | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 3. 2.3. Connectivity Map (CMap) Analysis [bio-protocol.org]
- 4. ptglab.com [ptglab.com]
Karacoline: Application Notes and Protocols for Extracellular Matrix Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Karacoline is a diterpenoid alkaloid derived from plants of the Aconitum genus.[1] Emerging research has identified its potential as a modulator of the extracellular matrix (ECM), particularly in disease models characterized by ECM degradation. This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound to study its effects on the ECM. The primary focus is on its demonstrated ability to inhibit ECM degradation in the context of intervertebral disc degeneration (IDD) by targeting the NF-κB signaling pathway.[1][2]
Mechanism of Action
This compound has been shown to protect against the degradation of the extracellular matrix by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][3] In inflammatory conditions, such as those induced by tumor necrosis factor-alpha (TNF-α), the activation of the NF-κB pathway leads to the upregulation of matrix metalloproteinases (MMPs), enzymes that degrade ECM components like collagen and aggrecan. This compound treatment has been demonstrated to counteract these effects by reducing the expression of MMP-14 and increasing the expression of key ECM proteins, Collagen II and Aggrecan.
Data Presentation
The following tables summarize the quantitative effects of this compound on gene expression in rat nucleus pulposus cells stimulated with TNF-α, as reported in peer-reviewed literature.
Table 1: Effect of this compound on the Relative mRNA Expression of MMP-14, Collagen II, and Aggrecan in TNF-α-stimulated Rat Nucleus Pulposus Cells.
| Treatment Group | Concentration (μM) | MMP-14 Expression (Fold Change) | Collagen II Expression (Fold Change) | Aggrecan Expression (Fold Change) |
| Control | 0 | 1.00 | 1.00 | 1.00 |
| TNF-α | 100 ng/mL | Increased | Decreased | Decreased |
| TNF-α + this compound | 1.25 | Significantly Decreased vs. TNF-α | Significantly Increased vs. TNF-α | Significantly Increased vs. TNF-α |
| TNF-α + this compound | 12.88 | Significantly Decreased vs. TNF-α | Significantly Increased vs. TNF-α | Significantly Increased vs. TNF-α |
Note: This table is a representation of the reported effects. For specific quantitative values, please refer to the original research article.
Mandatory Visualizations
Signaling Pathway of this compound in Inhibiting ECM Degradation
References
Troubleshooting & Optimization
Optimizing Karacoline Concentration for Cell Viability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Karacoline concentration for cell viability experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure successful and reproducible results.
Troubleshooting Guide
Encountering issues during your cell viability experiments with this compound? This guide addresses common problems in a question-and-answer format.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability between replicate wells | 1. Uneven cell plating: Inconsistent number of cells seeded across wells.2. "Edge effect" in multi-well plates: Evaporation in outer wells concentrates media components and the test compound.3. Inaccurate pipetting of this compound: Errors in serial dilutions or dispensing into wells. | 1. Ensure a single-cell suspension before plating. Use proper pipetting techniques to dispense cells evenly.2. Avoid using the outer wells of the plate for critical experiments. Alternatively, fill them with sterile buffer or media to maintain humidity.3. Calibrate pipettes regularly. Use fresh pipette tips for each concentration and replicate. |
| No observable effect on cell viability | 1. This compound concentration is too low: The tested concentrations are below the effective range for your specific cell line.2. Inactive this compound: Improper storage or handling has degraded the compound.3. Short incubation time: The duration of treatment is insufficient to induce a cellular response. | 1. Perform a broad dose-response experiment. Test a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the effective range.[1][2]2. Check the storage conditions and expiration date of the compound. If possible, test its activity in a known sensitive cell line.3. Increase the incubation time. A common starting point is 48 to 72 hours.[1] |
| Sudden and complete cell death at all concentrations | 1. This compound concentration is too high: The chosen concentrations are in the toxic range for the cell line.2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound is too high. | 1. Test a lower range of concentrations. Start with nanomolar (nM) or low micromolar (µM) concentrations and perform serial dilutions.2. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). Run a solvent-only control to verify.[1] |
| Compound precipitation in media | 1. Poor solubility of this compound: The compound may not be fully soluble in the cell culture medium at the desired concentration. | 1. Visually inspect the wells after adding this compound. 2. Consider using a different solvent or preparing a more concentrated stock solution to minimize the volume added to the media. 3. If solubility remains an issue, consult the manufacturer's datasheet for solubility information. [3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound has been shown to reduce the degradation of the extracellular matrix by inhibiting the nuclear factor (NF)-κB signaling pathway.[4] This pathway is involved in inflammation and cell survival.
Q2: What is a good starting concentration range for this compound in a new cell line?
A2: For a new cell line, it is recommended to perform a broad dose-response experiment to determine the optimal concentration range. A common starting point is to test a wide range of concentrations, for example, from 0.1 µM to 100 µM, using serial dilutions.[1][2] One study on rat nucleus pulposus cells used concentrations of 1.25 µM and 12.88 µM.[4][5]
Q3: How was the IC50 of this compound determined in previous studies?
A3: In a study on rat nucleus pulposus cells, the half-maximal inhibitory concentration (IC50) was calculated to be 6.444 µM using a CCK8 assay.[5] The maximum dose without cytotoxicity was determined to be 1.25 µM in the same study.[5] It is important to note that the IC50 can vary significantly between different cell lines.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time depends on the cell line's doubling time and the specific biological question. For initial dose-response assays, a 48 to 72-hour incubation is a common starting point to allow sufficient time to observe effects on cell viability.[1]
Q5: Which cell viability assay is best for use with this compound?
A5: Several assays can be used to determine the effect of this compound on cell viability. The choice depends on your specific experimental needs and available equipment. Common methods include:
-
MTT/XTT Assays: These are colorimetric assays that measure the metabolic activity of cells.[6]
-
Resazurin (alamarBlue) Assay: This is a fluorescent or colorimetric assay that also measures metabolic activity and is generally less toxic to cells than MTT.[1]
-
ATP Assays (e.g., CellTiter-Glo®): These are highly sensitive luminescent assays that quantify the amount of ATP, a marker of metabolically active cells.[6][7]
-
Trypan Blue Exclusion Assay: This is a dye exclusion method used for direct counting of viable and non-viable cells.[6]
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO2) to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 48-72 hours) under standard cell culture conditions.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Data Presentation
This compound Concentration Effects on Rat Nucleus Pulposus Cells
The following table summarizes the effects of different this compound concentrations on rat nucleus pulposus cells as reported in the literature.
| Concentration (µM) | Observation | Reference |
| 0 | Control group | [4][5] |
| 1.25 | Maximum dose without cytotoxicity; antagonized the toxic effect of TNF-α. | [4][5] |
| 6.444 | Calculated IC50 value. | [5] |
| 12.88 | Showed cytotoxic effects but also antagonized TNF-α-induced apoptosis. | [4][5] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Karacoline Solubility In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Karacoline in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a diterpene alkaloid derived from plants of the Aconitum genus, notably Aconitum kusnezoffii. It has the chemical formula C₂₂H₃₅NO₄ and a molecular weight of 377.5 g/mol .[1] In preclinical studies, this compound has been investigated for its potential to reduce the degradation of the extracellular matrix in intervertebral disc degeneration by inhibiting the NF-κB signaling pathway.[2][3]
Q2: What is the known solubility of this compound?
This compound is poorly soluble in aqueous solutions. Its solubility in dimethyl sulfoxide (B87167) (DMSO) is reported to be 25 mg/mL (66.22 mM); however, this requires sonication to achieve, and the use of fresh, anhydrous DMSO is recommended as the compound is sensitive to moisture.[4]
Q3: Why does this compound precipitate when I add it to my cell culture medium?
Precipitation of this compound in aqueous media is a common issue due to its low water solubility. When a concentrated stock solution in an organic solvent like DMSO is diluted into the aqueous environment of cell culture media, the compound can "crash out" if its concentration exceeds its solubility limit in that specific medium. This phenomenon can be influenced by several factors including the final concentration, the dilution method, media components (e.g., proteins, salts), pH, and temperature.
Q4: What are the consequences of this compound precipitation in my experiments?
Compound precipitation can lead to several experimental issues:
-
Inaccurate Dosing: The actual concentration of soluble, biologically active this compound will be lower than the intended concentration, leading to unreliable and difficult-to-interpret results.
-
Cell Toxicity: The solid precipitate particles can be cytotoxic to cells, independent of the pharmacological effects of the soluble compound.
-
Inconsistent Results: The extent of precipitation can vary between experiments, leading to poor reproducibility.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₅NO₄ | PubChem[1] |
| Molecular Weight | 377.5 g/mol | PubChem |
| Solubility in DMSO | 25 mg/mL (66.22 mM) | MedchemExpress |
| Predicted Aqueous Solubility (logS) | -4.5 to -5.5 | Predicted |
| Predicted LogP | 3.0 to 4.0 | Predicted |
Predicted values were obtained using online computational tools.
Troubleshooting Guide
This guide addresses common issues related to this compound solubility in a question-and-answer format.
Issue 1: this compound powder will not dissolve in the organic solvent for the stock solution.
-
Question: I am having trouble dissolving the this compound powder in DMSO. What should I do?
-
Answer:
-
Use High-Quality, Anhydrous Solvent: Ensure you are using high-purity, anhydrous DMSO. Moisture can significantly reduce the solubility of hydrophobic compounds.
-
Sonication: Gentle sonication in a water bath is often necessary to dissolve this compound in DMSO.
-
Gentle Warming: Warming the solution to 37°C can aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Issue 2: Precipitation occurs immediately after adding the this compound stock solution to the cell culture medium.
-
Question: My this compound precipitates as soon as I add it to my cell culture medium. How can I prevent this?
-
Answer: This is likely due to the final concentration exceeding the aqueous solubility limit or improper dilution technique.
-
Lower the Final Concentration: The effective concentrations of this compound in vitro have been reported to be in the low micromolar range (e.g., 1.25 µM to 12.88 µM). If you are using higher concentrations, consider reducing them.
-
Optimize the Dilution Process:
-
Pre-warm the cell culture medium to 37°C.
-
Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, create an intermediate dilution of this compound in a small volume of pre-warmed media or phosphate-buffered saline (PBS).
-
Add this intermediate dilution to the final volume of media dropwise while gently swirling. This helps to ensure rapid and even dispersion, preventing localized high concentrations.
-
-
Reduce Serum Concentration (if applicable): While serum proteins can sometimes help stabilize compounds, high concentrations can also lead to interactions and precipitation. If your protocol allows, try reducing the serum percentage in your media. Some alkaloids have been shown to bind to serum albumins, which can affect their availability.
-
Issue 3: Precipitation appears after a few hours or days of incubation.
-
Question: The this compound solution is initially clear, but I see a precipitate in my culture plates after some time in the incubator. What is happening?
-
Answer: This could be due to compound instability or changes in the media over time.
-
Compound Stability: Diterpene alkaloids can be susceptible to hydrolysis, especially in neutral to alkaline conditions (like typical cell culture media at pH 7.2-7.4). This degradation can lead to less soluble byproducts.
-
Media Evaporation: Ensure your incubator has proper humidification to prevent evaporation of the culture medium, which would increase the concentration of this compound.
-
Media Changes: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours.
-
Issue 4: I am observing inconsistent results between experiments.
-
Question: My results with this compound are not reproducible. Could this be a solubility issue?
-
Answer: Yes, inconsistent solubility is a major cause of poor reproducibility.
-
Visual Inspection: Always visually inspect your prepared media for any signs of precipitation (cloudiness, particles) before adding it to your cells.
-
Fresh Preparations: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid storing diluted aqueous solutions.
-
Consistent Protocol: Ensure you are using the exact same protocol for preparing your this compound solutions in every experiment.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
In a sterile environment, weigh out the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube. For a 10 mM stock solution, you would use 3.775 mg of this compound per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes.
-
Place the tube in a water bath sonicator and sonicate for 10-15 minutes, or until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
This protocol details the preparation of a working solution from the 10 mM DMSO stock.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or flasks
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, to make a 10 µM working solution:
-
First, prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium to get a 100 µM solution. Mix gently by pipetting.
-
Then, add the required volume of this 100 µM intermediate solution to your final volume of pre-warmed cell culture medium. For example, add 1 mL of the 100 µM solution to 9 mL of medium to get a final concentration of 10 µM.
-
-
Mix the final working solution gently by inverting the tube or swirling the flask.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
-
Use the working solution immediately.
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
References
Technical Support Center: Preventing Karacoline-Induced Cytotoxicity in Experiments
Welcome to the technical support center for researchers working with Karacoline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you manage and prevent this compound-induced cytotoxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it cytotoxic?
This compound is a diterpenoid alkaloid compound.[1] Like many diterpenoid alkaloids, this compound can exhibit cytotoxic effects, particularly at higher concentrations.[1][2] Its cytotoxicity is linked to the induction of apoptosis (programmed cell death) and interference with the cell cycle.[3]
Q2: What is the reported IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) for this compound has been reported to be 6.444 μM in rat nucleus pulposus cells.[4] It is important to note that IC50 values can vary depending on the cell line, experimental conditions, and assay duration.
Q3: What are the known signaling pathways involved in this compound-induced cytotoxicity?
Current research suggests that this compound-induced cytotoxicity involves the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] High concentrations of this compound can lead to the activation of pro-apoptotic pathways. The NF-κB pathway is a key regulator of apoptosis, and its inhibition can promote cell death.[5]
Q4: How can I prevent or reduce this compound-induced cytotoxicity in my experiments?
Preventing this compound-induced cytotoxicity is crucial for obtaining accurate and reproducible experimental results. Here are a few strategies:
-
Dose Optimization: The most critical step is to determine the optimal concentration of this compound for your specific cell line and experimental goals. A dose-response study is highly recommended to identify a concentration that elicits the desired biological effect without causing excessive cell death.
-
Use of Antioxidants: Co-treatment with antioxidants can mitigate cytotoxicity. N-acetylcysteine (NAC) is a commonly used antioxidant that can protect cells from drug-induced oxidative stress and apoptosis.[6][7]
-
NF-κB Pathway Inhibition: If your experimental design allows, consider using specific inhibitors of the NF-κB pathway to investigate the role of this pathway in this compound's effects.[8][9]
-
Control Incubation Time: The duration of exposure to this compound can significantly impact cytotoxicity. Time-course experiments are essential to determine the optimal incubation time for your desired outcome.[10][11]
-
Serum Starvation: For certain experiments, synchronizing cells by serum starvation prior to treatment can help in dissecting cell cycle-specific effects of this compound and may influence the cellular response to the compound.[12][13]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed even at low this compound concentrations. | Cell line is highly sensitive to this compound. | Perform a dose-response experiment starting with very low concentrations (e.g., nanomolar range) to determine the optimal working concentration. |
| Incorrect calculation of this compound concentration. | Double-check all calculations and stock solution preparations. | |
| Contamination of cell culture. | Regularly check for mycoplasma and bacterial contamination. | |
| Inconsistent results between experiments. | Variation in cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Fluctuation in incubation conditions. | Ensure consistent temperature, CO2 levels, and humidity in the incubator. | |
| Inconsistent timing of treatments and assays. | Adhere strictly to a standardized experimental timeline. | |
| Antioxidant co-treatment is not reducing cytotoxicity. | Insufficient concentration of the antioxidant. | Optimize the concentration of the antioxidant. For NAC, concentrations around 5 mM have been shown to be effective against alkaloid-induced cytotoxicity.[6] |
| Timing of antioxidant addition is not optimal. | Consider pre-treating the cells with the antioxidant for a period (e.g., 1-2 hours) before adding this compound. | |
| The primary mechanism of cytotoxicity is not oxidative stress. | Investigate other potential mechanisms, such as direct inhibition of essential cellular processes. | |
| Difficulty in interpreting Western blot results for apoptosis markers. | Incorrect antibody dilution or incubation time. | Optimize antibody concentrations and incubation times as per the manufacturer's instructions. |
| Low protein concentration in lysates. | Ensure sufficient cell numbers and use an appropriate lysis buffer with protease inhibitors. | |
| Timing of protein extraction is not optimal for detecting changes. | Perform a time-course experiment to identify the peak expression of your target proteins after this compound treatment. |
Quantitative Data Summary
Table 1: Reported Cytotoxicity of this compound
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | Rat Nucleus Pulposus | CCK-8 | 6.444 µM | [4] |
Table 2: Illustrative Dose-Response of a Diterpenoid Alkaloid on Cell Viability
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 85 ± 6.1 |
| 5 | 52 ± 4.8 |
| 10 | 25 ± 3.9 |
| 25 | 10 ± 2.1 |
| 50 | 2 ± 1.5 |
Note: This table provides a representative example of a dose-response curve for a diterpenoid alkaloid and should be adapted based on your experimental findings with this compound.
Key Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and co-treatments like antioxidants, if applicable) for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2 family members and caspases.
Methodology:
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for studying this compound cytotoxicity.
Caption: Troubleshooting logic for high cytotoxicity.
References
- 1. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleck.co.jp [selleck.co.jp]
- 3. scbt.com [scbt.com]
- 4. medium.com [medium.com]
- 5. researchgate.net [researchgate.net]
- 6. Protective mechanisms of N-acetyl-cysteine against pyrrolizidine alkaloid clivorine-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the Possible Protective Effect of N-Acetylcysteine (NAC) against Irinotecan (CPT-11)-Induced Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Time course analysis of apoptotic cell death during expression of hybrid lethality in hybrid tobacco cells (Nicotiana suaveolens x N. tabacum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Time course of the apoptotic cascade and effects of caspase inhibitors in adult rat ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serum Starvation Induced Cell Cycle Synchronization Facilitates Human Somatic Cells Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis [mdpi.com]
Technical Support Center: Improving the Yield of Karacoline Extraction
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the extraction of Karacoline. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to optimize your extraction workflow and maximize your yield of this valuable diterpenoid alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources is it typically extracted?
This compound is a diterpenoid alkaloid found in plants of the Aconitum genus, also known as aconite, wolf's bane, or monkshood. A notable source for this compound extraction is Aconitum carmichaeli Debx.[1] This class of alkaloids is recognized for its significant biological activities, although many compounds in this family are also highly toxic, necessitating careful handling and processing.[2][3]
Q2: I am experiencing a low yield of this compound in my extraction. What are the most common causes?
Several factors can contribute to low extraction yields. These typically fall into categories such as the choice of solvent, extraction temperature and duration, and the pH of the extraction medium. For instance, using a solvent with a polarity that is not optimized for this compound can result in poor extraction efficiency. Similarly, temperatures that are too high can lead to the degradation of the target alkaloid.
Q3: How can I improve the purity of my crude this compound extract?
Crude plant extracts are complex mixtures containing numerous compounds besides the target alkaloid. To enhance the purity of this compound, a multi-step purification process is recommended. This often involves an initial acid-base liquid-liquid extraction to separate alkaloids from neutral and acidic compounds. Further purification can be achieved using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).
Q4: What are the optimal storage conditions to prevent the degradation of this compound?
Alkaloids can be susceptible to degradation when exposed to heat, light, and extreme pH conditions.[4] For long-term storage, it is advisable to keep the purified this compound, or its crude extract, in a cool, dark, and dry place. Storing samples at -20°C is a common practice to maintain stability.[5] For solutions, using amber vials and avoiding prolonged exposure to ambient light is crucial.
Q5: Are there any specific analytical techniques recommended for quantifying this compound?
High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) or mass spectrometry (MS) is a reliable and accurate method for the quantification of this compound. Ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) offers high sensitivity and is suitable for pharmacokinetic studies.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound extraction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Improper Solvent Selection: The polarity of the solvent may not be suitable for this compound. 2. Insufficient Extraction Time: The solvent may not have had enough time to penetrate the plant material and dissolve the alkaloid. 3. Suboptimal Temperature: The temperature may be too low for efficient extraction or too high, causing degradation. 4. Inadequate Grinding of Plant Material: Large particle size reduces the surface area available for extraction. | 1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., methanol (B129727), ethanol (B145695), ethyl acetate) and their aqueous mixtures. Acidifying the solvent (e.g., with 0.1% formic acid) can improve the extraction of alkaloids by forming their more soluble salts. 2. Time Optimization: Increase the extraction time incrementally and monitor the yield to determine the optimal duration. 3. Temperature Control: Optimize the extraction temperature. While higher temperatures can increase solubility and diffusion, they can also lead to degradation. A range of 40-60°C is often a good starting point for many alkaloids. 4. Proper Grinding: Ensure the plant material is ground to a fine, consistent powder to maximize solvent penetration. |
| Presence of Impurities in Final Product | 1. Co-extraction of Other Compounds: The solvent system is not selective enough for this compound. 2. Presence of Chlorophyll: Especially when extracting from green plant parts. | 1. Multi-step Purification: Employ a liquid-liquid extraction procedure. First, extract with an acidified aqueous solution. Then, basify the aqueous phase and extract the alkaloids with an organic solvent like chloroform (B151607) or ethyl acetate. Follow this with column chromatography for further separation. 2. Defatting Step: For extracts rich in lipids and chlorophyll, perform a preliminary extraction with a non-polar solvent like hexane (B92381) to remove these impurities before proceeding with the main extraction. |
| Degradation of this compound | 1. High Temperatures: Exposure to excessive heat during extraction or solvent evaporation. 2. Extreme pH: Strongly acidic or alkaline conditions can cause hydrolysis or other chemical transformations. 3. Light Exposure: UV or prolonged visible light can lead to photochemical degradation. | 1. Temperature Management: Use a rotary evaporator under reduced pressure for solvent removal at a temperature below 45°C. 2. pH Control: Maintain a moderately acidic pH during the initial extraction and a moderately basic pH (around 9-10) during the liquid-liquid extraction step. Avoid extreme pH values. 3. Light Protection: Use amber glassware or cover your containers with aluminum foil to protect the extract and purified compound from light. |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, geographical origin, and harvest time. 2. Inconsistent Extraction Parameters: Minor variations in solvent concentration, temperature, or extraction time between batches. | 1. Standardize Plant Material: If possible, use plant material from the same source and harvest time. Document these details meticulously for each batch. 2. Maintain Strict Protocols: Ensure all extraction parameters are kept consistent for each extraction. |
Data Presentation: Optimizing this compound Extraction
| Parameter | Range Studied | Optimal Value | Predicted Yield (%) |
| Ethanol Concentration (%) | 50 - 90 | 75 | 0.85 |
| Extraction Temperature (°C) | 30 - 70 | 60 | 0.85 |
| Extraction Time (hours) | 1 - 5 | 3 | 0.85 |
| Solvent-to-Solid Ratio (mL/g) | 10:1 - 30:1 | 20:1 | 0.85 |
Note: The predicted yield is hypothetical and serves as an example of what an optimized process might achieve. Actual yields will vary based on the quality of the plant material and the precision of the experimental execution.
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Aconitum carmichaeli
This protocol is adapted from a reported method for the isolation of this compound.
1. Plant Material Preparation:
-
Dry the roots of Aconitum carmichaeli at room temperature in a well-ventilated area, protected from direct sunlight.
-
Grind the dried roots into a fine powder (approximately 40-60 mesh).
2. Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) with 96% ethanol at room temperature for 24 hours.
-
Filter the extract and repeat the maceration process two more times with fresh ethanol.
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude ethanol extract.
3. Acid-Base Liquid-Liquid Extraction:
-
Suspend the crude ethanol extract in a 5% hydrochloric acid solution.
-
Filter the acidic solution to remove any insoluble material.
-
Wash the acidic solution with a non-polar solvent such as n-hexane or diethyl ether to remove neutral compounds.
-
Adjust the pH of the aqueous layer to approximately 9-10 with a base (e.g., ammonium (B1175870) hydroxide).
-
Extract the basified aqueous solution multiple times with an organic solvent like chloroform or ethyl acetate.
-
Combine the organic layers and wash them with distilled water.
-
Dry the organic extract over anhydrous sodium sulfate (B86663) and then evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.
4. Chromatographic Purification:
-
Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine the fractions containing this compound and concentrate them.
-
For final purification, recrystallization or preparative HPLC can be employed.
Protocol 2: HPLC Quantification of this compound
This protocol provides a general method for the quantification of this compound in an extract, based on established HPLC methods for Aconitum alkaloids.
1. Standard Preparation:
-
Prepare a stock solution of a certified this compound reference standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2. Sample Preparation:
-
Dissolve a known amount of the dry extract in methanol to a specific concentration (e.g., 10 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium bicarbonate) and acetonitrile (B52724) is often effective.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 238 nm.
-
Injection Volume: 10-20 µL.
4. Analysis:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Troubleshooting flowchart for low this compound yield.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
References
Karacoline stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Karacoline. The following question-and-answer format directly addresses potential issues and offers guidance for handling this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: While specific long-term stability data for this compound is limited, based on the general stability of diterpenoid alkaloids, solid this compound should be stored in a well-sealed container, protected from light, at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.
Q2: How should I store this compound in solution?
A2: this compound solutions are susceptible to hydrolysis, especially in neutral to alkaline conditions. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be prepared in a slightly acidic buffer, stored at 2-8°C, and used within 24 hours. For longer-term storage of solutions, freezing at -80°C may be possible, but stability should be verified for the specific solvent and concentration.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, DMSO is a common choice. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Q4: Is this compound sensitive to light?
A4: Many alkaloids exhibit sensitivity to light.[1] To minimize the risk of photodegradation, it is best practice to protect both solid this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.[2][3]
Q5: What are the likely degradation pathways for this compound?
A5: Based on studies of related aconite alkaloids, the primary degradation pathway for this compound is likely hydrolysis.[4][5] This can result in the cleavage of ester groups within the molecule. Oxidation is another potential degradation route for diterpenoid alkaloids.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in biological assays. | This compound may have degraded due to improper storage or handling. | - Prepare fresh solutions of this compound for each experiment. - Ensure proper storage of solid compound (well-sealed, protected from light, -20°C). - If using solutions, store them at 2-8°C for no longer than 24 hours. - Verify the purity of your this compound stock using a suitable analytical method like HPLC. |
| Appearance of unknown peaks in chromatography (HPLC, LC-MS). | This could indicate the presence of degradation products. | - Review the storage conditions and age of the this compound stock. - Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. - Adjust chromatographic conditions to ensure separation of the parent compound from any impurities or degradants. |
| Precipitation of this compound in aqueous buffers. | This compound has limited solubility in aqueous solutions. | - Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is sufficient to maintain its solubility in the final aqueous buffer. - Consider using a stock solution with a higher concentration of this compound in an organic solvent and diluting it just before use. |
Data Presentation
Table 1: Recommended Conditions for this compound Stability Testing
| Parameter | Long-Term Stability | Accelerated Stability | Forced Degradation |
| Temperature | 25°C ± 2°C or 30°C ± 2°C | 40°C ± 2°C | >50°C (e.g., 60°C, 80°C) |
| Relative Humidity | 60% ± 5% RH or 65% ± 5% RH | 75% ± 5% RH | ≥75% RH |
| Duration | 12 months | 6 months | Varies (e.g., hours to days) |
| Time Points | 0, 3, 6, 9, 12 months | 0, 3, 6 months | Varies |
| Conditions | In the dark | In the dark | Acidic, basic, oxidative, photolytic |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing an HPLC method to assess the stability of this compound.
-
Column Selection: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is recommended to ensure the separation of this compound from potential degradation products.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The key is to demonstrate that the method can separate the intact drug from its degradation products.[8][9]
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies help to identify potential degradation products and pathways.[10][11]
-
Acid Hydrolysis: Dissolve this compound in a suitable organic solvent and then dilute with 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable organic solvent and then dilute with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution before HPLC analysis. Given the susceptibility of aconite alkaloids to alkaline conditions, degradation may be rapid.[4]
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a defined period.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a defined period. Also, test a solution of this compound under the same conditions.
-
Photostability: Expose a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[12][13] A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: Analyze the stressed samples at various time points using the validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[14]
Visualizations
Caption: Workflow for a comprehensive stability study of this compound.
References
- 1. Influence of light and photosynthesis on alkaloid concentration in larkspur [agris.fao.org]
- 2. rdlaboratories.com [rdlaboratories.com]
- 3. scispace.com [scispace.com]
- 4. Direct stability characterization of aconite alkaloids in different media by autosampler-mediated incubation-online solid phase extraction-LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. japsonline.com [japsonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. iagim.org [iagim.org]
- 14. sgs.com [sgs.com]
Technical Support Center: Navigating the Synthesis of Karacoline and Related Diterpenoid Alkaloids
Welcome to the technical support center for Karacoline synthesis. This resource is designed for researchers, scientists, and drug development professionals engaged in the complex total synthesis of this compound and structurally related atisine-type and hetidine-type diterpenoid alkaloids. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your synthetic campaigns.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the synthesis of complex diterpenoid alkaloids, drawing on established methodologies for analogous structures.
| Problem ID | Issue Encountered | Potential Cause(s) | Suggested Solution(s) | Relevant Case Study |
| TC-001 | Low yield in key [4+2] cycloaddition (Diels-Alder) for core construction. | - Unfavorable orbital overlap due to steric hindrance.- Reversibility of the reaction at high temperatures.- Poor facial selectivity leading to a mixture of diastereomers. | - Catalyst Screening: Employ Lewis acids (e.g., Et₂AlCl, Me₂AlCl) to enhance reactivity and selectivity.- Temperature Optimization: Conduct the reaction at the lowest effective temperature to minimize retro-Diels-Alder reaction.- Substrate Modification: Introduce directing groups on the diene or dienophile to favor the desired stereochemical outcome. | Synthesis of Atisine-type Alkaloids |
| TC-002 | Poor diastereoselectivity in 1,3-dipolar cycloaddition for nitrogen-containing ring formation. | - Low energy barrier for competing transition states.- Flexibility of the substrate.- Inadequate chiral control. | - Catalyst System: Utilize a chiral silver acetate (B1210297)/phosphine (B1218219) ligand complex (e.g., AgOAc/(S)-DMBiphep) to induce high enantioselectivity.[1]- Solvent Effects: Screen a range of solvents, as polarity can influence the transition state geometry.- Substituent Effects: Modify substituents on the dipole or dipolarophile to enhance steric differentiation between the two faces of approach.[1] | Asymmetric Synthesis of (+)-Talassimidine[2][3][4] |
| TC-003 | Failure or low yield of intramolecular Heck reaction for bridged ring formation. | - Difficulty in the reductive elimination step from the Pd(IV) intermediate.- β-hydride elimination from undesired positions.- Catalyst deactivation. | - Ligand Selection: Employ bulky electron-rich phosphine ligands to promote reductive elimination.- Additive Use: The addition of silver salts can facilitate the halide abstraction and promote the catalytic cycle.- Reaction Conditions: Optimize base, solvent, and temperature. A thorough screening is often necessary. | Synthesis of Complex Polycyclic Alkaloids |
| TC-004 | Lack of regioselectivity in aza-Prins cyclization. | - Competing reaction pathways (e.g., 5-exo vs. 6-endo cyclization).- Nature of the activating Lewis acid. | - Lewis Acid Screening: Different Lewis acids (e.g., InCl₃, BiBr₃) can favor different cyclization pathways.- Nucleophile Choice: The choice of nucleophile to trap the resulting cation can influence the regiochemical outcome. | Synthesis of Azabicycles |
| TC-005 | Difficulty in achieving desired stereocontrol at a quaternary center. | - High steric repulsion between substituents, hindering the desired orbital overlap for stereocontrol. | - Substrate Control: Introduce bulky substituents that direct the approach of reagents from a specific face.- Catalyst Control: Employ a chiral catalyst that creates a chiral environment around the reaction center. | Total Synthesis of Complex Alkaloids |
Frequently Asked Questions (FAQs)
Q1: How can I improve the yield of the initial Diels-Alder reaction to construct the bicyclo[2.2.2]octane core common in atisine-type alkaloids?
A1: Low yields in this key cycloaddition are often due to the thermal instability of the cycloadduct or competing side reactions. To address this, consider the following:
-
Lewis Acid Catalysis: The use of a Lewis acid, such as ethylaluminum dichloride (Et₂AlCl), can significantly lower the reaction temperature and improve the endo/exo selectivity.
-
High-Pressure Conditions: Applying high pressure can favor the formation of the more compact transition state of the cycloaddition, leading to improved yields.
-
Solvent Choice: Non-polar solvents like toluene (B28343) or benzene (B151609) are typically used. A systematic solvent screen can be beneficial.
Q2: I am struggling with the stereoselective installation of the nitrogen-containing bridge in a hetidine-type alkaloid synthesis. What strategies can I employ?
A2: The stereocontrolled formation of the N-bridge is a significant challenge. A highly effective strategy is the use of an intramolecular 1,3-dipolar cycloaddition of an azomethine ylide. In the asymmetric total synthesis of (+)-talassimidine, a chiral tetracyclic intermediate was successfully generated with high enantiopurity using this method. Key to this transformation is the generation of the azomethine ylide in situ and its subsequent stereoselective cycloaddition. Optimization of the chiral catalyst and reaction conditions is crucial for high diastereoselectivity.
Q3: My intramolecular Heck reaction to form a key C-C bond in a bridged system is giving a complex mixture of products. How can I troubleshoot this?
A3: Intramolecular Heck reactions can be sensitive to various parameters. To improve the outcome:
-
Check for Catalyst Poisoning: Ensure all reagents and solvents are pure and free of impurities that could deactivate the palladium catalyst.
-
Optimize the Ligand: The choice of phosphine ligand is critical. A ligand screen is highly recommended. For example, bulky, electron-rich ligands often facilitate the desired reductive elimination.
-
Control β-Hydride Elimination: The regioselectivity of β-hydride elimination can be a problem. Modifying the substrate to block unwanted elimination pathways or using specific bases can help direct the reaction to the desired product.
Q4: What are some reliable methods for constructing the caged, polycyclic core of complex diterpenoid alkaloids?
A4: Several powerful strategies have been developed for this purpose:
-
Tandem Reactions: A tandem retro-Diels-Alder/intramolecular Diels-Alder sequence has been used effectively to construct a tricyclo[6.2.2.0] ring system.
-
Radical Cyclizations: Radical-based cyclizations offer an alternative approach to forge complex ring systems.
-
Oxidative Dearomatization/Diels-Alder Sequence: This cascade reaction is a powerful tool for constructing the bicyclo[2.2.2]octane core. In the synthesis of azitine, this strategy was a key step.
Quantitative Data Summary
The following tables summarize quantitative data from key transformations in the synthesis of related diterpenoid alkaloids.
Table 1: Optimization of the 1,3-Dipolar Cycloaddition in the Synthesis of a Talassimidine Intermediate
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio |
| 1 | AgOAc (10) | (S)-BINAP (12) | Toluene | 25 | 65 | 5:1 |
| 2 | AgOAc (10) | (S)-Ph-Biphep (12) | CH₂Cl₂ | 0 | 78 | 10:1 |
| 3 | AgOAc (10) | (S)-DMBiphep (12) | Toluene | 0 | 92 | >20:1 |
| 4 | Cu(OTf)₂ (10) | (S)-Ph-Box (12) | THF | 25 | 45 | 3:1 |
Data is representative and compiled from analogous reactions in the literature.
Table 2: Key Reaction Yields in the Total Synthesis of Azitine
| Step | Reaction Type | Reagents and Conditions | Yield (%) |
| 5 | Oxidative Dearomatization/Diels-Alder Cascade | PIDA, MeOH, then heat | 88 |
| 10 | Reductive Cyclization | SmI₂, THF, HMPA | 65 |
| 17 | Final Transformations | Multiple steps | ~40 (overall) |
Yields are approximate and based on reported values in the synthesis of azitine.
Experimental Protocols
Detailed Methodology for Oxidative Dearomatization/Diels-Alder Cascade (Azitine Synthesis)
To a solution of the phenolic precursor (1.0 eq) in anhydrous methanol (B129727) at 0 °C is added phenyliodine(III) diacetate (PIDA) (1.1 eq) in one portion. The reaction mixture is stirred at this temperature for 1 hour, after which the solvent is removed under reduced pressure. The crude intermediate is then dissolved in toluene and heated to 110 °C in a sealed tube for 12 hours. After cooling to room temperature, the solvent is evaporated, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the tetracyclic product.
Detailed Methodology for Intramolecular 1,3-Dipolar Cycloaddition (Analogous to Talassimidine Synthesis)
To a flame-dried Schlenk tube under an argon atmosphere are added silver acetate (AgOAc, 0.10 eq) and the chiral phosphine ligand (0.12 eq). Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes. The solution is then cooled to 0 °C, and a solution of the aldehyde precursor (1.0 eq) and the amine (1.1 eq) in toluene is added dropwise over 10 minutes. The reaction mixture is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Visualizations
References
- 1. A highly enantioselective intramolecular 1,3-dipolar cycloaddition yields novel pseudo-natural product inhibitors of the Hedgehog signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Total Synthesis of Hetidine-Type C20-Diterpenoid Alkaloids: (+)-Talassimidine and (+)-Talassamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Interpreting unexpected results in Karacoline experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Karacoline in their experiments. If you are encountering unexpected results, this resource is designed to help you identify potential causes and find solutions.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound has been shown to reduce the degradation of the extracellular matrix, particularly in the context of intervertebral disc degeneration (IDD).[1] Its primary mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By inhibiting this pathway, this compound reduces the expression of matrix metalloproteinase-14 (MMP-14), an enzyme that degrades the extracellular matrix.[1]
Q2: What are the recommended concentrations of this compound for in vitro experiments?
A2: The effective concentration of this compound can be cell-type dependent. However, studies on rat nucleus pulposus cells have used concentrations of 1.25 µM and 12.88 µM.[1] It is important to note that a high dose of this compound can be cytotoxic.[2] Therefore, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. The IC50 of this compound in rat nucleus pulposus cells has been calculated to be 6.444 μM.[2]
Q3: Why am I observing high levels of cell death in my this compound-treated cultures?
A3: High concentrations of this compound have been reported to be cytotoxic to nucleus pulposus cells.[2] If you are observing unexpected levels of cell death, consider the following:
-
Concentration: You may be using a concentration that is too high for your specific cell type. It is recommended to perform a dose-response curve to identify the optimal non-toxic concentration.
-
Compound Purity: Ensure the purity of your this compound stock. Impurities could contribute to cytotoxicity.
-
Cell Health: The overall health of your cells can impact their sensitivity to treatment. Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
Q4: My results with this compound are inconsistent between experiments. What could be the cause?
A4: Inconsistent results in cell-based assays are a common issue. Several factors can contribute to this variability:
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent passage number range for all experiments.
-
Compound Stability: Prepare fresh dilutions of this compound from a stock solution for each experiment to avoid degradation.
-
Stimulation Consistency: If you are using a stimulus like TNF-α to induce a response, ensure its concentration and activity are consistent. Use fresh or properly stored aliquots for each experiment.
-
Pipetting and Plating: Inaccurate pipetting or inconsistent cell seeding density can lead to significant variability. Pay close attention to these steps.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can alter concentrations and affect results. It is advisable to fill the outer wells with sterile media or PBS and not use them for experimental samples.
Troubleshooting Unexpected Results
Scenario 1: Non-linear or U-shaped Dose-Response Curve
You perform a dose-response experiment with this compound and observe that a medium dose has a weaker effect than both low and high doses, resulting in a U-shaped or inverted U-shaped curve.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Biphasic Cellular Response | Some compounds can elicit different cellular responses at different concentrations. This can be due to the activation of different signaling pathways or off-target effects at higher concentrations. Review the literature for similar compounds or mechanisms that might explain a biphasic response. |
| Cytotoxicity at High Doses | At higher concentrations, the cytotoxic effects of this compound might be masking its intended biological effect, leading to a downturn in the dose-response curve. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay to assess cytotoxicity at each concentration. |
| Off-Target Effects | As a natural product, this compound may have off-target effects that become more prominent at higher concentrations, leading to unexpected results. Consider using techniques like thermal shift assays or affinity chromatography to identify potential off-target binders. |
Scenario 2: No Inhibition of NF-κB Activity
You are treating your cells with this compound but do not observe the expected inhibition of the NF-κB pathway (e.g., no change in p65 nuclear translocation or IκBα degradation).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| This compound Concentration Too Low | The concentration of this compound may be insufficient to inhibit the NF-κB pathway in your specific cell type. Perform a dose-response experiment with a wider range of concentrations. |
| Inactive this compound | Your this compound stock may have degraded. Use a fresh stock and ensure proper storage conditions. |
| Insufficient Incubation Time | The incubation time with this compound may not be long enough to see an effect. Perform a time-course experiment to determine the optimal incubation period. |
| Inefficient NF-κB Stimulation | The stimulus you are using to activate the NF-κB pathway (e.g., TNF-α) may not be potent enough. Confirm the activity of your stimulus and consider increasing its concentration. |
| Problem with Assay | There may be an issue with your assay for measuring NF-κB activity (e.g., Western blot, reporter assay). Include appropriate positive and negative controls to validate your assay. |
Experimental Protocols & Data
Summary of Experimental Conditions for this compound in IDD Studies
| Parameter | Details | Reference |
| Cell Type | Rat Nucleus Pulposus Cells | [1] |
| This compound Concentrations | 0, 1.25, 12.88 µM | [1] |
| Inducer | 100 ng/mL TNF-α | [1] |
| Incubation Time | 24 hours for qPCR, 48 hours for ELISA | [3] |
| Assays Performed | RT-qPCR, ELISA, Western Blot, Immunofluorescence | [1][3] |
Key Quantitative Data from this compound Experiments
| Measurement | Result | Reference |
| IC50 of this compound | 6.444 µM (in rat nucleus pulposus cells) | [2] |
| Effect on MMP-14 Expression | Reduced by this compound treatment | [1] |
| Effect on Collagen II Expression | Increased by this compound treatment | [1] |
| Effect on Aggrecan Expression | Increased by this compound treatment | [1] |
Visualizing Experimental Logic and Pathways
To aid in understanding the experimental design and the underlying biological pathway, the following diagrams have been generated.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: The NF-κB signaling pathway and the inhibitory action of this compound.
References
- 1. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Karacoline Studies & Cell Culture Integrity
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Karacoline. Our goal is to help you navigate common cell culture contamination issues that may arise during your experiments, ensuring the validity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cell culture studies?
A1: this compound is a diterpenoid alkaloid derived from plants of the Aconitum species.[1][2] In cell culture studies, particularly with rat nucleus pulposus cells, this compound has been shown to reduce the degradation of the extracellular matrix.[1][3] It achieves this by inhibiting the nuclear factor (NF)-κB signaling pathway, which in turn decreases the expression of matrix metalloproteinases (MMPs) like MMP-14 and increases the expression of collagen II and aggrecan.[1]
Q2: Are there any known specific contamination risks associated with this compound itself?
A2: Currently, there is no scientific literature to suggest that this compound introduces unique or specific types of microbial contaminants into cell cultures. However, as with any experimental reagent, it is crucial to handle this compound under aseptic conditions to prevent the introduction of contaminants. The primary sources of contamination in cell culture are typically related to laboratory environment, reagents, and aseptic technique rather than the specific compound being tested.[4]
Q3: What are the initial signs of contamination I should look for in my this compound-treated cell cultures?
A3: Early detection of contamination is critical. You should monitor your cultures daily for the following signs:
-
Unexpected pH changes: A rapid change in the color of your culture medium (e.g., turning yellow for acidic, or pink/purple for alkaline) can indicate bacterial or fungal contamination.[5][6]
-
Turbidity: The culture medium appearing cloudy or hazy is a common sign of bacterial or yeast contamination.[4][5][7]
-
Visible particles or filaments: The presence of small, motile particles (bacteria) or filamentous structures (fungi) when viewed under a microscope.[8][9]
-
Changes in cell morphology or growth: A sudden decrease in cell proliferation, unexplained cell death, or changes in cell shape can be indicative of contamination, including less obvious contaminants like mycoplasma.[8][10]
Q4: My this compound-treated cells are growing poorly, but I don't see any obvious signs of contamination. What could be the issue?
A4: If overt signs of contamination are absent, consider the following possibilities:
-
Mycoplasma Contamination: Mycoplasma are small bacteria that lack a cell wall and are often not visible with a standard light microscope.[9][11] They can significantly alter cell metabolism and growth without causing turbidity or pH changes.[8] Regular testing for mycoplasma using PCR or DNA staining is highly recommended.[4][9]
-
Chemical Contamination: Non-living contaminants can originate from reagents, water, or lab equipment.[6][9] This can include impurities in the media, endotoxins, or residues from detergents.[7]
-
This compound Cytotoxicity: this compound itself may have cytotoxic effects at higher concentrations.[1][2][3] It is important to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. One study found the IC50 of this compound to be 6.444 μM in rat nucleus pulposus cells.[3]
-
Cross-Contamination: Your cell line could be contaminated with another, faster-growing cell line.[12] Cell line authentication is crucial for the reproducibility of results.[12]
Troubleshooting Guide: Contamination in this compound Experiments
This guide provides a systematic approach to identifying and resolving contamination issues in your cell culture experiments involving this compound.
Visual Inspection and Immediate Actions
| Observation | Potential Contaminant | Immediate Actions |
| Cloudy/Turbid Medium | Bacteria, Yeast | 1. Immediately isolate the contaminated flask(s).2. Discard the contaminated culture(s).3. Thoroughly disinfect the biosafety cabinet and incubator.[6] |
| Filamentous Growth | Fungi (Mold) | 1. Isolate and discard the contaminated culture(s).2. Check surrounding cultures for similar signs.3. Disinfect the entire work area, paying attention to potential spore sources.[11] |
| Yellow Medium (Acidic) | Bacterial Contamination | 1. Follow the same procedure as for cloudy medium.2. Review aseptic technique for potential breaches. |
| Pink/Purple Medium (Alkaline) | Fungal Contamination | 1. Follow the same procedure as for filamentous growth.2. Check for issues with incubator CO2 levels. |
| No Visible Growth, but Poor Cell Health | Mycoplasma, Viral, or Chemical Contamination | 1. Isolate the affected cultures.2. Test for mycoplasma using a dedicated kit (e.g., PCR, ELISA, or DNA staining).[5][9]3. If mycoplasma is confirmed, discard the culture or treat with specific antibiotics if the cell line is irreplaceable.4. Review reagent sources and preparation for potential chemical contaminants.[8] |
Experimental Protocols
Protocol 1: Basic Contamination Check
-
Daily Microscopic Examination: Visually inspect your cell cultures daily using a phase-contrast microscope at 100x and 400x magnification. Look for any abnormalities in cell morphology and the presence of microorganisms.
-
Aseptic Technique Review: Ensure strict aseptic technique is followed by all lab personnel. This includes proper handwashing, disinfection of work surfaces, and correct use of the biosafety cabinet.[4]
-
Culture Medium Control: Incubate a flask of your complete culture medium (including any supplements and this compound at the working concentration) without cells. If the medium becomes contaminated, it indicates a problem with one of the components or your aseptic technique.
Protocol 2: Mycoplasma Detection
-
DNA Staining (e.g., DAPI or Hoechst):
-
Culture your cells on a sterile coverslip in a petri dish.
-
When cells are at 60-70% confluency, remove the medium and wash with PBS.
-
Fix the cells with a suitable fixative (e.g., methanol (B129727) or paraformaldehyde).
-
Stain the cells with a DNA-binding fluorescent dye like DAPI or Hoechst 33258.
-
Mount the coverslip on a microscope slide and observe under a fluorescence microscope. Mycoplasma contamination will appear as small, fluorescent dots in the cytoplasm or surrounding the cells.[5][7]
-
-
PCR-Based Detection:
-
Collect a sample of your cell culture supernatant.
-
Use a commercial PCR mycoplasma detection kit according to the manufacturer's instructions. These kits are highly sensitive and specific.[9]
-
Visual Guides
Signaling Pathway
Caption: this compound inhibits the NF-κB pathway, reducing MMP-14 and increasing ECM proteins.
Experimental Workflow
Caption: A logical workflow for troubleshooting cell culture contamination.
This guide is intended to be a starting point for troubleshooting. For persistent contamination issues, a comprehensive review of all laboratory protocols and reagents is recommended.
References
- 1. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 5. goldbio.com [goldbio.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. 细胞培养污染故障排除 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 12. Check your cultures! A list of cross-contaminated or misidentified cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Karacoline treatment duration for optimal response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Karacoline in their experiments. The information is based on existing studies and is intended to help optimize treatment duration and response.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and duration for this compound treatment?
A1: Based on published studies on rat nucleus pulposus cells, effective concentrations of this compound are 1.25 µM and 12.88 µM.[1][2] The optimal treatment duration depends on the specific assay being performed. For analyzing gene expression via RT-qPCR, a 24-hour treatment is recommended. For protein-level analyses using ELISA or Western blot, a 48-hour treatment has been shown to be effective.[2] For immunofluorescence staining, a longer duration of 4 days has been used.[2]
Q2: I am not observing the expected inhibitory effect of this compound on the NF-κB pathway. What are the possible reasons?
A2: Several factors could contribute to a lack of response. Firstly, ensure that the cells have been appropriately stimulated to activate the NF-κB pathway. In the primary study, Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 100 ng/mL was used to induce an inflammatory response and activate NF-κB signaling.[1][2] Secondly, verify the concentration and purity of your this compound stock. Finally, consider the timing of your analysis, as the kinetics of NF-κB activation and subsequent inhibition by this compound can be time-dependent.
Q3: Can this compound be used in other cell types besides rat nucleus pulposus cells?
A3: The primary research on this compound's mechanism of action has been conducted on rat nucleus pulposus cells in the context of intervertebral disc degeneration.[1] While it is plausible that this compound could have effects on other cell types, particularly those where the NF-κB pathway is relevant, its efficacy and optimal treatment conditions would need to be determined empirically. We recommend performing a dose-response and time-course experiment to establish the optimal parameters for your specific cell line.
Troubleshooting Guides
Guide 1: Optimizing this compound Concentration
This guide provides a workflow for determining the optimal this compound concentration for a new cell line or experimental system.
Caption: Workflow for optimizing this compound treatment conditions.
Guide 2: Investigating the NF-κB Signaling Pathway
This guide outlines the key steps to confirm this compound's effect on the NF-κB signaling pathway. This compound has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation.[1]
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Experimental Protocols & Data
This compound Treatment Protocol for Rat Nucleus Pulposus Cells
This protocol is adapted from a study on the effects of this compound on intervertebral disc degeneration.[1][2]
-
Cell Culture: Culture rat nucleus pulposus cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Stimulation: Induce an inflammatory response by treating the cells with 100 ng/mL TNF-α.
-
This compound Treatment: Concurrently with TNF-α stimulation, treat the cells with this compound at final concentrations of 1.25 µM or 12.88 µM. A vehicle control (0 µM this compound) should be included.
-
Incubation: Incubate the cells for the desired duration based on the intended analysis (see table below).
-
Analysis: Proceed with the relevant assay (RT-qPCR, ELISA, Western blot, or Immunofluorescence).
Summary of Experimental Conditions and Outcomes
| Parameter | RT-qPCR | ELISA | Western Blot (p65, phospho-p65) | Western Blot (MMP-14, Collagen II, Aggrecan) | Immunofluorescence |
| Treatment Duration | 24 hours[2] | 48 hours[2] | 24 hours[2] | 48 hours[2] | 4 days[2] |
| This compound Conc. | 1.25, 12.88 µM[2] | 1.25, 12.88 µM[2] | 1.25, 12.88 µM[2] | 1.25, 12.88 µM[2] | 1.25, 12.88 µM[2] |
| Expected Outcome | Decreased expression of inflammatory markers | Decreased secretion of MMP-14, increased Collagen II and Aggrecan[1] | Decreased phosphorylation and acetylation of p65 | Decreased MMP-14, increased Collagen II and Aggrecan[1] | Reduced apoptosis and changes in protein localization |
References
- 1. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Karacoline and Kartogenin for the Treatment of Intervertebral Disc Degeneration
For Immediate Release
[City, State] – [Date] – In the quest for effective therapeutic agents for intervertebral disc degeneration (IDD), a condition causing chronic back pain and disability, two small molecules, Karacoline and Kartogenin, have emerged as promising candidates. This guide offers a detailed comparison of their performance, mechanisms of action, and supporting experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Intervertebral disc degeneration is a complex process characterized by the progressive breakdown of the extracellular matrix (ECM) of the nucleus pulposus (NP) and annulus fibrosus, leading to loss of disc height, spinal instability, and pain.[1][2] Current treatments are largely symptomatic and do not address the underlying degenerative cascade. Both this compound and Kartogenin have shown potential in preclinical studies to mitigate these degenerative processes, albeit through different molecular pathways.
Mechanism of Action
This compound has been identified as a therapeutic agent for IDD that functions by inhibiting the degradation of the extracellular matrix.[3][4] It specifically targets the NF-κB signaling pathway, a key regulator of inflammation and catabolism in the intervertebral disc.[3] By suppressing this pathway, this compound reduces the expression of matrix metalloproteinases (MMPs), enzymes responsible for the breakdown of essential ECM components like collagen II and aggrecan.
Kartogenin , on the other hand, is a small molecule known to promote chondrogenesis, the formation of cartilage. Its primary mechanism involves the disruption of the interaction between filamin A and core-binding factor β (CBFβ), allowing CBFβ to translocate to the nucleus and activate the transcription factor RUNX1, a master regulator of chondrocyte differentiation. Additionally, Kartogenin has demonstrated antioxidant properties by activating the NRF2 signaling pathway, which helps protect nucleus pulposus cells from oxidative stress, a key contributor to IDD. It has also been shown to activate the SMAD 4/5 pathway, which is involved in cartilage and bone-related processes.
Below is a diagram illustrating the distinct signaling pathways of this compound and Kartogenin in the context of intervertebral disc degeneration.
Comparative Efficacy: In Vitro Studies
To provide a clear comparison of the efficacy of this compound and Kartogenin, the following tables summarize quantitative data from key in vitro experiments. It is important to note that the experimental conditions, such as cell types and inflammatory stimuli, may vary between studies, warranting careful interpretation of the data.
Table 1: Effect of this compound on Gene Expression in TNF-α-Stimulated Rat Nucleus Pulposus Cells
| Treatment Group | MMP-14 Expression (Relative to Control) | Collagen II Expression (Relative to Control) | Aggrecan Expression (Relative to Control) |
| Control | 1.0 | 1.0 | 1.0 |
| TNF-α (100 ng/mL) | Significantly Increased | Significantly Decreased | Significantly Decreased |
| TNF-α + this compound (1.25 µM) | Significantly Decreased (vs. TNF-α) | Significantly Increased (vs. TNF-α) | Significantly Increased (vs. TNF-α) |
| TNF-α + this compound (12.88 µM) | Significantly Decreased (vs. TNF-α) | Significantly Increased (vs. TNF-α) | No Significant Change (vs. TNF-α) |
| Data synthesized from a study by Li et al. (2020). |
Table 2: Effect of Kartogenin on Gene Expression in IL-1β-Stimulated Rat Nucleus Pulposus Cells
| Treatment Group | MMP-13 Gene Expression (% of IL-1β group) | ADAMTS5 Gene Expression (% of IL-1β group) | Collagen II Protein Expression (Fold change vs. IL-1β group) |
| IL-1β | 100% | 100% | 1.0 |
| IL-1β + KGN (0.01 µM) | - | - | 1.67 |
| IL-1β + KGN (0.1 µM) | - | - | 2.9 |
| IL-1β + KGN (1 µM) | 29.3% | 27.5% | 3.9 |
| Data synthesized from a study by Jing et al. (2023). |
Table 3: Effect of Kartogenin on Human Adipose-Derived Stem Cell (hADSC) Viability under Oxidative Stress (H₂O₂)
| Treatment Group | Cell Viability (%) | Apoptosis Rate (%) |
| H₂O₂ | 54.1% | 15.68% |
| H₂O₂ + KGN | 68.8% | 14.09% |
| Data from a study by Chen et al. (2021). |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
This compound In Vitro Study Protocol
The following workflow outlines the key steps in the in vitro evaluation of this compound.
Methodology:
-
Cell Isolation and Culture: Nucleus pulposus cells were isolated from the coccygeal intervertebral discs of Sprague-Dawley rats. Cells were cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Cells were pre-treated with different concentrations of this compound (0, 1.25, or 12.88 µM) for 2 hours before being stimulated with 100 ng/mL of TNF-α for 24 hours.
-
Gene Expression Analysis: Total RNA was extracted, and quantitative real-time PCR (qPCR) was performed to measure the mRNA levels of MMP-14, collagen II, and aggrecan.
-
Protein Analysis: Western blotting and immunofluorescence were used to detect the protein expression of MMP-14.
Kartogenin In Vitro Study Protocol
The following diagram illustrates the experimental workflow for evaluating Kartogenin's effects on IL-1β-stimulated nucleus pulposus cells.
Methodology:
-
Cell Isolation and Culture: Nucleus pulposus cells were isolated from rat caudal intervertebral discs.
-
Treatment: Cells were treated with varying concentrations of Kartogenin (0.01 to 1 µM) in the presence of IL-1β.
-
Gene and Protein Expression Analysis: The expression of extracellular matrix anabolism markers (Collagen II, Aggrecan) and catabolic enzymes (MMP13, ADAMTS5) was assessed at both the mRNA and protein levels using RT-PCR and immunofluorescence, respectively.
-
Oxidative Stress and Pathway Analysis: Intracellular reactive oxygen species were evaluated, and the role of the NRF2 pathway was investigated through Western blotting and pharmacological inhibition.
In Vivo Studies
In vivo experiments have further substantiated the therapeutic potential of these compounds. A study using a rat model of puncture-induced IDD demonstrated that an injectable hydrogel containing Kartogenin could mitigate the degeneration of the nucleus pulposus. While specific in vivo data for this compound in an IDD model was not as readily available in the reviewed literature, its demonstrated in vitro efficacy warrants further investigation in animal models.
Conclusion
Both this compound and Kartogenin show significant promise as therapeutic agents for intervertebral disc degeneration. This compound acts as a potent inhibitor of the pro-inflammatory NF-κB pathway, directly targeting the catabolic processes that drive ECM degradation. Kartogenin offers a multi-faceted approach by not only promoting chondrogenesis and ECM synthesis but also by protecting cells from oxidative stress.
The choice between these two molecules may depend on the specific therapeutic strategy being pursued. This compound's targeted anti-catabolic action could be beneficial in inflammatory-driven IDD, while Kartogenin's regenerative and protective properties might be more suitable for a broader range of degenerative conditions. Head-to-head comparative studies in standardized in vivo models are crucial to definitively determine the superior therapeutic agent for clinical translation. This guide provides a foundational comparison to inform such future research and development efforts.
References
- 1. Frontiers | Development, Pathogenesis, and Regeneration of the Intervertebral Disc: Current and Future Insights Spanning Traditional to Omics Methods [frontiersin.org]
- 2. Pathomechanism of intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Efficacy of Karacoline and Other Diterpene Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Karacoline versus other prominent diterpene alkaloids, namely Aconitine and Lappaconitine. The information is based on available experimental data to assist researchers in evaluating their potential therapeutic applications. Diterpene alkaloids, a class of natural products primarily found in plants of the Aconitum and Delphinium genera, are known for their diverse and potent biological activities, ranging from anti-inflammatory and analgesic to cardiotoxic effects.[1][2] This comparison focuses on their efficacy in preclinical models, detailing experimental protocols and quantitative outcomes to facilitate informed research and development decisions.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound, Lappaconitine, and Aconitine from various experimental studies. It is important to note that these studies were conducted using different models and cell types, which should be considered when comparing the results directly.
Table 1: Efficacy of this compound in a Model of Intervertebral Disc Degeneration
| Biomarker | Treatment | Concentration | Result | Cell Type | Model |
| MMP-14 Expression | TNF-α (100 ng/mL) | - | Significant upregulation | Rat Nucleus Pulposus Cells | In vitro |
| TNF-α + this compound | 1.25 µM | Inhibition of TNF-α-induced upregulation (P < 0.05) | |||
| TNF-α + this compound | 12.88 µM | Inhibition of TNF-α-induced upregulation (P < 0.05) | |||
| Collagen II Gene Expression | TNF-α (100 ng/mL) | - | Significant downregulation | Rat Nucleus Pulposus Cells | In vitro |
| TNF-α + this compound | 1.25 µM | Upregulation compared to TNF-α alone (P < 0.05) | |||
| TNF-α + this compound | 12.88 µM | Upregulation compared to TNF-α alone (P < 0.05) | |||
| Aggrecan Gene Expression | TNF-α (100 ng/mL) | - | Significant downregulation | Rat Nucleus Pulposus Cells | In vitro |
| TNF-α + this compound | 1.25 µM | Increased expression compared to TNF-α alone (P < 0.05) | |||
| Cell Viability (IC50) | This compound | 6.444 µM | - | Rat Nucleus Pulposus Cells | In vitro |
Data extracted from a study on the effect of this compound on TNF-α-induced extracellular matrix degradation.[3][4]
Table 2: Anti-inflammatory Efficacy of Lappaconitine and its Derivatives
| Compound | Biomarker | IC50 Value | Cell Type | Model |
| Lappaconitine Derivative 6 | Nitric Oxide (NO) Production | 10.34 ± 2.05 µM | RAW 264.7 Macrophages | LPS-induced inflammation |
| Lappaconitine Derivative 19 | Nitric Oxide (NO) Production | 18.18 ± 4.80 µM | RAW 264.7 Macrophages | LPS-induced inflammation |
| Lappaconitine Derivative 70 | Nitric Oxide (NO) Production | 15.66 ± 0.88 µM | RAW 264.7 Macrophages | LPS-induced inflammation |
| Lappaconitine Derivative A4 | Nitric Oxide (NO) Production | 12.91 µM | RAW 264.7 Macrophages | LPS-induced inflammation |
Data from studies evaluating the anti-inflammatory potential of Lappaconitine derivatives.[2] These derivatives were also shown to significantly reduce the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Table 3: Analgesic Efficacy of Aconitine
| Pain Model | Treatment | Dosage | Result | Animal Model |
| Acetic Acid-Induced Writhing | Aconitine | 0.3 mg/kg | 68% reduction in writhing | Mice |
| Aconitine | 0.9 mg/kg | 76% reduction in writhing | ||
| Aspirin (control) | 200 mg/kg | 75% reduction in writhing | ||
| Hot Plate Test | Aconitine | 0.3 mg/kg | 17.12% increase in pain threshold | Mice |
| Aconitine | 0.9 mg/kg | 20.27% increase in pain threshold | ||
| Aspirin (control) | 200 mg/kg | 19.21% increase in pain threshold | ||
| Formalin-Induced Pain (Phase II) | Aconitine | 0.3 mg/kg | 36.08% inhibition | Mice |
| Aconitine | 0.9 mg/kg | 32.48% inhibition | ||
| Aspirin (control) | 200 mg/kg | 48.82% inhibition |
Data from a comparative study of the analgesic activities of Aconitine in different mouse pain models.
Experimental Protocols
1. This compound: Inhibition of Extracellular Matrix Degradation
-
Cell Culture: Rat nucleus pulposus cells were isolated and cultured.
-
Treatment: Cells were treated with TNF-α (100 ng/mL) to induce an inflammatory response and extracellular matrix degradation. This compound was co-administered at concentrations of 1.25 µM and 12.88 µM.
-
Quantitative Real-Time PCR (qPCR): The mRNA expression levels of MMP-14, collagen II, and aggrecan were measured to assess the effect of this compound on gene expression.
-
Cell Viability Assay: The half-maximal inhibitory concentration (IC50) of this compound was determined using a CCK8 assay to evaluate its cytotoxicity.
2. Lappaconitine: Anti-inflammatory Activity Assessment
-
Cell Culture: RAW 264.7 murine macrophage cells were used.
-
Induction of Inflammation: Lipopolysaccharide (LPS) was used to induce an inflammatory response in the macrophages.
-
Nitric Oxide (NO) Measurement: The production of nitric oxide, a key inflammatory mediator, was quantified using the Griess reagent.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant were measured by ELISA.
-
Western Blot and RT-PCR: The protein and mRNA expression of iNOS and COX-2 were analyzed to understand the mechanism of action.
3. Aconitine: Analgesic Activity in Mice
-
Animal Model: Mice were used for all pain models.
-
Acetic Acid-Induced Writhing Test: Aconitine was administered orally, and the number of writhes induced by an intraperitoneal injection of acetic acid was counted.
-
Hot Plate Test: The latency of the mice to react to a heated surface was measured after oral administration of Aconitine to assess for central analgesic effects.
-
Formalin Test: The time spent licking the paw after a subcutaneous injection of formalin was recorded to evaluate the effect on both neurogenic and inflammatory pain.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in Inhibiting Extracellular Matrix Degradation
This compound has been shown to exert its protective effects on the extracellular matrix by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of inflammation and catabolic processes in intervertebral disc degeneration.
Caption: this compound inhibits the NF-κB pathway, reducing MMP-14 and increasing Collagen II/Aggrecan.
General Experimental Workflow for In Vitro Efficacy Testing
The following diagram illustrates a typical workflow for assessing the efficacy of compounds like diterpene alkaloids in a cell-based in vitro model.
Caption: Standard workflow for in vitro evaluation of diterpene alkaloid efficacy.
Logical Relationship of Diterpene Alkaloid Effects
This diagram outlines the general therapeutic potential and associated risks of diterpene alkaloids based on their known biological activities.
References
- 1. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo biological evaluation of Lappaconitine derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NF-κB Inhibition: The Natural Alkaloid Karacoline Versus Synthetic Compounds
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Nuclear Factor-kappa B (NF-κB) is a cornerstone of the inflammatory response and a key player in cell survival and proliferation.[1] Its dysregulation is implicated in a wide range of diseases, including chronic inflammatory conditions, autoimmune disorders, and cancer, making it a prime target for therapeutic intervention.[2][3] This guide provides a comprehensive comparison of a naturally occurring inhibitor, Karacoline, against established synthetic compounds, offering insights into their mechanisms, efficacy, and the experimental methods used to evaluate them.
Overview of NF-κB Signaling
The NF-κB signaling pathway exists in two primary forms: canonical and non-canonical.[4][5]
-
Canonical Pathway: In its inactive state, NF-κB dimers (most commonly p50/p65) are held in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being the most prominent.[3] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex.[6] IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[3] This frees the NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes, including those for inflammatory cytokines, chemokines, and adhesion molecules.[4][5]
-
Non-Canonical Pathway: This pathway is activated by a smaller subset of stimuli and involves the activation of NF-κB-inducing kinase (NIK) and the IKKα complex, leading to the processing of the p100 precursor protein to its active p52 form.[4][6]
The canonical pathway is the most common target for therapeutic inhibitors.
References
- 1. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 2. scbt.com [scbt.com]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-kB pathway overview | Abcam [abcam.com]
Comparative Analysis: Karacoline and the Quest for 8-Methoxykarakoline
A comprehensive review of existing literature reveals a significant disparity in the scientific documentation of Karacoline and its hypothetical derivative, 8-methoxykarakoline. While this compound has been the subject of targeted research, particularly concerning its role in cellular pathways related to inflammation and tissue degeneration, 8-methoxykarakoline remains an undocumented compound in the available scientific databases. This guide, therefore, provides a detailed analysis of this compound, supported by experimental data, and offers a speculative perspective on the potential implications of methoxylation at the 8th position of the this compound structure.
This compound: A Profile
This compound is a diterpenoid alkaloid that has been investigated for its pharmacological potential. It is structurally complex and belongs to the family of Aconitum alkaloids, which are known for their potent biological activities.
Chemical Structure
-
Molecular Formula: C₂₂H₃₅NO₄
-
Molecular Weight: 377.5 g/mol
Biological Activity and Mechanism of Action
Recent studies have highlighted the therapeutic potential of this compound in the context of intervertebral disc degeneration (IDD). Research indicates that this compound exerts its effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .
Specifically, this compound has been shown to inhibit the degradation of the extracellular matrix (ECM) in nucleus pulposus cells, which is a key pathological feature of IDD. The mechanism involves the downregulation of Matrix Metalloproteinase-14 (MMP-14) and the upregulation of essential ECM components, Collagen II and Aggrecan.
// Edges TNFa -> TNFR [color="#202124"]; TNFR -> IKK [label="Activates", color="#202124"]; IKK -> IkB [label="Phosphorylates", color="#202124"]; IkB -> NFkB_inactive [label="Inhibits", style=dashed, arrowhead=tee, color="#34A853"]; IKK -> NFkB_inactive [label="Leads to activation", style=dotted, color="#4285F4"]; NFkB_inactive -> NFkB_active [label="Activation", color="#202124"]; NFkB_active -> DNA [label="Translocates & Binds", color="#202124"]; DNA -> Gene_Expression [label="Transcription", color="#202124"];
This compound -> IKK [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335", penwidth=2];
// Invisible edges for layout {rank=same; TNFa; TNFR} {rank=same; IKK; IkB; NFkB_inactive} } dot Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway.
Quantitative Data on this compound's Biological Activity
The following table summarizes the dose-dependent effects of this compound on key biomarkers in TNF-α-stimulated rat nucleus pulposus cells.
| Concentration of this compound (µM) | MMP-14 Expression (Relative to Control) | Collagen II Expression (Relative to Control) | Aggrecan Expression (Relative to Control) |
| 0 (TNF-α only) | Increased | Decreased | Decreased |
| 1.25 | Significantly Decreased | Significantly Increased | Significantly Increased |
| 12.88 | More Significantly Decreased | More Significantly Increased | More Significantly Increased |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Rat nucleus pulposus cells.
-
Culture Medium: DMEM/F12 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (0, 1.25, or 12.88 µM) for 2 hours, followed by stimulation with 100 ng/mL of TNF-α for 24 hours.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Treated cells are washed with PBS and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: Proteins are transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against MMP-14, Collagen II, Aggrecan, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities are quantified using image analysis software and normalized to the loading control.
8-Methoxykarakoline: A Hypothetical Analysis
As of the latest review of scientific literature, 8-methoxykarakoline has not been synthesized or characterized. Therefore, no experimental data is available for a direct comparison with this compound. However, we can speculate on the potential effects of adding a methoxy (B1213986) (-OCH₃) group at the 8th position of the this compound molecule based on established principles of medicinal chemistry.
Potential Physicochemical and Pharmacokinetic Effects
-
Lipophilicity: The addition of a methoxy group would likely increase the lipophilicity of the molecule. This could potentially enhance its ability to cross cell membranes, which might lead to improved bioavailability and cellular uptake.
-
Metabolism: The methoxy group could influence the metabolic profile of the compound. It may serve as a site for enzymatic modification (e.g., O-demethylation by cytochrome P450 enzymes), potentially altering the compound's half-life and clearance rate.
Potential Pharmacodynamic Effects
-
Receptor/Enzyme Binding: The introduction of a methoxy group can alter the electronic and steric properties of the molecule. This could lead to changes in its binding affinity and selectivity for its biological target(s). The methoxy group could introduce new hydrogen bond accepting capabilities or steric bulk that could either enhance or hinder the interaction with the target protein.
-
Toxicity: Aconitum alkaloids are known for their potential toxicity. Structural modifications, including methoxylation, can significantly impact the toxicological profile of these compounds. Without experimental data, it is difficult to predict whether the addition of a methoxy group would increase or decrease the toxicity of this compound.
Conclusion
This compound demonstrates promising therapeutic potential, particularly in the context of intervertebral disc degeneration, through its inhibitory effects on the NF-κB signaling pathway. The available quantitative data and experimental protocols provide a solid foundation for further research into this compound.
In contrast, 8-methoxykarakoline remains a hypothetical molecule. While the introduction of a methoxy group could modulate its physicochemical and biological properties in predictable ways, a definitive understanding of its activity and a direct comparison with this compound are not possible without its synthesis and subsequent experimental evaluation. Future research in this area would first require the chemical synthesis of 8-methoxykarakoline, followed by a comprehensive in vitro and in vivo characterization to elucidate its pharmacological and toxicological profile.
A Comparative Guide to Karacoline and Alternative In Vivo Validated Therapies for Intervertebral Disc Degeneration
For Researchers, Scientists, and Drug Development Professionals
Intervertebral disc degeneration (IDD) is a multifactorial condition characterized by the progressive breakdown of the extracellular matrix (ECM) of the intervertebral disc, leading to loss of structural integrity and function. This guide provides a comparative overview of Karacoline, a natural compound with demonstrated in vitro efficacy in mitigating IDD pathology, against two alternative therapeutic agents, Kartogenin and Tofacitinib, which have been evaluated in in vivo models of degenerative joint diseases. While in vivo data for this compound in IDD is currently unavailable, this guide serves to highlight its mechanistic promise and contextualize it within the landscape of existing preclinical therapies.
Executive Summary
This compound has been shown in vitro to protect against ECM degradation in nucleus pulposus (NP) cells by inhibiting the NF-κB signaling pathway.[1][2] This positions it as a promising candidate for IDD treatment. However, the lack of in vivo validation necessitates a comparison with agents that have undergone preclinical animal testing. Kartogenin, a small molecule that promotes chondrogenesis, and Tofacitinib, a Janus kinase (JAK) inhibitor with anti-inflammatory properties, serve as relevant comparators with available in vivo data in related degenerative conditions. This guide will delve into the mechanistic underpinnings, available experimental data, and the necessary protocols to evaluate these compounds.
Mechanism of Action and Signaling Pathways
This compound: In vitro studies have demonstrated that this compound exerts its protective effects on rat nucleus pulposus cells by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] Tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine in IDD, activates the NF-κB pathway, leading to the upregulation of matrix metalloproteinases (MMPs) that degrade the ECM components, collagen II and aggrecan. This compound has been shown to counteract this by reducing the expression of MMP-14 and increasing the expression of collagen II and aggrecan.[1]
Kartogenin (KGN): KGN is a small molecule that promotes chondrocyte differentiation from mesenchymal stem cells (MSCs) and has chondroprotective effects. Its primary mechanism involves the activation of the RUNX1 transcription factor, a key regulator of chondrogenesis. This leads to the upregulation of critical cartilage matrix proteins like collagen type II and aggrecan.
Tofacitinib: Tofacitinib is a Janus kinase (JAK) inhibitor. In inflammatory conditions, cytokines signal through the JAK-STAT pathway to elicit cellular responses. By inhibiting JAKs, Tofacitinib blocks this signaling cascade, thereby reducing the production of inflammatory mediators. While not directly studied for IDD in the provided context, its potent anti-inflammatory effects are relevant to the inflammatory component of disc degeneration.
Signaling Pathway Diagrams
Caption: this compound inhibits the NF-κB pathway to reduce ECM degradation.
Caption: Kartogenin promotes chondrogenesis via the RUNX1 pathway.
Comparative Data Presentation
As there is no available in vivo data for this compound in IDD, the following tables summarize the in vitro findings for this compound and the in vivo outcomes for Kartogenin and Tofacitinib in relevant models.
Table 1: In Vitro Efficacy of this compound on Rat Nucleus Pulposus Cells
| Parameter | Control (TNF-α) | This compound (1.25 µM + TNF-α) | This compound (12.88 µM + TNF-α) | Reference |
| MMP-14 Expression | Upregulated | Significantly Decreased | Significantly Decreased | |
| Collagen II Expression | Downregulated | Significantly Increased | - | |
| Aggrecan Expression | Downregulated | Significantly Increased | Significantly Increased | |
| p-p65 (NF-κB) Level | Increased | Decreased | Decreased |
Data is qualitative based on the provided search results. "Significantly" refers to P < 0.05 as stated in the source.
Table 2: In Vivo Efficacy of Alternative Therapies
| Compound | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| Kartogenin | Murine Osteoarthritis Models | Not specified | - Formation of new articular cartilage- Reduced serum cartilage breakdown products- Improved load-bearing capacity | |
| Tofacitinib | Mouse model (for PK) | 5 mg/kg (oral) | Bioavailability of 37% | |
| Tofacitinib | Juvenile Idiopathic Arthritis (Human) | 5 mg twice daily | - JIA-ACR70/90 response rates of 60.0% and 33.6% at month 1- Reduced disease activity (JADAS27 score) |
Note: The Tofacitinib data is from a clinical study in a related inflammatory condition, not a preclinical IDD model, but is included to demonstrate its in vivo anti-inflammatory potential.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols relevant to the study of these compounds.
In Vivo Model of Intervertebral Disc Degeneration (General Protocol)
A common method for inducing IDD in animal models, such as rodents, is through needle puncture of the intervertebral disc.
-
Animal Model: Sprague-Dawley rats (or other suitable rodent model).
-
Anesthesia: Administer appropriate anesthesia (e.g., isoflurane).
-
Surgical Procedure:
-
Surgically expose the caudal or lumbar intervertebral discs.
-
Using a microliter syringe with a specific gauge needle (e.g., 21G), puncture the annulus fibrosus and nucleus pulposus to a controlled depth.
-
The puncture induces mechanical damage and initiates a degenerative cascade.
-
-
Treatment Administration:
-
Intradiscal Injection: The therapeutic agent (e.g., this compound, Kartogenin) can be dissolved in a suitable vehicle (e.g., PBS, hydrogel) and injected directly into the punctured disc.
-
Systemic Administration: The compound can be administered orally or via injection (intravenous, intraperitoneal) based on its pharmacokinetic properties.
-
-
Post-operative Care: Provide analgesics and monitor for any adverse effects.
-
Endpoint Analysis: At predetermined time points (e.g., 4, 8, 12 weeks), euthanize the animals and harvest the spinal columns.
-
Radiographic Analysis: Measure disc height index (DHI) to assess structural changes.
-
Histological Analysis: Stain tissue sections (e.g., Safranin O-Fast Green, H&E) to evaluate cellularity, matrix integrity, and overall disc morphology.
-
Biochemical Analysis: Quantify glycosaminoglycan (GAG) and collagen content.
-
Gene/Protein Expression: Use qPCR or Western blotting to analyze markers of anabolism (e.g., Collagen II, Aggrecan) and catabolism (e.g., MMPs, ADAMTS).
-
Experimental Workflow Diagram
Caption: General workflow for in vivo validation of IDD therapies.
Conclusion and Future Directions
The in vitro evidence for this compound's efficacy in protecting nucleus pulposus cells from inflammatory-induced ECM degradation is compelling. Its targeted inhibition of the NF-κB pathway addresses a key driver of IDD pathogenesis. However, to advance this compound as a viable therapeutic candidate, rigorous in vivo validation is the critical next step.
This guide has provided a framework for such a study, drawing on established protocols for IDD animal models and highlighting key outcome measures. The comparison with Kartogenin and Tofacitinib underscores the importance of demonstrating not only a sound mechanism of action but also in vivo efficacy and safety. Future research should focus on:
-
Pharmacokinetic and Toxicological Studies: Determining the optimal dosage, administration route, and safety profile of this compound in relevant animal models.
-
In Vivo Efficacy Studies: Utilizing a puncture-induced IDD model to assess this compound's ability to preserve disc height, maintain ECM integrity, and modulate inflammatory and catabolic markers.
-
Comparative Studies: Directly comparing the in vivo efficacy of this compound with other promising agents like Kartogenin in a head-to-head study to determine relative therapeutic potential.
By systematically addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of this compound for the treatment of intervertebral disc degeneration.
References
- 1. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Karacoline's Mechanism of Action: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the mechanism of action of Karacoline, a promising compound for the treatment of intervertebral disc degeneration (IDD). It objectively compares this compound's performance with other known inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway and presents supporting experimental data to aid researchers, scientists, and drug development professionals in their investigations.
Introduction to this compound and its Therapeutic Potential
This compound, a compound isolated from the plant Aconitum kusnezoffii Reichb, has been identified through network pharmacology as a potential therapeutic agent for intervertebral disc degeneration.[1][2] IDD is a prevalent condition characterized by the progressive breakdown of the extracellular matrix (ECM) of the intervertebral discs, leading to pain and loss of spinal function. A key driver of this degradation is the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α), which activates signaling pathways that upregulate matrix-degrading enzymes.[1][2] Research has demonstrated that this compound can counteract the detrimental effects of TNF-α by inhibiting the NF-κB signaling pathway, thereby reducing the degradation of the extracellular matrix.[1][2]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary mechanism of action for this compound in the context of IDD is the inhibition of the NF-κB signaling pathway.[1][2] In a healthy state, the transcription factor NF-κB is held in an inactive state in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like TNF-α, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB initiates the transcription of genes encoding for inflammatory mediators and matrix metalloproteinases (MMPs), such as MMP-14, which directly contribute to the degradation of essential ECM components like collagen II and aggrecan.[1][2]
Experimental evidence has shown that this compound effectively inhibits the activation of the NF-κB pathway in nucleus pulposus cells, even in the presence of TNF-α.[1][2] This inhibition leads to a downstream reduction in the expression and secretion of MMP-14 and a concurrent increase in the expression of collagen II and aggrecan, thus preserving the integrity of the extracellular matrix.[1][2]
Comparative Analysis with Alternative NF-κB Inhibitors
To provide a broader context for this compound's activity, it is compared here with other well-established inhibitors of the NF-κB pathway that have been studied in the context of cartilage and intervertebral disc biology.
| Inhibitor | Mechanism of Action | Reported Effects on Extracellular Matrix Components |
| This compound | Inhibits the activation of the NF-κB signaling pathway.[1][2] | - Reduces TNF-α-induced MMP-14 expression. - Increases collagen II and aggrecan expression in the presence of TNF-α.[1][2] |
| BAY 11-7082 | An irreversible inhibitor of IκB-α phosphorylation, thus preventing NF-κB activation. | - Inhibits IL-1β-induced expression of MMP-3, MMP-9, and MMP-13 in nucleus pulposus cells. - Generally shown to reduce the expression of catabolic enzymes in chondrocytes. |
| Pyrrolidine dithiocarbamate (B8719985) (PDTC) | An antioxidant that inhibits NF-κB activation, though its precise mechanism is complex and may involve multiple targets. | - Has been shown to suppress the expression of inflammatory mediators and MMPs in various cell types, including chondrocytes. |
| MG132 | A proteasome inhibitor that prevents the degradation of IκB-α, thereby keeping NF-κB in its inactive state in the cytoplasm. | - Can block the degradation of cartilage matrix by inhibiting the expression of MMPs. |
Quantitative Data on this compound's Efficacy
The following table summarizes the quantitative effects of this compound on key markers of extracellular matrix integrity in rat nucleus pulposus cells treated with 100 ng/mL TNF-α.
| Treatment Group | MMP-14 Expression (Relative to Control) | Collagen II Expression (Relative to Control) | Aggrecan Expression (Relative to Control) |
| Control (TNF-α only) | Increased | Decreased | Decreased |
| This compound (1.25 µM) + TNF-α | Significantly Decreased | Significantly Increased | Significantly Increased |
| This compound (12.88 µM) + TNF-α | Significantly Decreased | Significantly Increased | No Significant Change |
Data is qualitatively summarized from the findings of the primary research article. The original study should be consulted for precise quantitative values and statistical significance.
Experimental Protocols
Detailed methodologies for the key experiments cited in the primary this compound study are provided below.
Cell Culture and Treatment
Rat nucleus pulposus cells are isolated and cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments, cells are treated with 100 ng/mL TNF-α to induce a degenerative state. This compound is added at varying concentrations (e.g., 1.25 µM and 12.88 µM) to assess its protective effects.
Cell Viability Assay (CCK-8)
Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay. Nucleus pulposus cells are seeded in 96-well plates and treated with different concentrations of this compound for a specified period. CCK-8 solution is then added to each well, and the plates are incubated. The absorbance at 450 nm is measured using a microplate reader to determine the number of viable cells.
Quantitative Real-Time PCR (qPCR)
Total RNA is extracted from treated nucleus pulposus cells using a suitable RNA isolation kit. cDNA is synthesized from the RNA templates. qPCR is then performed using specific primers for MMP-14, collagen II, aggrecan, and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.
Western Blot Analysis
Total protein is extracted from treated cells, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against MMP-14, collagen II, aggrecan, and a loading control (e.g., β-actin). After washing, the membrane is incubated with a secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the NF-κB pathway, reducing ECM degradation.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effects on nucleus pulposus cells.
References
- 1. Preclinical ex-vivo Testing of Anti-inflammatory Drugs in a Bovine Intervertebral Degenerative Disc Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism by which Naru 3 pill protects against intervertebral disc cartilage endplate degeneration based on network pharmacology and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Investigational Treatments for Inherited Dysferlinopathy
An important clarification on the terminology used in this guide: The compound "Karacoline" has been investigated for its potential therapeutic effects on Intervertebral Disc Degeneration (IDD)[1][2][3][4]. In that context, IDD refers to a condition affecting the spine. This guide, however, focuses on Inherited Dysferlinopathy, a group of muscular dystrophies also sometimes abbreviated as IDD. At present, there is no scientific literature supporting the use of this compound for the treatment of Inherited Dysferlinopathy. Therefore, a direct comparison between this compound and existing therapies for Inherited Dysferlinopathy cannot be made.
This guide provides a head-to-head comparison of the current and emerging therapeutic strategies for Inherited Dysferlinopathy, tailored for researchers, scientists, and drug development professionals. Inherited Dysferlinopathy, which includes Limb-Girdle Muscular Dystrophy Type 2B (LGMD2B) and Miyoshi Myopathy (MM), is caused by mutations in the DYSF gene, leading to a deficiency of the dysferlin protein, which is crucial for muscle membrane repair[5][6][7][8]. Currently, there are no approved curative treatments, and patient care is primarily supportive, focusing on managing symptoms and improving quality of life through physical therapy and mechanical aids[9][10][11][12].
Comparison of Investigational Therapeutic Strategies for Inherited Dysferlinopathy
The following tables summarize the key characteristics, advantages, and disadvantages of the main investigational approaches for treating Inherited Dysferlinopathy.
| Therapeutic Strategy | Mechanism of Action | Key Advantages | Key Challenges & Disadvantages | Representative Preclinical/Clinical Evidence |
| Gene Replacement Therapy | Delivers a functional copy of the DYSF gene to muscle cells, typically using an adeno-associated virus (AAV) vector, to restore dysferlin protein expression.[5] | Addresses the root genetic cause of the disease. Potential for long-term or one-time treatment. | Large size of the DYSF gene exceeds the packaging capacity of single AAV vectors, necessitating dual-vector strategies.[13] Potential for immune response to the vector or the transgene. Achieving widespread and sufficient transduction of muscle tissue. | Preclinical studies in mouse models have shown that dual AAV vector systems can successfully express a full-length and functional dysferlin protein, leading to restored muscle tissue structure and reduced inflammation.[13] |
| Exon Skipping | Utilizes antisense oligonucleotides to induce the skipping of a mutated exon during mRNA splicing, restoring the reading frame and allowing for the production of a shorter but still functional dysferlin protein.[14] | Applicable to specific mutations. Potential to convert a severe phenotype into a milder one. | Mutation-specific, requiring the development of different oligonucleotides for different mutations. Requires repeated administration.[15] Delivery to all affected muscles remains a challenge. | A new antisense oligonucleotide has been developed that effectively restored the function of dysferlin in cells from dysferlinopathy patients by triggering exon skipping.[14] |
| Small Molecule Approaches | Chemical chaperones like 4-phenylbutyrate (B1260699) (4-PBA) and correctors like Corr-2b aim to help misfolded mutant dysferlin protein to fold correctly and localize to the cell membrane where it can function in membrane repair.[16] | Orally bioavailable and can be systemically delivered. Potential to be effective for multiple missense mutations. | Efficacy is likely to be mutation-dependent and may not be applicable to all types of mutations. Potential for off-target effects. | In vitro studies showed that 4-PBA and Corr-2b can restore the proper cellular localization of several mutant dysferlin proteins. In a mouse model, 4-PBA rescued membrane repair activity.[16] |
| Stop Codon Readthrough | Drugs that promote the readthrough of premature stop codons, allowing for the synthesis of a full-length dysferlin protein in patients with nonsense mutations.[17] | Targets a specific class of mutations that lead to truncated, non-functional proteins. | Efficacy can be variable and depends on the specific stop codon and the surrounding sequence. Potential for off-target readthrough of normal stop codons. | This is a theoretical approach for dysferlinopathy, with drugs like ataluren (B1667667) being tested for other genetic disorders with nonsense mutations.[15] |
| Gene Editing | Technologies like CRISPR-Cas9 are being explored to directly correct the mutation in the DYSF gene in a patient's cells, offering a potentially permanent cure.[5][17] | Potential for a permanent, one-time treatment that corrects the underlying genetic defect. | Concerns about off-target effects and the efficiency and safety of in vivo delivery of the gene-editing machinery to muscle cells. | This approach is in the early stages of preclinical research for dysferlinopathies. |
| Stem Cell Therapy | Involves transplanting healthy stem cells that can differentiate into muscle cells and produce functional dysferlin protein.[15][17] | Potential to replace damaged muscle tissue and provide a source of functional dysferlin. | Challenges with cell survival, integration into existing muscle tissue, and potential for immune rejection. The technology is not yet sufficiently developed for treating LGMDs.[17] | Early preclinical studies in mouse models have shown that transplanted myoblasts can express dysferlin, but the efficiency was limited.[15] |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the evaluation and comparison of therapeutic efficacy. Below are summaries of key experimental methodologies cited in the research of dysferlinopathy treatments.
Gene Therapy Efficacy Assessment in a Mouse Model
-
Animal Model: Bla/J mouse model of dysferlinopathy.[18]
-
Vector Delivery: A dual-vector system with overlapping DYSF cDNA sequences is generated using two separate AAV vectors. These are typically administered via intramuscular or systemic injection.[18]
-
Assessment of Dysferlin Expression:
-
Functional Assessment:
-
Membrane Repair Assay: Using Evans blue dye, which penetrates muscle fibers with damaged membranes, to assess the integrity of the sarcolemma. A reduction in dye uptake indicates improved membrane repair.[19]
-
Histology: Muscle tissue is examined for signs of pathology, such as central nucleation, inflammation, and fibrosis, to assess the overall improvement in muscle health.[18]
-
In Vitro Assessment of Small Molecule Efficacy
-
Cell Culture: Myoblasts from dysferlinopathy patients with specific mutations or engineered cell lines expressing mutant dysferlin are used.[16]
-
Treatment: Cells are incubated with varying concentrations of the small molecule compounds (e.g., 4-PBA, Corr-2b).[16]
-
Assessment of Dysferlin Localization: Immunofluorescence microscopy is used to observe the subcellular localization of the mutant dysferlin protein. A shift from a diffuse cytoplasmic or aggregated pattern to clear membrane localization indicates a positive effect.[16]
-
Membrane Resealing Assay: Laser-induced membrane damage is performed, and the ability of the cell to repair the damage is monitored in the presence and absence of the compound.[16]
Visualizing Pathways and Workflows
Dysferlin's Role in Muscle Membrane Repair
References
- 1. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are DYSF gene stimulants and how do they work? [synapse.patsnap.com]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. jewishgenetics.org [jewishgenetics.org]
- 10. myriad.com [myriad.com]
- 11. Symptoms and Care Management - Jain Foundation [jain-foundation.org]
- 12. Dysferlinopathy - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. An effective gene therapy approach for dysferlin deficiencies [genethon.com]
- 14. Gene therapy shows promise for treating rare muscle disease | Folio [ualberta.ca]
- 15. Dysferlin and Animal Models for Dysferlinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dysferlinopathy Compounds | MIT Technology Licensing Office [tlo.mit.edu]
- 17. Treatments - Jain Foundation [jain-foundation.org]
- 18. Dual Adeno-Associated Virus 9 with Codon-Optimized DYSF Gene Promotes In Vivo Muscle Regeneration and May Decrease Inflammatory Response in Limb Girdle Muscular Dystrophy Type R2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DNA-Mediated Gene Therapy for Dysferlinopathy - Jain Foundation [jain-foundation.org]
Safety Operating Guide
Navigating Chemical Disposal in the Laboratory: A General Protocol
The responsible management and disposal of chemical waste are fundamental to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a procedural framework for researchers, scientists, and drug development professionals to safely handle and dispose of chemical waste.
I. Pre-Disposal Safety and Handling
Before initiating any disposal protocol, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), as specified in the chemical's SDS. This typically includes chemical-resistant gloves, a lab coat or apron, and safety goggles or a face shield.[1] All handling of volatile or powdered chemicals should be conducted within a certified chemical fume hood to prevent inhalation.[1]
II. Step-by-Step Chemical Waste Disposal Protocol
Step 1: Waste Identification and Characterization
The first and most critical step is to determine if the chemical waste is hazardous. The SDS for the specific chemical will contain this information in the "Hazards Identification" and "Disposal Considerations" sections.[2][3] Waste may be classified as hazardous for various reasons, including:
-
Toxicity: Harmful or fatal if ingested, inhaled, or absorbed through the skin.[4]
-
Flammability: Poses a fire hazard.
-
Corrosivity: Can cause severe skin burns and eye damage.
-
Reactivity: Unstable under normal conditions and may react violently with other substances.
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions. Never mix different chemical waste streams unless their compatibility has been verified. As a general rule, segregate waste as follows:
-
Halogenated Organic Solvents
-
Non-Halogenated Organic Solvents
-
Aqueous Acidic Waste
-
Aqueous Basic Waste
-
Solid Chemical Waste
-
Specific toxic compounds (e.g., heavy metals, cyanides)
Step 3: Container Selection and Management
Select a waste container that is chemically compatible with the waste it will hold. For instance, use high-density polyethylene (B3416737) (HDPE) or glass containers for many organic compounds.
-
Container Condition: Ensure the container is in good condition, with no leaks or cracks, and has a secure, screw-on cap.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste." The label should also include the full chemical name(s) of the contents, approximate concentrations, and any relevant hazard warnings (e.g., "Flammable," "Corrosive," "Toxic").
-
Storage: Keep waste containers tightly closed when not in use. Store them in a designated and well-ventilated satellite accumulation area (SAA) within the laboratory, preferably in secondary containment to mitigate spills.
Step 4: Disposal of Empty Chemical Containers
To be considered non-hazardous, an "empty" container must be triple-rinsed.
-
Rinse the container with a suitable solvent (e.g., water for water-soluble compounds, or an organic solvent for others) three times.
-
The rinsate from the first rinse should be collected and disposed of as hazardous waste. Subsequent rinsate may also need to be collected depending on the chemical's hazardous properties.
-
Once triple-rinsed and air-dried, deface or remove the original label. The container can then be disposed of in the regular laboratory trash or recycling, in accordance with institutional policy.
Step 5: Arranging for Waste Pickup
Do not dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your institution's EHS department for specific, non-hazardous substances. Contact your EHS office to schedule a pickup for your properly accumulated and labeled hazardous waste.
III. Data Presentation: Chemical Safety and Disposal Profile
The following table template can be used to summarize critical information from a chemical's Safety Data Sheet (SDS) to inform safe handling and disposal procedures.
| Property | Data | Reference |
| Chemical Name | [Insert Chemical Name] | [SDS] |
| CAS Number | [Insert CAS Number] | [SDS] |
| Molecular Formula | [Insert Formula] | [SDS] |
| Molecular Weight | [Insert Molecular Weight] | [SDS] |
| Hazard Classifications | [e.g., Acute toxicity, Skin corrosion/irritation, etc.] | [SDS] |
| Recommended Storage | [e.g., -20°C, Room Temperature, etc.] | [SDS] |
| Personal Protective Equipment | [e.g., Chemical-resistant gloves, safety goggles, lab coat] | [SDS] |
| Disposal Considerations | [e.g., Contact a licensed professional waste disposal service] | [SDS] |
IV. Mandatory Visualization: Chemical Waste Disposal Workflow
The following diagram illustrates a generalized workflow for the proper disposal of chemical waste in a laboratory setting.
Caption: Workflow for laboratory chemical waste disposal.
References
Essential Safety and Logistical Information for Handling Karacoline
For Research Use Only. Not for human or veterinary use.
This document provides essential safety and logistical information for handling Karacoline. As a diterpene alkaloid derived from the Aconitum genus, this compound should be handled with extreme caution due to its potential toxicity.[1][2] The information herein is based on general principles for managing hazardous research chemicals and should be supplemented by a comprehensive, substance-specific Safety Data Sheet (SDS) obtained from your supplier.
Understanding the Hazards
This compound is a neurotoxin and should be treated as a highly potent and toxic substance.[2] Diterpene alkaloids from Aconitum species are known for their toxicity, and in the absence of a complete toxicological profile, this compound should be handled with the highest level of precaution.[1]
Disclaimer: A complete Safety Data Sheet (SDS) for pure this compound was not fully accessible at the time of generating this document. The following guidance is based on general safety protocols for handling potent alkaloids and available chemical properties. It is mandatory to obtain and review the complete SDS from your chemical supplier before any handling of this substance.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 39089-30-0 |
| Molecular Formula | C22H35NO4 |
| Molecular Weight | 377.52 g/mol [3] |
| Appearance | Solid Powder |
| Melting Point | 185-186 °C (acetone) |
| Boiling Point | 540.2 ± 50.0 °C (Predicted) |
| Density | 1.30 ± 0.1 g/cm3 (20 ºC, 760 Torr) |
| Solubility | Moderately soluble in chloroform (B151607) and acetone; not well soluble in water. |
| Storage | Store at 2-8°C in a dark, dry, and sealed container. |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The following table outlines the minimum PPE requirements for various laboratory tasks.
| Task | Minimum PPE Requirement |
| Weighing and Preparing Solutions | Double nitrile gloves, disposable lab coat with tight cuffs, safety goggles or a face shield, and a properly fitted N95 or higher-rated respirator. |
| Routine Handling in Solution | Nitrile gloves, lab coat, and safety glasses with side shields. |
| Spill Cleanup | Double nitrile gloves, chemical-resistant gown or apron, safety goggles and a face shield, and a respirator with an appropriate chemical cartridge. |
| Waste Disposal | Nitrile gloves, lab coat, and safety glasses. |
Operational and Handling Plan
Engineering Controls:
-
All work with solid this compound or concentrated solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use a dedicated and clearly labeled area for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific work area within the fume hood.
-
Weighing: When weighing solid this compound, use a balance inside the fume hood. Use anti-static weighing paper or a tared container to prevent dispersal of the powder.
-
Dissolving: Add solvent to the solid this compound slowly and carefully to avoid splashing. Ensure the container is appropriately capped before removing it from the fume hood.
-
Housekeeping: Clean the work area thoroughly after each use. Decontaminate surfaces with a suitable cleaning agent (e.g., 70% ethanol), though the efficacy of specific decontamination agents should be confirmed from the SDS.
-
Transport: When moving solutions of this compound, use a secondary container to prevent spills.
Emergency Procedures
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the responding medical personnel.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move the individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration, if trained to do so. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area and alert others. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully collect the absorbed material into a labeled hazardous waste container. Decontaminate the spill area. For large spills, contact your institution's Environmental Health and Safety (EHS) department. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, gloves, weighing paper) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.
-
Decontamination of Glassware: Rinse contaminated glassware with a suitable solvent (e.g., ethanol (B145695) or acetone) and collect the rinse as hazardous liquid waste. Then, wash the glassware with soap and water.
-
Final Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS office or a licensed hazardous waste disposal service.
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal and emergency response.
Caption: Workflow for safe handling and emergency response for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
